N-methylisoquinolin-1-amine
Description
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Structure
3D Structure
Properties
IUPAC Name |
N-methylisoquinolin-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c1-11-10-9-5-3-2-4-8(9)6-7-12-10/h2-7H,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BILUZSWZYDFPMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC=CC2=CC=CC=C21 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to N-methylisoquinolin-1-amine: Structure, Properties, and Applications
Introduction: The Isoquinoline Core as a Privileged Scaffold
Within the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are termed "privileged structures" due to their ability to interact with a wide range of biological targets. The isoquinoline scaffold, a bicyclic aromatic heterocycle, is a quintessential example of such a framework.[1][2][3][4] Found in numerous natural alkaloids and synthetic pharmaceuticals, its derivatives exhibit a vast spectrum of therapeutic activities, including anticancer, antihypertensive, and antimicrobial effects.[5][6][7]
This guide focuses on a specific, synthetically valuable derivative: N-methylisoquinolin-1-amine . As a functionalized isoquinoline, this compound serves as a critical building block and intermediate in the synthesis of more complex molecules.[8][9] Its unique electronic and structural properties, conferred by the amino group at the C1 position, make it a versatile synthon for drug discovery and materials science. This document provides researchers, scientists, and drug development professionals with a comprehensive technical overview of its chemical properties, structure, synthesis, characterization, and applications, grounded in established scientific principles and methodologies.
Part 1: Molecular Structure and Physicochemical Properties
The foundational step in understanding the utility of any chemical compound is a thorough analysis of its structure and inherent physical properties. This compound is an aromatic amine built upon the isoquinoline core.
The structure consists of a benzene ring fused to a pyridine ring, with a methylamino group (-NHCH₃) substituted at the C1 position. This substitution is critical, as the C1 position is electronically distinct and highly reactive. The presence of the amino group significantly influences the electron density of the heterocyclic ring, impacting its reactivity and potential for intermolecular interactions.
dot graph "N_methylisoquinolin_1_amine_Structure" { layout=neato; node [shape=none, margin=0]; edge [style=invis]; img [image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=10398642&t=l", labelloc=b, label="this compound"]; } digraph "Chemical_Structure" { graph [layout=neato, overlap=false, splines=true, maxiter=5000]; node [shape=plaintext, fontsize=10]; edge [arrowhead=none];
}
Caption: Structure of this compound.
Physicochemical Data Summary
The following table summarizes the key computed and experimental properties of this compound and its parent compound, 1-aminoisoquinoline, for comparative purposes.
| Property | This compound | 1-Aminoisoquinoline | Source |
| CAS Number | 46000-11-7 | 1532-84-9 | [9] |
| Molecular Formula | C₁₀H₁₀N₂ | C₉H₈N₂ | [9][10] |
| Molecular Weight | 158.20 g/mol | 144.17 g/mol | [9][10] |
| Appearance | Not specified (likely solid) | Light yellow to brown powder/crystal | [9] |
| IUPAC Name | This compound | isoquinolin-1-amine | [9][10] |
| SMILES | CNC1=NC=CC2=CC=CC=C12 | C1=CC=C2C(=C1)C=CN=C2N | [9][10] |
| InChIKey | Not available | OSILBMSORKFRTB-UHFFFAOYSA-N | [9] |
Part 2: Synthesis and Characterization Workflow
The reliable synthesis and unambiguous characterization of a target molecule are paramount for its application in research. This section outlines a validated, logical workflow for obtaining and verifying the structure of this compound.
Conceptual Synthesis Protocol
While numerous methods exist for constructing the isoquinoline core, a practical approach to this compound involves a two-step process: first, the synthesis of the 1-aminoisoquinoline precursor, followed by selective N-methylation.[11][12][13] This strategy allows for controlled functionalization and leverages well-established chemical transformations.
Step 1: Synthesis of 1-Aminoisoquinoline Precursor
A robust method for synthesizing 1-aminoisoquinolines involves the cascade reaction of ortho-alkynylbenzaldoximes.[11] This approach is advantageous due to its efficiency and use of readily available starting materials.
-
Cyclization/Nitrone Formation: An ortho-alkynylbenzaldoxime is treated with an electrophile (e.g., ICl or Br₂) in a suitable solvent like dichloromethane (DCM) at room temperature.
-
Causality: The electrophile activates the alkyne, promoting a 6-endo cyclization. This intramolecular reaction is regioselective and forms a key intermediate, an isoquinoline N-oxide (a cyclic nitrone).
-
-
Dipolar Cycloaddition: A 2H-azirine is added to the reaction mixture.
-
Causality: The cyclic nitrone acts as a 1,3-dipole, and the 2H-azirine serves as the dipolarophile. They undergo a [3+2] cycloaddition reaction, a highly efficient and stereospecific process for forming five-membered rings.
-
-
Ring-Opening Cascade: The resulting bicyclic intermediate is unstable and spontaneously undergoes a ring-opening cascade.
-
Causality: The strain in the fused ring system drives the cleavage of the N-O bond and the three-membered aziridine ring, leading to the formation of the stable, aromatic 1-aminoisoquinoline product.[11]
-
-
Work-up and Purification: The reaction is quenched with a basic solution (e.g., sat. NaHCO₃), and the product is extracted with an organic solvent. The crude product is then purified using column chromatography on silica gel.
Step 2: N-Methylation of 1-Aminoisoquinoline
Direct N-alkylation of amines can sometimes lead to overalkylation.[14] A more controlled method involves reductive amination or the use of a specific methylating agent.
-
Reaction Setup: Dissolve 1-aminoisoquinoline (1.0 eq) in a suitable solvent such as methanol or acetonitrile. Add a mild base like potassium carbonate (K₂CO₃, 2.0 eq).
-
Addition of Methylating Agent: Add a methylating agent, such as methyl iodide (CH₃I, 1.1 eq) or dimethyl sulfate, dropwise to the solution at 0 °C.
-
Causality: The amino group acts as a nucleophile, attacking the electrophilic methyl group of the methylating agent. The base neutralizes the acidic byproduct (e.g., HI), driving the reaction to completion. Using a slight excess of the amine or carefully controlling stoichiometry minimizes the formation of the di-methylated quaternary ammonium salt.
-
-
Monitoring and Completion: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, filter off the base, and concentrate the solvent under reduced pressure. Purify the crude this compound product via flash column chromatography to isolate the desired mono-methylated compound.
Characterization Protocol: A Self-Validating System
Structural confirmation relies on a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they form a self-validating system.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy [15][16][17][18]
-
Objective: To map the carbon-hydrogen framework and confirm connectivity.
-
Protocol:
-
Prepare a sample by dissolving ~5-10 mg of the purified product in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Acquire a ¹H NMR spectrum.
-
Expected Resonances: Look for a singlet corresponding to the N-CH₃ protons (typically δ 2.8-3.3 ppm), a signal for the N-H proton (can be broad, variable shift), and a series of multiplets in the aromatic region (δ 7.0-8.5 ppm) corresponding to the seven protons on the isoquinoline ring.
-
-
Acquire a ¹³C NMR spectrum.
-
Expected Resonances: Expect a signal for the methyl carbon (δ ~30-40 ppm) and multiple signals in the aromatic region (δ ~110-160 ppm) for the nine carbons of the isoquinoline core.
-
-
(Optional) Perform 2D NMR experiments (COSY, HSQC, HMBC) to unambiguously assign all proton and carbon signals and confirm the substitution pattern.
-
2. Fourier-Transform Infrared (FTIR) Spectroscopy [19][20][21][22]
-
Objective: To identify key functional groups based on their vibrational frequencies.
-
Protocol:
-
Acquire a background spectrum of the clean ATR crystal.
-
Place a small amount of the solid sample directly onto the ATR crystal and apply pressure.
-
Scan the sample over the range of 4000-600 cm⁻¹.
-
Expected Absorptions:
-
N-H Stretch: A single, moderate band around 3350-3310 cm⁻¹ characteristic of a secondary amine.[21]
-
Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹.
-
C=C and C=N Stretch: Multiple sharp bands in the 1650-1450 cm⁻¹ region, characteristic of the aromatic isoquinoline ring.
-
Aromatic C-N Stretch: A strong band in the 1335-1250 cm⁻¹ region.[21]
-
-
3. Mass Spectrometry (MS) [23][24]
-
Objective: To determine the molecular weight and gain insight into the molecule's fragmentation pattern.
-
Protocol:
-
Dissolve a minute amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer using an appropriate ionization technique (e.g., Electrospray Ionization - ESI).
-
Acquire the mass spectrum in positive ion mode.
-
Expected Results:
-
Molecular Ion Peak: The spectrum should show a prominent peak for the protonated molecule [M+H]⁺ at m/z 159.2.
-
Nitrogen Rule: The parent molecule has an even number of nitrogen atoms (2), and its nominal molecular weight is an even number (158), which is consistent with the nitrogen rule.[25]
-
-
Integrated Workflow Diagram
Caption: Integrated workflow for the synthesis and structural confirmation of this compound.
Part 3: Chemical Reactivity and Mechanistic Insights
This compound possesses two primary sites of reactivity: the exocyclic secondary amine and the aromatic isoquinoline ring system. The interplay between these features makes it a versatile building block.
-
N-H Acidity and Basicity: The secondary amine is weakly basic (pKa of the conjugate acid is similar to other aromatic amines) and can be deprotonated with a strong base. The lone pair on the nitrogen is nucleophilic and can participate in reactions like acylation, further alkylation, and condensation reactions.[13]
-
Nucleophilic Substitution: The amine can act as a nucleophile in substitution reactions, for example, displacing leaving groups in coupling reactions to build more complex molecular architectures.
-
Electrophilic Aromatic Substitution (EAS): The amino group is an activating, ortho-, para-directing group. However, the pyridine part of the isoquinoline ring is electron-deficient and generally deactivating towards EAS. Reactions will preferentially occur on the electron-rich benzene ring, though conditions must be carefully controlled.
-
Participation in Multicomponent Reactions (MCRs): Perhaps its most powerful application is as a component in MCRs like the Mannich or Ugi reactions.[1][26] In these reactions, the amine's nucleophilicity is harnessed in a cascade of bond-forming events to rapidly generate molecular complexity from simple starting materials.
Illustrative Reaction: Mannich-Type Condensation
The Mannich reaction is a cornerstone of organic synthesis for aminomethylation.[26] this compound can serve as the amine component in such a transformation.
Caption: Conceptual pathway of a Mannich reaction involving this compound.
Part 4: Applications in Medicinal Chemistry and Drug Discovery
The true value of this compound is realized in its role as a scaffold for the development of pharmacologically active agents. The isoquinoline core is present in a remarkable number of FDA-approved drugs and clinical candidates.[7]
Derivatives of isoquinolin-1-amine have been investigated for a wide range of therapeutic targets. Their rigid, planar structure provides an excellent anchor for orienting functional groups to fit into the binding pockets of enzymes and receptors.
-
Kinase Inhibitors: Many protein kinase inhibitors feature nitrogen-containing heterocyclic cores that mimic the adenine of ATP. The 1-aminoisoquinoline scaffold is an excellent starting point for designing ATP-competitive inhibitors for targets implicated in cancer and inflammatory diseases.[13]
-
Antimicrobial Agents: The isoquinoline framework is found in natural antibacterial alkaloids like berberine. Synthetic derivatives can be developed to overcome microbial resistance.[9]
-
Neuropharmacological Agents: Tetrahydroisoquinoline derivatives, which can be synthesized from isoquinolines, have been shown to interact with dopaminergic and other CNS targets, suggesting applications in neurodegenerative diseases.[1]
Scaffold to Target Relationship
Caption: Logical flow from the core scaffold to potential biological targets in drug discovery.
Conclusion
This compound represents more than just a single chemical entity; it is a versatile platform for innovation in the chemical and pharmaceutical sciences. Its synthesis is achievable through modern organic methodologies, and its structure can be rigorously confirmed with standard analytical techniques. The strategic placement of the methylamino group on the privileged isoquinoline scaffold provides a reactive handle for constructing diverse molecular libraries. For researchers in drug discovery, this compound offers a validated starting point for developing novel therapeutics aimed at a host of challenging disease targets. Future exploration of its reactivity and application in novel multicomponent reactions will undoubtedly continue to yield molecules of significant scientific and medicinal importance.
References
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 2. benthamdirect.com [benthamdirect.com]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Isoquinoline - Wikipedia [en.wikipedia.org]
- 6. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]
- 7. Isoquinolines: Important Cores in Many Marketed and Clinical Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemimpex.com [chemimpex.com]
- 9. CAS 1532-84-9: 1-Isoquinolinamine | CymitQuimica [cymitquimica.com]
- 10. 6-Methylisoquinolin-1-amine | C10H10N2 | CID 18727899 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Synthesis of functionalized 1-aminoisoquinolines through cascade three-component reaction of ortho-alkynylbenzaldoximes, 2H-azirines, and electrophiles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. [A practical method for the synthesis of 1-aminoisoquinoline] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Buy 1-Aminoisoquinoline | 1532-84-9 [smolecule.com]
- 14. youtube.com [youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. scribd.com [scribd.com]
- 18. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 19. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 20. researchgate.net [researchgate.net]
- 21. orgchemboulder.com [orgchemboulder.com]
- 22. [Influence of solvents on IR spectrum of aromatic amines] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. scribd.com [scribd.com]
- 24. apps.dtic.mil [apps.dtic.mil]
- 25. m.youtube.com [m.youtube.com]
- 26. Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis pathways for N-methylisoquinolin-1-amine
An In-Depth Technical Guide to the Synthesis of N-methylisoquinolin-1-amine
Abstract
This compound is a crucial scaffold in medicinal chemistry and materials science. Its synthesis is a key step in the development of novel pharmaceuticals and functional organic materials. This guide provides an in-depth analysis of the primary synthetic pathways to this target molecule, designed for researchers, scientists, and drug development professionals. We will dissect two core strategies: the direct C-N coupling of a 1-haloisoquinoline with methylamine and the N-methylation of a 1-aminoisoquinoline precursor. The discussion emphasizes the underlying chemical principles, causality behind experimental choices, and provides detailed, field-proven protocols.
Introduction and Strategic Overview
The isoquinoline framework is a privileged heterocycle, present in numerous natural products and pharmacologically active compounds.[1] Specifically, 1-aminoisoquinoline derivatives have demonstrated a wide range of biological activities, including potential applications as antitumor and antimalarial agents.[2] The N-methylated analogue, this compound, serves as a key intermediate and a target molecule in its own right. The strategic synthesis of this compound hinges on the efficient formation of the C1-N bond.
This guide will explore the most practical and scalable approaches, moving from classical methodologies to modern catalytic systems. Our analysis will focus on providing a robust understanding of not just how to perform these syntheses, but why specific conditions and reagents are chosen, ensuring a foundation of trustworthiness and scientific integrity.
Retrosynthetic Analysis
A logical retrosynthetic analysis reveals two primary disconnection strategies for this compound. Both approaches begin with the stable isoquinoline core and diverge in the sequence of C-N bond formation and N-alkylation.
Caption: Retrosynthetic pathways for this compound.
Pathway 1: Direct Amination of 1-Chloroisoquinoline
This strategy is arguably the most direct, involving the coupling of a readily available 1-haloisoquinoline with methylamine. The success of this pathway depends on the effective activation of the C1 position of the isoquinoline ring for nucleophilic attack.
Synthesis of Key Precursor: 1-Chloroisoquinoline
The starting material for this pathway is 1-chloroisoquinoline. A reliable and high-yielding synthesis proceeds from isoquinoline N-oxide.
Mechanism & Rationale: The reaction of an N-oxide with phosphoryl chloride (POCl₃) is a classic method for introducing a chlorine atom at the α-position (C1 in this case) of the heteroaromatic ring. The N-oxide oxygen atom attacks the electrophilic phosphorus atom of POCl₃, initiating a rearrangement that ultimately results in chlorination at the C1 position and elimination of a phosphate byproduct. The use of an ice bath for the initial addition is critical to control the exothermic reaction, while refluxing ensures the reaction goes to completion.
Experimental Protocol: Synthesis of 1-Chloroisoquinoline[3]
-
Place isoquinoline-N-oxide (20.0 g) in a round-bottom flask equipped with a dropping funnel and a reflux condenser.
-
Cool the flask in an ice bath.
-
Slowly add phosphoryl chloride (200 mL) dropwise to the cooled N-oxide.
-
Once the addition is complete, remove the ice bath and heat the reaction mixture to 105 °C, maintaining a gentle reflux overnight.
-
After the reaction is complete (monitored by TLC), cool the mixture and remove the excess phosphoryl chloride by distillation under reduced pressure.
-
Carefully quench the residue by pouring it onto ice water.
-
Extract the aqueous mixture with dichloromethane (3 x 100 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (eluent: ethyl acetate/petroleum ether) to yield 1-chloroisoquinoline.
Sub-Pathway 1A: Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a two-step addition-elimination mechanism. The isoquinoline ring is inherently electron-deficient, particularly at the C1 position, which facilitates attack by a nucleophile like methylamine.[4][5]
Causality & Experimental Choices:
-
Nucleophile: A solution of methylamine in a polar solvent is used. An excess of the amine is often employed to drive the reaction and act as a base to neutralize the HCl byproduct.
-
Solvent: Polar aprotic solvents like DMSO or DMF are typically used as they can solvate the charged intermediate (Meisenheimer complex) and operate at the elevated temperatures often required.[6]
-
Temperature: Heating is necessary to overcome the activation energy for the formation of the Meisenheimer complex and the subsequent elimination of the chloride leaving group.[6]
Caption: SNAr experimental workflow.
Experimental Protocol: SNAr Amination
-
To a pressure vessel, add 1-chloroisoquinoline (1.0 eq).
-
Add a solution of methylamine (e.g., 40% in H₂O or 2.0 M in THF, 3-5 eq).
-
Add a polar aprotic solvent such as DMSO or NMP (to dissolve the starting material).
-
Seal the vessel and heat the mixture to 120-150 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the residue by silica gel chromatography to afford this compound.
Sub-Pathway 1B: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful, palladium-catalyzed cross-coupling reaction that forms C-N bonds.[7] It often proceeds under milder conditions and with a broader substrate scope than traditional SNAr reactions.[8]
Causality & Experimental Choices:
-
Catalyst: A palladium(0) species, often generated in situ from a Pd(II) precatalyst like Pd(OAc)₂ or a pre-formed complex, is the active catalyst.[9]
-
Ligand: Bulky, electron-rich phosphine ligands are essential. Ligands like BINAP or Josiphos-type ligands are used to facilitate both the oxidative addition of the aryl halide and the reductive elimination of the product, while preventing unwanted side reactions.[8][10]
-
Base: A non-nucleophilic base is crucial for the deprotonation of the amine in the catalytic cycle. Strong bases like NaOtBu or weaker ones like Cs₂CO₃ or K₂CO₃ are commonly used, with the choice depending on the substrate's sensitivity.[10][11]
-
Solvent: Anhydrous, aprotic solvents like toluene or THF are standard to prevent catalyst deactivation.
Caption: Simplified Buchwald-Hartwig catalytic cycle.
Experimental Protocol: Buchwald-Hartwig Amination[10]
-
To an oven-dried flask under an inert atmosphere (N₂ or Ar), add the Pd precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., BINAP, 2-4 mol%).
-
Add the base (e.g., Cs₂CO₃, 1.5-2.0 eq).
-
Add 1-chloroisoquinoline (1.0 eq).
-
Add anhydrous solvent (e.g., toluene or THF).
-
Add methylamine (as a solution in THF or bubbled as a gas, 1.2-1.5 eq).
-
Heat the reaction mixture to 80-110 °C until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction, dilute with ethyl acetate, and filter through a pad of celite to remove palladium salts.
-
Wash the filtrate with water, then brine. Dry the organic layer over Na₂SO₄ and concentrate.
-
Purify by silica gel chromatography.
Pathway 2: N-Methylation of 1-Aminoisoquinoline
This alternative strategy involves first synthesizing 1-aminoisoquinoline and then performing a selective N-methylation. This can be advantageous if 1-aminoisoquinoline is a more readily available starting material.
Synthesis of Precursor: 1-Aminoisoquinoline
Modern synthetic methods have made 1-aminoisoquinolines highly accessible. These include:
-
Gold(III)-Mediated Domino Reactions: Starting from 2-alkynylbenzamides and ammonium acetate, this method provides good yields under mild conditions.[2]
-
Rhodium(III)-Catalyzed C-H Annulation: This approach utilizes benzamidines and iodonium ylides to construct the 1-aminoisoquinoline core.[12]
-
Silver-Triflate Catalyzed Cyclization: o-alkynylbenzaldoximes react with isocyanates in the presence of a silver catalyst.[13]
For the purpose of this guide, we will assume 1-aminoisoquinoline is available through one of these state-of-the-art methods.
N-Methylation via "Borrowing Hydrogen" Catalysis
The "Borrowing Hydrogen" (or hydrogen autotransfer) strategy is an atom-economical and environmentally friendly method for N-alkylation.[14] It uses an alcohol (methanol for methylation) as the alkylating agent, with water as the only byproduct.
Mechanism & Rationale: A transition metal catalyst (typically Ruthenium or Iridium) temporarily "borrows" hydrogen from the alcohol (methanol) to form a metal-hydride and an aldehyde (formaldehyde). The primary amine (1-aminoisoquinoline) then condenses with the in-situ generated formaldehyde to form an imine. Finally, the metal-hydride reduces the imine to the desired secondary amine (this compound), regenerating the catalyst.[14]
-
Catalyst: Commercially available Ru-based complexes are highly effective.[14]
-
Alcohol/Solvent: Methanol serves as both the methylating agent and the solvent, simplifying the reaction setup.
-
Base: A base like potassium tert-butoxide (tBuOK) is required to facilitate the initial dehydrogenation step.[14]
Experimental Protocol: N-Methylation with Methanol[14]
-
In a flask under an inert atmosphere, combine 1-aminoisoquinoline (1.0 eq), potassium tert-butoxide (1.0 eq), and the Ruthenium catalyst (e.g., [Ru(p-cymene)Cl₂]₂, 2 mol%).
-
Add methanol as the solvent.
-
Heat the mixture to reflux (approx. 65 °C) for 24-48 hours.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting material and the formation of the product.
-
Upon completion, cool the reaction and remove the solvent under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with water to remove the base and salts.
-
Dry the organic layer over Na₂SO₄, concentrate, and purify by silica gel chromatography.
Comparative Analysis of Synthetic Pathways
| Feature | SNAr Amination | Buchwald-Hartwig Amination | N-Methylation (Borrowing H₂) |
| Starting Material | 1-Chloroisoquinoline | 1-Chloroisoquinoline | 1-Aminoisoquinoline |
| Key Reagents | Methylamine | Pd catalyst, phosphine ligand, base | Ru catalyst, methanol, base |
| Reaction Conditions | Harsh (High Temp/Pressure) | Mild to Moderate (80-110 °C) | Mild (Refluxing Methanol) |
| Atom Economy | Moderate | Good | Excellent (Water is byproduct) |
| Cost & Scalability | Low reagent cost, but may require specialized high-pressure equipment. | Higher cost (catalyst/ligand), but highly scalable and often used in industry.[10] | Moderate catalyst cost, very green, scalable. |
| Substrate Scope | Limited; requires activated ring. | Very broad; tolerant of many functional groups.[7] | Broad for amines/alcohols.[14] |
| Key Advantages | Simple reagents, "classic" method. | High yields, reliability, mild conditions. | Green chemistry, high atom economy. |
| Key Disadvantages | Often requires harsh conditions, potential for side reactions. | Catalyst cost, sensitivity to air/moisture. | Catalyst cost, may require longer reaction times. |
Conclusion
The synthesis of this compound can be approached through several robust and validated pathways.
-
Direct amination via Buchwald-Hartwig coupling represents the current state-of-the-art for industrial and academic settings, offering high yields, reliability, and relatively mild conditions. Its broad functional group tolerance makes it a preferred method for complex molecule synthesis.
-
The SNAr pathway , while requiring harsher conditions, remains a viable, low-cost alternative, particularly when expensive catalysts are a concern.
-
The N-methylation of 1-aminoisoquinoline via borrowing hydrogen catalysis is an excellent example of modern, green chemistry. It is highly atom-economical and uses a simple, readily available methyl source.
The optimal choice of synthesis will depend on the specific constraints of the project, including scale, cost, available equipment, and the chemical environment of the target molecule and its precursors. This guide provides the foundational knowledge for making an informed, scientifically-grounded decision.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of 1-Aminoisoquinolines by Gold(III)-Mediated Domino Reactions from 2-Alkynylbenzamides and Ammonium Acetate [organic-chemistry.org]
- 3. 1-Chloroisoquinoline synthesis - chemicalbook [chemicalbook.com]
- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
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A Spectroscopic Guide to N-methylisoquinolin-1-amine: Structure Elucidation and Characterization
Abstract
This technical guide provides a comprehensive overview of the spectroscopic properties of N-methylisoquinolin-1-amine, a key heterocyclic compound with significant potential in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. By integrating fundamental spectroscopic principles with predicted data based on analogous structures, this guide serves as a practical reference for the synthesis, identification, and characterization of this compound and related isoquinoline derivatives. The methodologies and interpretations presented herein are designed to ensure scientific integrity and provide a solid foundation for further research and application.
Introduction: The Significance of this compound
The isoquinoline scaffold is a prominent structural motif in a vast array of natural products and synthetic compounds exhibiting diverse biological activities. The introduction of an N-methylamine substituent at the C1 position of the isoquinoline ring system creates this compound, a molecule of considerable interest in drug discovery. The presence of the amino group can significantly influence the molecule's physicochemical properties, such as its basicity, solubility, and ability to form hydrogen bonds, which are critical for its interaction with biological targets.
Accurate structural elucidation and characterization are paramount in the development of any new chemical entity. Spectroscopic techniques are the cornerstone of this process, providing a detailed picture of the molecular architecture. This guide will delve into the core spectroscopic techniques—NMR, IR, and MS—to provide a detailed "fingerprint" of this compound. While experimental data for this specific molecule is not widely published, this guide will present a robust, predicted spectroscopic profile based on established principles and data from closely related compounds. This predictive approach offers a valuable starting point for researchers working on the synthesis and characterization of this and similar molecules.
Molecular Structure
To facilitate the interpretation of the spectroscopic data, the molecular structure of this compound with the conventional numbering of the isoquinoline ring is presented below.
Figure 1: Molecular structure of this compound with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules.[1] By analyzing the chemical shifts, multiplicities, and coupling constants of ¹H and ¹³C nuclei, a detailed picture of the molecular structure can be assembled.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic protons of the isoquinoline ring, the N-H proton, and the N-methyl protons. The chemical shifts are influenced by the electron-donating nature of the amino group and the anisotropic effects of the aromatic system.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H3 | 6.8 - 7.0 | d | ~ 6.0 |
| H4 | 7.2 - 7.4 | d | ~ 6.0 |
| H5 | 7.5 - 7.7 | d | ~ 8.0 |
| H6 | 7.3 - 7.5 | t | ~ 7.5 |
| H7 | 7.6 - 7.8 | t | ~ 7.5 |
| H8 | 8.0 - 8.2 | d | ~ 8.0 |
| NH | 5.0 - 6.0 | br s | - |
| N-CH₃ | 3.0 - 3.2 | s | - |
Table 1: Predicted ¹H NMR data for this compound (in CDCl₃).
Interpretation:
-
The protons on the pyridine ring (H3 and H4) are expected to appear at relatively upfield positions due to the electron-donating effect of the amino group at C1.
-
The protons on the benzene ring (H5, H6, H7, and H8) will resonate at more downfield positions, typical for aromatic protons.
-
The N-H proton signal is expected to be a broad singlet, and its chemical shift can be highly dependent on concentration and solvent.
-
The N-methyl group will appear as a sharp singlet, as there are no adjacent protons to couple with.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The chemical shifts are influenced by the hybridization of the carbon atoms and the electronegativity of the attached atoms.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C1 | 155 - 160 |
| C3 | 110 - 115 |
| C4 | 125 - 130 |
| C4a | 120 - 125 |
| C5 | 128 - 132 |
| C6 | 125 - 130 |
| C7 | 128 - 132 |
| C8 | 120 - 125 |
| C8a | 140 - 145 |
| N-CH₃ | 30 - 35 |
Table 2: Predicted ¹³C NMR data for this compound (in CDCl₃).
Interpretation:
-
The C1 carbon, attached to two nitrogen atoms, is expected to be the most downfield signal in the spectrum.
-
The carbons of the isoquinoline ring will resonate in the aromatic region (110-145 ppm).
-
The N-methyl carbon will appear in the aliphatic region, at a characteristic chemical shift for a methyl group attached to a nitrogen atom.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule.[2][3] The absorption of infrared radiation corresponds to the vibrational transitions within the molecule.
Predicted IR Absorption Bands
The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, C=N, C=C, and C-N bonds.
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| N-H Stretch (secondary amine) | 3300 - 3500 | Medium |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| Aliphatic C-H Stretch (CH₃) | 2850 - 2960 | Medium |
| C=N Stretch | 1620 - 1650 | Strong |
| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong |
| C-N Stretch | 1250 - 1350 | Strong |
Table 3: Predicted characteristic IR absorption bands for this compound.
Interpretation:
-
The presence of a medium-intensity band in the 3300-3500 cm⁻¹ region would be indicative of the N-H stretch of the secondary amine.
-
The aromatic and aliphatic C-H stretching vibrations will appear in their characteristic regions.
-
Strong absorptions in the 1450-1650 cm⁻¹ range will confirm the presence of the isoquinoline ring system (C=N and C=C stretching).
-
A strong band in the 1250-1350 cm⁻¹ region will be characteristic of the C-N stretching vibration.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity and elucidating its structure.[4][5]
Predicted Mass Spectrum and Fragmentation
For this compound (C₁₀H₁₀N₂), the molecular weight is 158.20 g/mol . In an electron ionization (EI) mass spectrum, a prominent molecular ion peak (M⁺˙) at m/z 158 is expected. The fragmentation pattern will be influenced by the stability of the isoquinoline ring and the presence of the N-methylamine substituent.
| m/z | Proposed Fragment |
| 158 | [M]⁺˙ (Molecular Ion) |
| 157 | [M - H]⁺ |
| 143 | [M - CH₃]⁺ |
| 130 | [M - NCH₃]⁺ |
| 129 | [M - HCN]⁺˙ |
| 102 | [C₈H₆]⁺˙ (Naphthalene radical cation) |
Table 4: Predicted major fragments in the mass spectrum of this compound.
Proposed Fragmentation Pathway:
The initial ionization would likely occur at one of the nitrogen atoms. The primary fragmentation pathways are expected to involve the loss of a hydrogen radical, a methyl radical, or the entire methylamino group.
Figure 2: Proposed fragmentation pathway for this compound.
Experimental Protocols
Hypothetical Synthesis of this compound
A plausible synthetic route to this compound involves the nucleophilic substitution of a suitable leaving group at the C1 position of the isoquinoline ring with methylamine. A general procedure is outlined below.[6][7]
-
Starting Material: 1-Chloroisoquinoline.
-
Reaction: To a solution of 1-chloroisoquinoline (1.0 eq) in a suitable solvent such as ethanol or a sealed tube with an excess of a 40% aqueous solution of methylamine is added.
-
Conditions: The reaction mixture is heated at 100-150 °C for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is dissolved in a suitable organic solvent (e.g., dichloromethane) and washed with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.
NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.[8][9]
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Parameters: Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Parameters: Typical parameters include a spectral width of 250 ppm, a relaxation delay of 2-5 seconds, and a sufficient number of scans (e.g., 1024 or more) to obtain a good signal-to-noise ratio. Proton decoupling should be used to simplify the spectrum.
IR Data Acquisition
-
Sample Preparation: A small amount of the solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr. For a liquid sample, a thin film can be prepared between two NaCl or KBr plates.[10][11]
-
Instrumentation: Record the IR spectrum on an FTIR spectrometer.
-
Parameters: Typically, the spectrum is recorded from 4000 to 400 cm⁻¹, with a resolution of 4 cm⁻¹.
Mass Spectrometry Data Acquisition
-
Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe or, if volatile, through a gas chromatography (GC-MS) system.[5][12]
-
Ionization: Electron Ionization (EI) at 70 eV is a standard method for generating the mass spectrum.
-
Analysis: The ions are separated by a mass analyzer (e.g., quadrupole or time-of-flight) and detected. The resulting mass spectrum plots the relative abundance of ions versus their mass-to-charge (m/z) ratio.
Conclusion
This technical guide has provided a detailed, albeit predicted, spectroscopic profile of this compound. The presented ¹H NMR, ¹³C NMR, IR, and MS data, along with their interpretations, offer a comprehensive characterization of this important molecule. The provided experimental protocols for synthesis and analysis serve as a practical starting point for researchers. By combining theoretical understanding with predictive data, this guide aims to facilitate the efficient and accurate identification and characterization of this compound in various research and development settings.
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Chemistry LibreTexts. (2021, July 31). 9.11: Nuclear Magnetic Resonance Spectroscopy. [Link]
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N-methylisoquinolin-1-amine CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-methylisoquinolin-1-amine is a derivative of the versatile 1-aminoisoquinoline scaffold, a privileged structure in medicinal chemistry. The isoquinoline core is a key pharmacophore found in numerous natural products and synthetic compounds with a broad spectrum of biological activities. This guide provides a comprehensive overview of this compound, including its chemical properties, synthesis strategies, and potential applications in research and drug discovery, contextualized within the broader class of 1-aminoisoquinoline derivatives.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value | Source |
| CAS Number | 46000-11-7 | [1][2][3] |
| Molecular Formula | C₁₀H₁₀N₂ | [3] |
| Molecular Weight | 158.2 g/mol | [3] |
| Storage Temperature | 2-8°C (protect from light) | [2] |
Synthesis of this compound
Part 1: Synthesis of 1-Aminoisoquinoline
Several methods have been developed for the synthesis of 1-aminoisoquinolines. Modern approaches often utilize transition-metal-catalyzed reactions due to their efficiency and broad substrate scope.[4] One such method is the Rh(III)-catalyzed C–H cascade annulation of benzamidines with iodonium ylides.[5]
Conceptual Workflow for 1-Aminoisoquinoline Synthesis:
Caption: Rh(III)-catalyzed synthesis of 1-aminoisoquinolines.
Part 2: N-methylation of 1-Aminoisoquinoline
The subsequent step involves the methylation of the primary amine at the 1-position. A general and effective method for the N-alkylation of amino-heterocycles is reductive amination or direct alkylation with a methylating agent.
General Protocol for N-methylation:
-
Dissolution: Dissolve 1-aminoisoquinoline in a suitable aprotic solvent (e.g., DMF, THF).
-
Deprotonation: Add a non-nucleophilic base (e.g., NaH, K₂CO₃) to deprotonate the primary amine.
-
Methylation: Introduce a methylating agent (e.g., methyl iodide, dimethyl sulfate) to the reaction mixture.
-
Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent. The crude product can be purified by column chromatography.
Spectroscopic Characterization (Predicted)
As experimental spectroscopic data for this compound is not widely available, the following are predicted characteristics based on the analysis of the parent compound, 1-aminoisoquinoline, and general principles of NMR and mass spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton spectrum is expected to show signals corresponding to the aromatic protons on the isoquinoline ring system, a singlet for the N-methyl group (likely in the range of 3.0-3.5 ppm), and a signal for the remaining N-H proton.
-
¹³C NMR: The carbon spectrum will display signals for the nine carbons of the isoquinoline core and one signal for the N-methyl carbon. The carbon attached to the amino group (C1) will be significantly influenced by the nitrogen atom.
Mass Spectrometry (MS)
-
Electron Ionization (EI-MS): The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 158. The fragmentation pattern would likely involve the loss of a methyl group or other characteristic fragments of the isoquinoline ring. High-resolution mass spectrometry would confirm the elemental composition of C₁₀H₁₀N₂.
Reactivity and Chemical Properties
The chemical reactivity of this compound is dictated by the isoquinoline ring system and the N-methylamino group.
-
Basicity: The nitrogen atom of the isoquinoline ring and the exocyclic amino group are basic and can be protonated in the presence of acids.
-
Electrophilic Aromatic Substitution: The benzene ring of the isoquinoline core can undergo electrophilic substitution reactions. The position of substitution will be directed by the existing substituents.
-
Nucleophilic Substitution: The amino group can act as a nucleophile in various reactions, allowing for further functionalization.
Applications in Research and Drug Development
The 1-aminoisoquinoline scaffold is a cornerstone in the development of novel therapeutic agents due to its wide range of pharmacological activities.[4][6] Derivatives of 1-aminoisoquinoline have shown promise in several therapeutic areas:
-
Anticancer Activity: Certain derivatives have demonstrated the ability to inhibit the proliferation of cancer cells.[4]
-
Antimicrobial Properties: The scaffold has shown activity against various bacterial strains.[4]
-
Neuroprotective Effects: Some studies suggest that 1-aminoisoquinoline derivatives may offer protection to neuronal cells against oxidative stress, making them potential candidates for treating neurodegenerative diseases.[4]
-
Enzyme Inhibition: Specific 1-aminoisoquinoline derivatives have been identified as inhibitors of phosphodiesterase V (PDE5) and Raf kinase.[5]
-
Receptor Modulation: This class of compounds has also been investigated as potent inhibitors for the cannabinoid receptor type 2 (CB2).[5]
The introduction of an N-methyl group can modulate the pharmacokinetic and pharmacodynamic properties of the parent compound, potentially leading to improved potency, selectivity, or metabolic stability.
Potential Therapeutic Applications of 1-Aminoisoquinoline Derivatives:
Caption: Therapeutic potential of the 1-aminoisoquinoline scaffold.
Safety and Handling
This compound is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H320 (Causes eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation).[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
Conclusion
This compound represents an important derivative within the pharmacologically significant class of 1-aminoisoquinolines. While specific experimental data for this compound is limited in publicly accessible literature, its chemical properties, synthesis, and potential applications can be reasonably inferred from the extensive research on the parent scaffold. As a versatile building block, this compound holds potential for the development of novel therapeutic agents across various disease areas. Further research into the specific biological activities of this compound is warranted to fully elucidate its therapeutic potential.
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The Evolving Landscape of N-methylisoquinolin-1-amine and its Derivatives: A Technical Guide to Their Biological Activity
For Researchers, Scientists, and Drug Development Professionals
The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1] Among these, the N-methylisoquinolin-1-amine core has emerged as a particularly promising pharmacophore, demonstrating significant potential in the development of novel therapeutics. This technical guide provides an in-depth exploration of the synthesis, biological activities, and therapeutic applications of this compound and its derivatives, offering a valuable resource for researchers and drug development professionals.
The Isoquinoline Scaffold: A Privileged Structure in Drug Discovery
Isoquinoline alkaloids, naturally occurring compounds rich in plants of the Papaveraceae, Berberidaceae, and Ranunculaceae families, have a long history in traditional medicine for their anti-inflammatory, antimicrobial, and analgesic properties.[2] This historical use has spurred extensive research into the synthesis and biological evaluation of a vast array of isoquinoline derivatives.[3] These efforts have revealed that the isoquinoline nucleus is a "privileged structure," a molecular framework that can be readily modified to interact with a diverse range of biological targets.[3] Consequently, isoquinoline derivatives have been investigated for a multitude of therapeutic applications, including anticancer, antimicrobial, and neuroprotective roles.[4][5]
Synthesis of this compound Derivatives: Building the Core
The synthetic accessibility of the this compound scaffold is a key factor driving its exploration in drug discovery. Various synthetic strategies have been developed to construct this core and introduce diverse substituents, allowing for the systematic investigation of structure-activity relationships (SAR).
A common and effective method for the synthesis of substituted isoquinolin-1-ones, which can be precursors to N-methylisoquinolin-1-amines, is the Suzuki-Miyaura coupling reaction.[6] This palladium-catalyzed cross-coupling reaction allows for the introduction of various aryl or heteroaryl groups at specific positions on the isoquinoline ring.[6]
Representative Synthetic Protocol: Suzuki-Miyaura Coupling for Substituted Isoquinolin-1-ones
This protocol outlines a general procedure for the synthesis of 8-pyrimidinyl-substituted (S)-3-(1-aminoethyl)-2-phenylisoquinolin-1(2H)-ones, which can be subsequently N-methylated.[6]
Materials:
-
(S)-3-(1-aminoethyl)-8-chloro-2-phenylisoquinolin-1(2H)-one
-
Appropriate pyrimidinylboronic acid
-
Pd(PPh₃)₂Cl₂ (Palladium catalyst)
-
Sphos (Ligand)
-
K₂CO₃ (Base)
-
THF/H₂O (Solvent mixture)
Procedure:
-
To a reaction vessel, add (S)-3-(1-aminoethyl)-8-chloro-2-phenylisoquinolin-1(2H)-one (1 equivalent), the desired pyrimidinylboronic acid (1.2 equivalents), K₂CO₃ (2 equivalents), and Sphos (0.1 equivalents).
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add the degassed THF/H₂O solvent mixture.
-
Add the Pd(PPh₃)₂Cl₂ catalyst (0.05 equivalents).
-
Heat the reaction mixture at 80 °C for 12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 8-pyrimidinyl-substituted isoquinolin-1-one.[6]
The resulting isoquinolin-1-one can then undergo N-methylation at the amino group using standard methylation reagents such as methyl iodide or dimethyl sulfate.
Anticancer Activity: A Prominent Therapeutic Avenue
The most extensively studied biological activity of this compound derivatives is their potential as anticancer agents.[7][8] These compounds have demonstrated potent cytotoxic effects against a variety of human cancer cell lines.[7]
Mechanism of Action
The anticancer activity of isoquinoline derivatives is often multifactorial, involving the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways crucial for tumor growth and survival.[2]
Apoptosis Induction: A primary mechanism by which these compounds exert their cytotoxic effects is the induction of programmed cell death, or apoptosis. Treatment with isoquinoline derivatives has been shown to lead to characteristic apoptotic nuclear changes, which can be visualized by staining with dyes like Hoechst.[9]
Cell Cycle Arrest: In addition to inducing apoptosis, these compounds can also halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints.
Signaling Pathway Modulation: Isoquinoline derivatives can interfere with critical signaling pathways that are often dysregulated in cancer. For instance, some derivatives have been shown to inhibit the activity of protein kinases, enzymes that play a central role in cell signaling and are frequently overactive in cancer cells.
Structure-Activity Relationship (SAR) Studies
SAR studies are crucial for optimizing the anticancer potency of this compound derivatives. These studies have revealed that the nature and position of substituents on the isoquinoline ring significantly influence their cytotoxic activity.
For example, a study on substituted isoquinolin-1-ones demonstrated that 3-Biphenyl-N-methylisoquinolin-1-one exhibited the most potent anticancer activity against five different human cancer cell lines.[7] This highlights the importance of the biphenyl group at the 3-position for cytotoxic efficacy.
| Derivative | Key Structural Feature | Anticancer Activity | Reference |
| 3-Biphenyl-N-methylisoquinolin-1-one | Biphenyl group at C-3 | Potent activity against 5 human cancer cell lines | [7] |
| (S)-3-(1-aminoethyl)-8-pyrimidinyl-2-phenylisoquinolin-1(2H)-ones | Pyrimidine at C-8 | Excellent cytotoxic activity in tumor cell lines | [6] |
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.[10][11]
Materials:
-
Human cancer cell lines (e.g., HL-60, MCF-7)[11]
-
Complete cell culture medium
-
This compound derivative stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[2]
-
Prepare serial dilutions of the this compound derivative in the culture medium.
-
Replace the medium in the wells with the prepared compound dilutions and incubate for 48-72 hours.[10]
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.[2]
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[2]
-
Measure the absorbance at 570 nm using a microplate reader.[2]
-
Calculate the percentage of cell viability and determine the half-maximal inhibitory concentration (IC₅₀) value.
Antimicrobial Activity: Combating Drug-Resistant Pathogens
In addition to their anticancer properties, this compound and its derivatives have shown promise as antimicrobial agents.[12][13][14] The emergence of multidrug-resistant bacteria necessitates the development of novel antibiotics, and this class of compounds offers a potential new scaffold for such development.[14]
Spectrum of Activity
Isoquinoline derivatives have demonstrated activity against a range of both Gram-positive and Gram-negative bacteria.[12] Some derivatives have been found to be particularly effective against clinically relevant pathogens such as Staphylococcus aureus.[13]
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
The broth microdilution method is a standard laboratory procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium.[15]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound derivative stock solution
-
96-well microtiter plates
-
Bacterial inoculum (adjusted to 0.5 McFarland standard)
-
Incubator
Procedure:
-
Prepare serial two-fold dilutions of the this compound derivative in CAMHB in a 96-well plate.[15]
-
Inoculate each well with the bacterial suspension.
-
Include positive (no compound) and negative (no inoculum) controls.
-
Incubate the plate at 35-37°C for 18-24 hours.[15]
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Neuroprotective Effects: A Potential Role in Neurodegenerative Diseases
Emerging research suggests that certain N-methylisoquinoline derivatives may possess neuroprotective properties, making them potential candidates for the treatment of neurodegenerative diseases such as Parkinson's disease.[9][15][16]
Mechanisms of Neuroprotection
The neuroprotective effects of these compounds are thought to be mediated through various mechanisms, including:
-
Antioxidant Activity: Oxidative stress is a key contributor to neuronal damage in neurodegenerative diseases. Some isoquinoline derivatives can act as antioxidants, scavenging harmful free radicals.
-
Anti-inflammatory Effects: Chronic inflammation in the brain is another hallmark of neurodegeneration. Certain derivatives can suppress inflammatory pathways.
-
Anti-apoptotic Activity: By inhibiting the apoptotic cascade in neurons, these compounds can prevent neuronal cell death.[17]
Key Derivatives and Their Effects
Studies have shown that N-methyl-(R)-salsolinol, a derivative of 1-methyl-1,2,3,4-tetrahydroisoquinoline, exhibits neuroprotective properties in in vitro models of Parkinson's disease.[1][7] It has been demonstrated to protect human neuroblastoma cells from neurotoxin-induced damage.[1] Furthermore, the neuroprotective effect of 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) has been observed against various neurotoxins in cultured rat mesencephalic neurons.[9] The introduction of an N-propargyl group to 1-MeTIQ has been shown to enhance its neuroprotective effects in an animal model of Parkinson's disease.[12]
| Derivative | Model System | Observed Effect | Reference |
| N-methyl-(R)-salsolinol | Human neuroblastoma cells (SH-SY5Y) | Neuroprotective against MPP⁺ toxicity | [1][7] |
| 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) | Cultured rat mesencephalic neurons | Neuroprotective against various neurotoxins | [9] |
| 1-Me-N-propargyl-TIQ | Mouse model of Parkinson's disease | Enhanced neuroprotection compared to 1-MeTIQ | [12] |
Experimental Protocol: In Vitro Neuroprotection Assay
This protocol describes a method to assess the neuroprotective effects of this compound derivatives against a neurotoxin in a neuronal cell line.[1]
Materials:
-
Human neuroblastoma cell line (e.g., SH-SY5Y)
-
Cell culture medium
-
This compound derivative
-
Neurotoxin (e.g., MPP⁺)
-
MTS assay kit
-
96-well plates
Procedure:
-
Culture SH-SY5Y cells in a 96-well plate.
-
Pre-treat the cells with various concentrations of the this compound derivative for a specified period.
-
Induce neurotoxicity by adding a neurotoxin such as MPP⁺ to the wells (excluding the control wells).
-
Co-incubate the cells with the derivative and the neurotoxin for 48 hours.[1]
-
Assess cell viability using the MTS assay according to the manufacturer's instructions.
-
Compare the viability of cells treated with the neurotoxin alone to those co-treated with the derivative to determine the neuroprotective effect.[1]
Future Directions and Conclusion
The this compound scaffold represents a versatile and promising platform for the development of novel therapeutic agents. The diverse biological activities, including potent anticancer, antimicrobial, and emerging neuroprotective effects, underscore the significant potential of this class of compounds.
Future research should focus on:
-
Synthesis of Diverse Libraries: The development of efficient synthetic methodologies to generate a wide array of this compound derivatives with diverse substitution patterns is crucial for comprehensive SAR studies.
-
Elucidation of Mechanisms of Action: In-depth mechanistic studies are needed to fully understand how these compounds exert their biological effects at the molecular level. This will enable the rational design of more potent and selective derivatives.
-
In Vivo Efficacy and Safety Studies: Promising lead compounds identified through in vitro screening must be rigorously evaluated in preclinical animal models to assess their in vivo efficacy, pharmacokinetics, and safety profiles.
References
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N-Methylisoquinolin-1-amine: A Scoping Guide to its Therapeutic Potential
Abstract
The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural and synthetic compounds with a broad spectrum of pharmacological activities.[1][2][3] This technical guide provides a comprehensive exploration of the potential therapeutic applications of a specific, yet under-explored derivative: N-methylisoquinolin-1-amine. While direct research on this compound is nascent, this paper will synthesize data from structurally related isoquinoline alkaloids, particularly 1-aminoisoquinolines and N-methylated isoquinolines, to build a robust, evidence-based hypothesis for its utility in oncology, neurodegenerative disorders, and inflammatory conditions. We will delve into the mechanistic underpinnings of these potential applications, supported by detailed signaling pathways, and provide validated experimental protocols for researchers and drug development professionals to investigate its efficacy. This guide serves as a foundational resource to stimulate and direct future research into this compound as a promising therapeutic agent.
Introduction: The Isoquinoline Core and the Promise of this compound
The isoquinoline moiety, a bicyclic aromatic heterocycle, is a privileged structure in drug discovery, renowned for its presence in a vast array of biologically active compounds.[1][2][3] From the potent analgesic morphine to the antimicrobial berberine, isoquinoline alkaloids have a rich history in both traditional and modern medicine.[3] The diverse pharmacological landscape of these compounds—spanning anticancer, neuroprotective, anti-inflammatory, and antimicrobial activities—stems from the versatile chemical nature of the isoquinoline ring system, which allows for a wide range of substitutions and structural modifications.[2][4][5]
This guide focuses on the therapeutic potential of this compound, a derivative that combines two key structural features known to influence biological activity: a 1-amino group and an N-methyl group. The substitution at the 1-position of the isoquinoline ring is known to be critical for various pharmacological effects, including antimicrobial and anticancer activities.[6] Furthermore, N-methylation is a common modification in endogenous and synthetic isoquinolines that can significantly impact their interaction with biological targets, such as monoamine oxidases.[7][8]
Given the limited direct research on this compound, this guide will adopt a predictive and exploratory approach. By examining the established biological activities and mechanisms of action of structurally analogous compounds, we will construct a compelling rationale for investigating this compound in three key therapeutic areas: oncology, neurodegenerative diseases, and inflammatory disorders.
Synthesis of this compound: A Note on Feasibility
While a specific, optimized synthesis for this compound is not extensively documented in publicly available literature, its synthesis is highly feasible based on established methods for creating 1-aminoisoquinolines.[6][9][10] A plausible synthetic route would involve the initial synthesis of 1-aminoisoquinoline, followed by a selective N-methylation step. Several efficient methods for the synthesis of 1-aminoisoquinolines have been reported, including gold(III)-mediated domino reactions of 2-alkynylbenzamides with ammonium acetate and rhodium(III)-catalyzed C-H activation and alkyne annulation.[6][10] Subsequent N-methylation could be achieved using standard reagents such as methyl iodide or dimethyl sulfate. The ease of synthesis of the core scaffold and the straightforward nature of the final methylation step underscore the accessibility of this compound for research purposes.
Potential Therapeutic Application I: Oncology
A significant body of evidence points to the anticancer potential of isoquinoline alkaloids.[2][4][5] These compounds have been shown to induce cell cycle arrest, apoptosis, and autophagy in various cancer cell lines.[2][5] The proposed mechanisms of action are multifaceted and include DNA intercalation, inhibition of key enzymes like topoisomerase, and modulation of critical signaling pathways.[1][2]
Hypothesized Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest
Based on studies of related isoquinoline alkaloids, this compound is hypothesized to exert its anticancer effects through the induction of apoptosis and cell cycle arrest.[2] This could be mediated by several interconnected pathways:
-
Modulation of the MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a crucial regulator of cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many cancers.[11] Certain isoquinoline alkaloids have been shown to modulate the MAPK pathway, leading to the activation of pro-apoptotic signals.[11][12] It is plausible that this compound could similarly influence this pathway, leading to the phosphorylation of key downstream targets that trigger apoptosis.
-
Inhibition of the NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a pivotal role in inflammation and cancer by promoting cell survival and proliferation.[13][14] Inhibition of the NF-κB pathway is a key mechanism by which some isoquinoline alkaloids exert their anti-inflammatory and anticancer effects.[3][13] this compound may inhibit the activation of NF-κB, thereby sensitizing cancer cells to apoptosis.
-
Induction of DNA Damage and Topoisomerase Inhibition: Some isoquinoline derivatives have been shown to intercalate with DNA and inhibit the activity of topoisomerase enzymes, which are essential for DNA replication and repair.[1] This leads to the accumulation of DNA damage and triggers apoptotic cell death. The planar aromatic structure of this compound suggests it may also possess DNA binding and topoisomerase inhibitory properties.
Experimental Protocols for In Vitro and In Vivo Evaluation
2.2.1. In Vitro Evaluation of Anticancer Activity
-
Cell Viability and Cytotoxicity Assays: To determine the cytotoxic effects of this compound on various cancer cell lines, standard cell viability assays such as the MTT or MTS assay should be performed.
Parameter Description Cell Lines A panel of human cancer cell lines (e.g., MCF-7, HeLa, A549) Compound Concentration A range of concentrations (e.g., 0.1 µM to 100 µM) Incubation Time 24, 48, and 72 hours Readout Absorbance at a specific wavelength (e.g., 570 nm for MTT) Analysis Calculation of IC50 values -
Apoptosis Assays: To confirm that cell death is occurring via apoptosis, Annexin V/Propidium Iodide (PI) staining followed by flow cytometry can be employed.
Parameter Description Cell Lines Selected cancer cell lines based on viability assay results Treatment IC50 concentration of this compound Staining Annexin V-FITC and Propidium Iodide Detection Flow cytometry Analysis Quantification of early and late apoptotic cells -
Western Blot Analysis: To investigate the molecular mechanisms, western blotting can be used to assess the expression levels of key proteins in the MAPK and NF-κB signaling pathways.
Target Proteins Description MAPK Pathway p-ERK, p-JNK, p-p38 NF-κB Pathway p-IκBα, p65 Apoptosis Markers Cleaved Caspase-3, PARP Loading Control β-actin or GAPDH
2.2.2. In Vivo Evaluation of Anticancer Activity
-
Xenograft Mouse Model: To evaluate the in vivo efficacy of this compound, a tumor xenograft model in immunodeficient mice is recommended.
Parameter Description Animal Model Athymic nude mice or SCID mice Tumor Implantation Subcutaneous injection of cancer cells Treatment Groups Vehicle control, this compound (various doses), positive control (e.g., doxorubicin) Administration Route Intraperitoneal or oral gavage Monitoring Tumor volume and body weight measurements Endpoint Tumor growth inhibition, survival analysis
Potential Therapeutic Application II: Neurodegenerative Diseases
Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by the progressive loss of neuronal structure and function.[15][16][17] Isoquinoline alkaloids have emerged as promising neuroprotective agents due to their multifaceted mechanisms of action, including antioxidant, anti-inflammatory, and anti-apoptotic properties.[15][16][18]
Hypothesized Mechanism of Action: Neuroprotection and Anti-Neuroinflammation
The neuroprotective potential of this compound is likely to be mediated through a combination of mechanisms observed in related compounds:
-
Monoamine Oxidase (MAO) Inhibition: MAOs are enzymes involved in the degradation of neurotransmitters, and their inhibition can increase the levels of these neurotransmitters in the brain.[7][8] Several isoquinoline derivatives are known to be reversible inhibitors of MAO-A and MAO-B.[7][8][19] The N-methyl group in this compound could enhance its affinity for MAO enzymes, making it a potential therapeutic agent for diseases like Parkinson's, where MAO-B inhibitors are used.
-
Anti-inflammatory Effects in the Central Nervous System: Neuroinflammation is a key pathological feature of many neurodegenerative diseases.[13][14] Isoquinoline alkaloids can suppress neuroinflammation by inhibiting the activation of microglia and astrocytes and reducing the production of pro-inflammatory cytokines, often through the inhibition of the NF-κB and MAPK pathways.[3][13][14]
-
Modulation of Alzheimer's-Related Pathology: In the context of Alzheimer's disease, some isoquinoline alkaloids have been shown to reduce the accumulation of amyloid-beta (Aβ) plaques and inhibit the hyperphosphorylation of tau protein.[20][21][22] Dauricine, a benzyl tetrahydroisoquinoline alkaloid, has been shown to inhibit APP processing and ameliorate tau hyperphosphorylation.[20][21]
Experimental Protocols for In Vitro and In Vivo Evaluation
3.2.1. In Vitro Evaluation of Neuroprotective Activity
-
Neuronal Cell Viability Assays: To assess the protective effects of this compound against neurotoxin-induced cell death, neuronal cell lines (e.g., SH-SY5Y) or primary neurons can be used.
Parameter Description Neurotoxins MPP+, 6-OHDA (for Parkinson's models), Aβ oligomers (for Alzheimer's models) Treatment Pre-treatment with this compound followed by neurotoxin exposure Assay MTT or LDH release assay Analysis Quantification of cell viability -
MAO Inhibition Assay: A commercially available kit can be used to determine the inhibitory activity of this compound against MAO-A and MAO-B.
Parameter Description Enzyme Source Recombinant human MAO-A and MAO-B Substrate Specific substrates for MAO-A and MAO-B Detection Fluorometric or colorimetric measurement of product formation Analysis Calculation of IC50 values -
Anti-neuroinflammatory Assays: To evaluate the anti-inflammatory effects in vitro, lipopolysaccharide (LPS)-stimulated microglial cells (e.g., BV-2) can be used.
Parameter Description Stimulus LPS Treatment This compound Readouts Measurement of nitric oxide (NO) production (Griess assay), pro-inflammatory cytokine levels (ELISA for TNF-α, IL-6) Analysis Quantification of inflammatory mediators
3.2.2. In Vivo Evaluation of Neuroprotective Activity
-
MPTP-Induced Mouse Model of Parkinson's Disease: This is a widely used model to assess the efficacy of potential anti-parkinsonian drugs.
Parameter Description Animal Model C57BL/6 mice Induction Systemic administration of MPTP Treatment This compound administered before or after MPTP Behavioral Tests Rotarod test, pole test Histological Analysis Immunohistochemical staining for tyrosine hydroxylase (TH) in the substantia nigra and striatum -
5XFAD Transgenic Mouse Model of Alzheimer's Disease: This model exhibits key features of Alzheimer's pathology, including amyloid plaques and cognitive deficits.
Parameter Description Animal Model 5XFAD transgenic mice Treatment Chronic administration of this compound Behavioral Tests Morris water maze, Y-maze Biochemical Analysis ELISA for Aβ40 and Aβ42 levels in the brain Histological Analysis Immunohistochemical staining for Aβ plaques and phosphorylated tau
Potential Therapeutic Application III: Inflammatory Disorders
The anti-inflammatory properties of isoquinoline alkaloids are well-documented and represent a promising avenue for the development of new therapeutics for a range of inflammatory conditions.[3][13][23] The mechanisms underlying these effects often involve the modulation of key inflammatory signaling pathways.[3][13][14]
Hypothesized Mechanism of Action: Attenuation of the Inflammatory Cascade
The potential anti-inflammatory activity of this compound is likely to be mediated by its ability to interfere with pro-inflammatory signaling cascades:
-
Inhibition of NF-κB and MAPK Pathways: As discussed in the context of cancer and neuroinflammation, the NF-κB and MAPK pathways are central to the inflammatory response.[3][13][14][24] By inhibiting these pathways, this compound could reduce the expression of a wide array of pro-inflammatory genes, including those encoding cytokines, chemokines, and adhesion molecules.
-
Inhibition of Pro-inflammatory Enzymes: Some isoquinoline alkaloids have been shown to inhibit the activity of enzymes involved in the production of inflammatory mediators, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[13][25] Inhibition of these enzymes would lead to a reduction in the production of prostaglandins and nitric oxide, respectively, both of which are key mediators of inflammation.
Experimental Protocols for In Vitro and In Vivo Evaluation
4.2.1. In Vitro Evaluation of Anti-inflammatory Activity
-
LPS-Stimulated Macrophage Assay: This is a standard in vitro model for assessing the anti-inflammatory effects of compounds.
Parameter Description Cell Line RAW 264.7 or primary macrophages Stimulus LPS Treatment This compound Readouts Measurement of NO production (Griess assay), pro-inflammatory cytokine levels (ELISA for TNF-α, IL-1β, IL-6) Analysis Quantification of inflammatory mediators -
Western Blot Analysis: To confirm the inhibition of key signaling pathways, western blotting for phosphorylated and total proteins in the NF-κB and MAPK pathways can be performed.
Target Proteins Description NF-κB Pathway p-IκBα, p-p65 MAPK Pathway p-ERK, p-JNK, p-p38 Inflammatory Enzymes COX-2, iNOS Loading Control β-actin or GAPDH
4.2.2. In Vivo Evaluation of Anti-inflammatory Activity
-
Carrageenan-Induced Paw Edema Model: This is an acute model of inflammation used to evaluate the efficacy of anti-inflammatory drugs.
Parameter Description Animal Model Wistar rats or Swiss albino mice Induction Sub-plantar injection of carrageenan Treatment This compound administered prior to carrageenan injection Measurement Paw volume measured at different time points Analysis Calculation of the percentage of inhibition of edema -
LPS-Induced Endotoxemia Model: This model mimics systemic inflammation and can be used to assess the protective effects of this compound.
Parameter Description Animal Model C57BL/6 mice Induction Intraperitoneal injection of LPS Treatment This compound administered before or after LPS Readouts Measurement of serum cytokine levels (TNF-α, IL-6), assessment of organ damage (histology) Analysis Comparison of treated groups with the LPS-only group
Conclusion and Future Directions
While direct experimental evidence for the therapeutic applications of this compound is currently limited, the extensive body of research on structurally related isoquinoline alkaloids provides a strong foundation for its investigation as a promising therapeutic agent. The presence of the 1-amino and N-methyl groups suggests a unique pharmacological profile that warrants exploration in the fields of oncology, neurodegenerative diseases, and inflammatory disorders.
The mechanistic hypotheses and experimental protocols outlined in this guide are intended to serve as a roadmap for researchers and drug development professionals. Future studies should focus on the synthesis and in vitro screening of this compound to validate its predicted biological activities. Positive in vitro results should be followed by rigorous in vivo studies to assess its efficacy and safety in relevant disease models. Furthermore, structure-activity relationship studies of a series of N-methylated 1-aminoisoquinoline derivatives could lead to the identification of even more potent and selective therapeutic candidates. The exploration of this compound and its analogues holds significant promise for the discovery of novel therapeutics to address unmet medical needs.
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An In-depth Technical Guide to N-methylisoquinolin-1-amine: Synthesis, History, and Scientific Context
This guide provides a comprehensive overview of N-methylisoquinolin-1-amine, a heterocyclic amine of significant interest in medicinal chemistry and drug discovery. We will delve into its chemical properties, plausible synthetic routes, and the broader historical and scientific context of the isoquinoline scaffold, offering valuable insights for researchers, scientists, and professionals in drug development.
Introduction: The Significance of the Isoquinoline Scaffold
The isoquinoline core is a privileged structural motif found in a vast array of natural products and synthetic compounds with diverse and potent biological activities.[1] First isolated from coal tar in 1885, the isoquinoline framework is a key component of numerous alkaloids, including the analgesic morphine and the antibacterial berberine.[1][2][3] This history has cemented the isoquinoline scaffold as a cornerstone in the development of new therapeutic agents.[1] The introduction of an N-methylamino group at the 1-position of the isoquinoline ring system, yielding this compound, presents a unique set of physicochemical properties that are of considerable interest for further investigation and derivatization in drug discovery programs.
Physicochemical Properties of this compound
A clear understanding of the physicochemical properties of this compound is fundamental for its application in research and development.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀N₂ | [4] |
| Molecular Weight | 158.2 g/mol | [4] |
| CAS Number | 46000-11-7 | [4] |
| Synonyms | N-Methyl-1-isoquinolinamine, 1-Methylaminoisoquinoline | [4] |
Historical Context and Discovery
While a singular, definitive publication detailing the initial "discovery" of this compound is not readily apparent in the surveyed literature, its existence and synthesis are predicated on the rich history of isoquinoline chemistry. The foundational work on isoquinoline itself dates back to its isolation from coal tar in 1885.[2][3] The development of synthetic methodologies for isoquinoline and its derivatives throughout the 20th century has enabled the creation of a vast library of substituted isoquinolines.
The synthesis of this compound would have logically followed the successful preparation and characterization of its parent amine, 1-aminoisoquinoline. The exploration of N-alkylation of aminoisoquinolines is a common strategy in medicinal chemistry to modulate properties such as solubility, basicity, and receptor binding affinity. Therefore, the "discovery" of this compound is more likely a result of systematic synthetic exploration rather than a serendipitous event.
Synthetic Strategies: A Plausible Pathway
The synthesis of this compound can be logically approached through the N-methylation of 1-aminoisoquinoline. This precursor, 1-aminoisoquinoline, is a known compound with established synthetic routes.[5][6][7]
Synthesis of the Precursor: 1-Aminoisoquinoline
Several methods have been reported for the synthesis of 1-aminoisoquinoline. A common and effective approach involves the amination of an activated isoquinoline derivative. For instance, a metal-free synthesis of 1-aminoisoquinolines has been developed from isoquinoline-N-oxides, which react with amines in the presence of triflic anhydride.[8]
Experimental Workflow: Synthesis of 1-Aminoisoquinoline (Conceptual)
Caption: Conceptual workflow for the synthesis of 1-aminoisoquinoline.
N-Methylation of 1-Aminoisoquinoline
Once 1-aminoisoquinoline is obtained, the final step is the introduction of a methyl group onto the primary amine. This can be achieved through several standard organic chemistry transformations.
Method 1: Reductive Amination
A widely used method for N-methylation is reductive amination. This involves reacting 1-aminoisoquinoline with formaldehyde to form an intermediate imine or aminal, which is then reduced in situ to the desired N-methylated product.
Step-by-Step Protocol (Reductive Amination):
-
Reaction Setup: Dissolve 1-aminoisoquinoline in a suitable solvent such as methanol or acetonitrile.
-
Imine Formation: Add an aqueous solution of formaldehyde (formalin) to the reaction mixture. The reaction is typically stirred at room temperature to allow for the formation of the intermediate Schiff base.
-
Reduction: Introduce a reducing agent, such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN), portion-wise to the reaction mixture. The choice of reducing agent is critical; NaBH₃CN is often preferred for its milder nature and selectivity for the imine over the carbonyl group of formaldehyde.
-
Workup: After the reaction is complete (monitored by TLC or LC-MS), quench the reaction by adding water or a dilute acid.
-
Extraction and Purification: Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are then dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.
Method 2: Direct Alkylation with a Methylating Agent
Direct alkylation using a methylating agent like methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) is another viable route. This reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the acid byproduct.
Step-by-Step Protocol (Direct Alkylation):
-
Reaction Setup: Dissolve 1-aminoisoquinoline in an aprotic solvent such as DMF or THF.
-
Deprotonation: Add a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to the solution to deprotonate the primary amine.
-
Methylation: Add the methylating agent (e.g., methyl iodide) dropwise to the reaction mixture at a controlled temperature (often 0 °C to room temperature).
-
Workup and Purification: Similar to the reductive amination protocol, the reaction is quenched, and the product is extracted and purified by column chromatography.
Reaction Pathway: N-Methylation of 1-Aminoisoquinoline
Caption: Plausible synthetic routes to this compound.
Potential Biological Activity and Research Applications
While specific biological data for this compound is not extensively documented in publicly available literature, the broader class of isoquinoline alkaloids exhibits a wide spectrum of pharmacological activities.[1] These include antitumor, antibacterial, antifungal, antiviral, and anti-inflammatory properties.[1]
The introduction of a methyl group can significantly impact the biological activity of a parent amine. It can alter lipophilicity, which affects cell membrane permeability, and can also influence the compound's interaction with biological targets by modifying its size, shape, and electronic properties.
Given the known activities of related isoquinolines, this compound and its derivatives are promising candidates for screening in various biological assays, particularly in the areas of:
-
Anticancer Research: Many isoquinoline alkaloids have demonstrated potent cytotoxic effects against various cancer cell lines.
-
Antimicrobial Drug Discovery: The isoquinoline scaffold is present in several natural and synthetic compounds with antibacterial and antifungal properties.
-
Neuropharmacology: Tetrahydroisoquinoline derivatives, which are structurally related to this compound, have been investigated for their neuroprotective and antidepressant-like activities.[9][10]
The availability of this compound as a synthetic building block allows for the creation of more complex molecules through further functionalization, making it a valuable tool for medicinal chemists.
Conclusion
This compound, while not having a storied history of a landmark discovery, represents an important molecule within the vast and pharmacologically significant class of isoquinolines. Its synthesis is achievable through established organic chemistry methodologies, primarily involving the N-methylation of 1-aminoisoquinoline. The true potential of this compound lies in its future applications as a scaffold for the development of novel therapeutic agents. As our understanding of the structure-activity relationships of isoquinoline derivatives continues to grow, this compound and its analogues will undoubtedly be the subject of further investigation, potentially leading to the discovery of new and effective drugs.
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Synthesis and reaction of isoquinolinequinone 1 with methylamine. - ResearchGate. (URL: [Link])
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1-Methyl-1,2,3,4-tetrahydroisoquinoline - The toxicological research on an exo/endogenous amine with antidepressant-like activity - In vivo, in vitro and in silico studies - ResearchGate. (URL: [Link])
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1-Methyl-1,2,3,4-tetrahydroisoquinoline, an endogenous amine with unexpected mechanism of action: new vistas of therapeutic application - PubMed. (URL: [Link])
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Proposed mechanism for amination of quinoline- and isoquinoline-N-oxides - ResearchGate. (URL: [Link])
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1-isoquinolinamine - 1532-84-9, C9H8N2, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (URL: [Link])
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Isolation, biological activity, and synthesis of isoquinoline alkaloids - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00023D. (URL: [Link])
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SYNTHESIS OF 3-METHYL ISOQUINOLINES This paper is concerned with a study of the limitations and usefulness of a novel method dev - Sciencemadness.org. (URL: [Link])
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Navigating the Solvent Maze: An In-depth Technical Guide to the Solubility of N-methylisoquinolin-1-amine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-methylisoquinolin-1-amine, a key heterocyclic amine, is a valuable building block in medicinal chemistry and materials science. Its solubility in various organic solvents is a critical parameter that dictates its utility in synthesis, purification, formulation, and biological screening. This in-depth technical guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of this compound. We delve into the molecular determinants of its solubility, present a qualitative framework for its behavior in a range of common organic solvents, and provide detailed experimental protocols for quantitative solubility determination. This guide is intended to be a vital resource for researchers, enabling them to make informed decisions in experimental design and to troubleshoot challenges related to the handling and application of this important compound.
Introduction: The Significance of this compound
This compound belongs to the isoquinoline alkaloid family, a class of compounds with a rich history in natural product chemistry and pharmacology. The isoquinoline scaffold is a common motif in a multitude of biologically active molecules. The introduction of a methylamino group at the 1-position significantly influences the molecule's electronic properties and its potential for intermolecular interactions, making it an attractive candidate for drug discovery programs targeting a variety of diseases. The development of novel synthetic routes and the exploration of its utility in various applications are active areas of research. A thorough understanding of its physical properties, particularly its solubility, is paramount for its effective utilization.
Theoretical Framework: Understanding the Fundamentals of Solubility
The solubility of a solid compound in a liquid solvent is governed by a complex interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The principle of "like dissolves like" serves as a useful, albeit simplified, guideline.[1] This adage suggests that polar compounds tend to dissolve in polar solvents, while nonpolar compounds are more soluble in nonpolar solvents.[1]
The dissolution process can be conceptualized as a three-step thermodynamic process:
-
Overcoming Solute-Solute Interactions: Energy is required to break the crystal lattice forces of the solid this compound.
-
Overcoming Solvent-Solvent Interactions: Energy is needed to create a cavity in the solvent to accommodate the solute molecule.
-
Formation of Solute-Solvent Interactions: Energy is released when the solute molecule is solvated by the solvent molecules.
The overall enthalpy of solution is the sum of the energy changes in these three steps. For a compound to dissolve, the energy released during solvation should ideally compensate for the energy required to break the solute and solvent interactions.
Molecular Structure and its Impact on Solubility:
The solubility of this compound is dictated by its unique structural features:
-
Isoquinoline Core: The bicyclic aromatic system is largely nonpolar and hydrophobic, favoring interactions with nonpolar solvents through van der Waals forces.
-
Nitrogen Heteroatoms: The two nitrogen atoms in the molecule, one in the isoquinoline ring and one in the amino group, are capable of acting as hydrogen bond acceptors. The secondary amine also has a hydrogen atom that can act as a hydrogen bond donor. This introduces a degree of polarity to the molecule.
-
Methyl Group: The N-methyl group slightly increases the steric hindrance around the amino nitrogen and contributes to the overall lipophilicity of the molecule.
The presence of both polar (amino group, ring nitrogen) and nonpolar (aromatic rings) regions makes this compound an amphiphilic molecule. Its solubility will therefore be highly dependent on the nature of the organic solvent.
Qualitative Solubility Profile of this compound
| Solvent Class | Examples | Dielectric Constant (Approx.) | Expected Solubility | Primary Solute-Solvent Interactions |
| Polar Protic | Methanol, Ethanol | 20 - 30 | High | Hydrogen bonding (donor and acceptor), dipole-dipole interactions. The protic nature of the solvent can solvate both the nitrogen atoms and the amino hydrogen. |
| Polar Aprotic | Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF) | 20 - 50 | High to Moderate | Dipole-dipole interactions, hydrogen bonding (acceptor only). These solvents can accept hydrogen bonds from the amino group. |
| Nonpolar Aromatic | Toluene, Benzene | 2 - 3 | Moderate to Low | π-π stacking interactions between the aromatic rings of the solute and solvent, van der Waals forces. |
| Halogenated | Dichloromethane (DCM), Chloroform | 5 - 10 | Moderate | Dipole-dipole interactions, weak hydrogen bonding (chloroform). |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | 4 - 8 | Moderate to Low | Dipole-dipole interactions, hydrogen bond acceptor. |
| Esters | Ethyl acetate | 6 | Moderate | Dipole-dipole interactions, hydrogen bond acceptor. |
| Aliphatic Hydrocarbons | Hexane, Cyclohexane | ~2 | Low to Insoluble | Primarily van der Waals forces. The polar nature of the amino group will limit solubility in these highly nonpolar solvents. |
Key Insights:
-
High Solubility in Polar Solvents: The ability of this compound to both donate and accept hydrogen bonds, coupled with its dipole moment, suggests high solubility in polar protic and aprotic solvents. DMSO and DMF are often excellent solvents for a wide range of organic compounds due to their high polarity and ability to form strong intermolecular interactions.
-
Moderate Solubility in Solvents of Intermediate Polarity: Solvents like acetone, ethyl acetate, and dichloromethane are expected to be reasonably good solvents.
-
Limited Solubility in Nonpolar Solvents: While the aromatic core can interact with aromatic solvents like toluene, the polar amino group will likely hinder extensive solubility. Aliphatic hydrocarbons such as hexane are anticipated to be poor solvents.
Experimental Determination of Solubility
For drug development and process chemistry, a precise quantitative understanding of solubility is essential. The following are standard laboratory methods for determining the solubility of a compound like this compound.
The Shake-Flask Method (Thermodynamic Solubility)
The shake-flask method is considered the "gold standard" for determining the thermodynamic equilibrium solubility of a compound.[2]
Protocol:
-
Preparation: Add an excess amount of solid this compound to a known volume of the desired organic solvent in a sealed vial. The excess solid is crucial to ensure that a saturated solution is formed.
-
Equilibration: Agitate the vial at a constant temperature for an extended period (typically 24-48 hours) to ensure that equilibrium is reached. A shaker or a magnetic stirrer can be used for this purpose.
-
Phase Separation: After equilibration, allow the vial to stand undisturbed to let the undissolved solid settle. Alternatively, centrifuge the sample to pellet the excess solid.
-
Sampling: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) without disturbing the solid.
-
Quantification: Determine the concentration of this compound in the supernatant using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
Caption: Workflow for the Shake-Flask Solubility Determination Method.
UV-Vis Spectrophotometry for Quantification
UV-Vis spectrophotometry is a straightforward and often-used method for determining the concentration of a chromophoric compound in solution.[3]
Protocol:
-
Determine λmax: Dissolve a small amount of this compound in the solvent of interest and scan its absorbance across the UV-Vis spectrum (typically 200-400 nm) to identify the wavelength of maximum absorbance (λmax).
-
Prepare a Calibration Curve:
-
Prepare a stock solution of this compound of a known high concentration in the chosen solvent.
-
Perform a series of serial dilutions to create a set of standard solutions with decreasing, known concentrations.
-
Measure the absorbance of each standard solution at the predetermined λmax.
-
Plot a graph of absorbance versus concentration. According to the Beer-Lambert law, this should yield a linear relationship.
-
-
Measure the Unknown: Measure the absorbance of the saturated solution obtained from the shake-flask experiment at λmax.
-
Calculate Concentration: Use the equation of the line from the calibration curve to calculate the concentration of this compound in the saturated solution.
Caption: Workflow for Concentration Determination using UV-Vis Spectrophotometry.
Factors Influencing Solubility
Several factors can significantly impact the solubility of this compound:
-
Temperature: The solubility of most solid organic compounds in organic solvents increases with temperature. This is because the dissolution process is often endothermic, meaning it absorbs heat. According to Le Châtelier's principle, increasing the temperature will shift the equilibrium towards the dissolution of more solid.[4]
-
Solvent Polarity: As discussed, the polarity of the solvent is a primary determinant of solubility. A solvent that can effectively interact with both the polar and nonpolar regions of this compound will be the most effective.
-
Presence of Impurities: The purity of both the solute and the solvent can affect solubility. Impurities can alter the intermolecular forces and, in some cases, either increase or decrease the measured solubility.
-
Polymorphism: The crystalline form (polymorph) of this compound can influence its solubility. Different polymorphs have different crystal lattice energies, and the form with the lower lattice energy will generally be more soluble.
Applications and Implications in Research and Development
A comprehensive understanding of the solubility of this compound is critical for:
-
Reaction Chemistry: Choosing an appropriate solvent in which all reactants are sufficiently soluble is crucial for achieving optimal reaction rates and yields.
-
Purification: Crystallization is a common method for purifying solid organic compounds. This technique relies on the differential solubility of the compound and its impurities in a given solvent system at different temperatures.
-
Drug Formulation: For a compound to be developed into a pharmaceutical, its solubility in biologically relevant media and in various formulation excipients is a key consideration. Poor solubility can lead to low bioavailability.
-
High-Throughput Screening (HTS): In drug discovery, compounds are often screened for biological activity in assays that require them to be in solution, typically in DMSO. Ensuring a compound's solubility in the assay medium is essential for obtaining reliable results.
Conclusion
This technical guide has provided a detailed examination of the solubility of this compound in organic solvents. By understanding the interplay of its molecular structure with various solvent properties, researchers can make informed predictions about its solubility behavior. While quantitative data remains to be extensively published, the qualitative framework and experimental protocols presented herein offer a robust foundation for scientists and professionals working with this important molecule. The systematic determination and reporting of the solubility of this compound in a wide range of solvents would be a valuable contribution to the chemical and pharmaceutical sciences.
References
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Chemistry LibreTexts. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]
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Chemistry LibreTexts. (2024, November 19). 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0. Retrieved from [Link]
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Dissolution Technologies. (2012, May). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]
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A Technical Guide to Quantum Chemical Calculations for N-methylisoquinolin-1-amine: From Molecular Structure to Electronic Properties
Abstract
N-methylisoquinolin-1-amine is a heterocyclic amine of significant interest in medicinal chemistry and drug development due to its scaffold's presence in various biologically active compounds.[1] Understanding its three-dimensional structure, electronic properties, and reactivity profile at a quantum mechanical level is paramount for rational drug design and lead optimization.[2][3][4][5] This in-depth technical guide provides a comprehensive, field-proven workflow for performing quantum chemical calculations on this compound. We will detail the theoretical underpinnings and practical execution of geometry optimization, vibrational frequency analysis, and the calculation of key electronic descriptors such as frontier molecular orbitals (HOMO-LUMO) and the molecular electrostatic potential (MEP). This guide is intended for researchers, computational chemists, and drug development professionals seeking to apply computational methods to accelerate their research.[6]
Introduction: The Rationale for Computational Analysis
In modern drug discovery, computational chemistry serves as an indispensable tool for predicting molecular behavior and properties before undertaking costly and time-consuming laboratory synthesis.[5] For N-heterocyclic compounds like this compound, quantum chemical calculations provide profound insights into:
-
Stable Conformation: Determining the most stable three-dimensional arrangement of atoms, which is crucial for understanding how the molecule interacts with biological targets.[7][8]
-
Electronic Distribution: Mapping regions of high and low electron density, which are key to identifying sites for electrophilic and nucleophilic attack and potential hydrogen bonding.[9][10]
-
Reactivity and Stability: Quantifying the molecule's ability to donate or accept electrons through analysis of its frontier molecular orbitals, which is directly related to its chemical reactivity and kinetic stability.[11][12]
This guide will walk through a robust computational protocol designed to elucidate these properties, providing both the "how" and the "why" for each step.
Theoretical Foundations and Method Selection
The accuracy of any quantum chemical calculation is contingent upon the chosen level of theory and basis set. These choices represent a trade-off between computational cost and accuracy.
-
Density Functional Theory (DFT): DFT has become the workhorse of modern computational chemistry for medium-sized organic molecules. It offers a favorable balance of accuracy and computational efficiency. We will employ the B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. This functional has a long track record of providing reliable results for a wide range of organic systems.[13][14]
-
Basis Sets: A basis set is a set of mathematical functions used to construct the molecular orbitals.[15][16] For this study, the 6-31G(d,p) Pople-style basis set is a prudent choice. It is a split-valence basis set, meaning it uses more functions for valence electrons, which are most important for chemical bonding.[17] The (d,p) notation indicates the addition of polarization functions on heavy atoms (d-functions) and hydrogen atoms (p-functions), which are essential for accurately describing anisotropic electron density and bond angles.[18][19]
The Computational Workflow: A Step-by-Step Protocol
The overall computational workflow is a sequential process where the output of one step serves as the input for the next. This ensures a logical progression from a preliminary structure to a fully characterized set of molecular properties.
Caption: Computational workflow for this compound.
Protocol 1: Geometry Optimization
Geometry optimization is the process of finding the arrangement of atoms that corresponds to a minimum on the potential energy surface.[7][20][21] An accurate geometry is a prerequisite for all subsequent property calculations.
-
Obtain Initial Coordinates: Start with an approximate 3D structure of this compound. This can be built using molecular modeling software or downloaded from a database like PubChem.[22]
-
Select Software: Choose a quantum chemistry software package. Common choices include Gaussian, Q-Chem, or the open-source package GAMESS.[23][24][25][26]
-
Define Calculation Parameters: In the input file, specify the following:
-
Charge: 0 (The molecule is neutral).
-
Multiplicity: 1 (Singlet ground state).
-
Level of Theory: B3LYP.
-
Basis Set: 6-31G(d,p).
-
Job Type: Geometry Optimization (often specified with a keyword like Opt).
-
-
Execute the Calculation: Run the software. The algorithm will iteratively adjust the atomic coordinates to lower the total energy until a convergence threshold is met.[8][27]
Protocol 2: Vibrational Frequency Analysis
This step is a critical self-validation measure. It confirms that the optimized geometry is a true local minimum and provides thermochemical data.[28]
-
Use Optimized Geometry: The starting geometry for this calculation MUST be the output from the successful geometry optimization.
-
Define Calculation Parameters: In a new input file, using the optimized coordinates, specify:
-
Level of Theory & Basis Set: Same as the optimization (B3LYP/6-31G(d,p)). Consistency is crucial.
-
Job Type: Frequency (often specified with a keyword like Freq).
-
-
Execute and Analyze: Run the calculation. The primary output to check is the list of vibrational frequencies.
Analysis of Electronic Properties
Once a validated minimum energy structure is obtained, we can calculate the electronic properties that are most relevant to drug design.
Frontier Molecular Orbitals (HOMO & LUMO)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals.[12] Their energies and spatial distributions are fundamental to understanding chemical reactivity.[11]
-
HOMO: Represents the ability to donate an electron. Regions of the molecule with a high HOMO density are likely sites for electrophilic attack.
-
LUMO: Represents the ability to accept an electron. Regions with high LUMO density are susceptible to nucleophilic attack.
-
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is an indicator of the molecule's kinetic stability. A larger gap implies higher stability and lower chemical reactivity.[12][31]
These values are standard outputs of most quantum chemistry calculations and do not typically require a separate job type after the initial optimization.
Molecular Electrostatic Potential (MEP)
The MEP is a 3D map of the electrostatic potential on the molecule's electron density surface.[10] It is an invaluable tool for predicting non-covalent interactions, which are the cornerstone of drug-receptor binding.[9][32]
-
Color-Coding: The MEP is typically visualized with a color scale.
-
Red (Negative Potential): Indicates electron-rich regions (e.g., lone pairs on nitrogen or oxygen atoms). These areas are favorable for interacting with positive charges or hydrogen bond donors.
-
Blue (Positive Potential): Indicates electron-poor regions (e.g., hydrogen atoms attached to electronegative atoms). These areas are favorable for interacting with negative charges or hydrogen bond acceptors.
-
Green/Yellow (Neutral Potential): Indicates regions of low polarity.
-
The MEP provides a chemically intuitive picture of the molecule's charge distribution and is highly effective in rationalizing and predicting intermolecular interactions.[33][34]
Data Presentation and Interpretation
For clarity and comparative analysis, the key quantitative results of the calculations should be summarized in a structured format.
Molecular Structure
Caption: Atom numbering scheme for this compound.
Table 1: Summary of Computational Parameters
| Parameter | Value / Method | Rationale |
| Software | Gaussian / Q-Chem / GAMESS | Industry-standard quantum chemistry packages.[23][25][26] |
| Level of Theory | DFT: B3LYP | Provides a good balance of accuracy and cost for organic molecules.[13] |
| Basis Set | 6-31G(d,p) | A robust split-valence basis set with polarization functions.[17][18] |
| Solvation Model | None (Gas Phase) | Provides baseline intrinsic properties. For biological relevance, a solvent model (e.g., PCM) could be added. |
| Charge/Multiplicity | 0 / 1 (Singlet) | Reflects the neutral, closed-shell ground state of the molecule. |
Table 2: Predicted Electronic Properties of this compound
| Property | Calculated Value (a.u.) | Calculated Value (eV) | Significance in Drug Design |
| HOMO Energy | (Value from output) | (Value from output) | Electron-donating capability; reactivity with electrophiles.[11] |
| LUMO Energy | (Value from output) | (Value from output) | Electron-accepting capability; reactivity with nucleophiles.[11] |
| HOMO-LUMO Gap | (Value from output) | (Value from output) | Indicator of chemical stability and electronic excitation energy.[12] |
| Dipole Moment | (Value from output) | - | Overall molecular polarity; influences solubility and membrane permeability. |
(Note: Actual values are placeholders and must be populated from the calculation output.)
Conclusion and Outlook
This guide has outlined a comprehensive and scientifically rigorous workflow for the quantum chemical analysis of this compound. By following this protocol, researchers can obtain reliable predictions of the molecule's geometry, stability, and electronic properties. The insights gained from geometry optimization, vibrational analysis, HOMO-LUMO characterization, and MEP mapping provide a powerful foundation for understanding its potential as a pharmacophore, guiding further derivatization, and predicting its interaction with biological targets. These computational techniques are essential components of the modern drug discovery pipeline, enabling a more efficient and informed approach to the development of novel therapeutics.
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High-Throughput Screening and Prediction of Nucleophilicity of Amines Using Machine Learning and DFT Calculations. Journal of Chemical Information and Modeling. [Link]
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Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. MDPI. [Link]
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1-Methylisoquinoline | C10H9N | CID 15592. PubChem. [Link]
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A Researcher's Guide to Sourcing and Verifying High-Purity N-methylisoquinolin-1-amine for Drug Development
For researchers and drug development professionals, the procurement of high-purity active pharmaceutical ingredients (APIs) and key intermediates is a critical, foundational step. The integrity of all subsequent research and development hinges on the quality of these starting materials. This guide provides an in-depth technical overview of N-methylisoquinolin-1-amine, a significant heterocyclic amine in medicinal chemistry. We will explore the landscape of commercial suppliers, delve into the crucial aspects of purity verification, and offer a practical framework for selecting and validating this compound for your research needs.
The Significance of this compound in Medicinal Chemistry
This compound, with the CAS Number 46000-11-7, is a member of the isoquinoline family of compounds. Isoquinolines are a class of heterocyclic aromatic organic compounds that are structural isomers of quinoline. The isoquinoline scaffold is a common motif in a wide array of natural products and synthetic bioactive molecules, including anesthetics and antihypertensive agents. The introduction of a methylamino group at the 1-position of the isoquinoline ring system creates a molecule with unique physicochemical properties and the potential for diverse biological activities, making it a valuable building block in the synthesis of novel therapeutic agents.
Defining "High Purity" for this compound: A Multifaceted Approach
The term "high purity" is not a monolithic concept; its definition is contingent on the intended application. For early-stage drug discovery, a purity of >95% may be acceptable for initial screening assays. However, for later-stage preclinical and clinical development, purities exceeding 99% are often required to minimize the interference of impurities in biological and toxicological studies.
The comprehensive assessment of purity involves not only quantifying the main compound but also identifying and characterizing any impurities. These can arise from various sources during the synthesis and purification process.
Potential Impurities in this compound
Impurities in commercially available this compound can be broadly categorized as follows:
-
Process-Related Impurities: These are substances that originate from the manufacturing process. They include:
-
Unreacted Starting Materials: Depending on the synthetic route, these could include isoquinolin-1-amine or methylating agents.
-
By-products of the Synthesis: Side reactions can lead to the formation of structurally related isoquinoline derivatives. For instance, over-methylation could result in the formation of a quaternary ammonium salt.
-
Reagents and Catalysts: Residual amounts of reagents or catalysts used in the synthesis may persist in the final product.
-
-
Degradation Products: this compound, like many organic molecules, can degrade over time, especially if not stored under appropriate conditions (e.g., exposure to light, air, or elevated temperatures). Oxidation products are a common type of degradation impurity.
-
Residual Solvents: Solvents used during the synthesis and purification process may not be completely removed and can be present in trace amounts.
Commercial Suppliers of this compound: A Comparative Overview
Several chemical suppliers offer this compound. When selecting a supplier, it is crucial to look beyond the listed price and consider factors such as the stated purity, the availability of a Certificate of Analysis (CoA), and the analytical techniques used to determine purity. The following table provides a summary of some of the commercial suppliers for this compound.
| Supplier | Website | Stated Purity | Availability of CoA | Notes |
| Achmem | --INVALID-LINK-- | Not explicitly stated on the product page. | A CoA is listed as an available document.[1] | Provides basic product information including CAS number and safety data. |
| Arctom | --INVALID-LINK-- | Not explicitly stated on the product page. | Product specifications are mentioned, but a sample CoA is not readily available.[2] | A platform offering a wide range of research chemicals. |
| BLD Pharmatech | --INVALID-LINK-- | Not explicitly stated on the product page. | Offers a CoA inquiry service. | A supplier of a broad range of building blocks and intermediates. |
| AK Scientific | --INVALID-LINK-- | Not explicitly stated on the product page. | Provides fine chemicals and intermediates for R&D.[3] | A well-established supplier in the research chemical space. |
Expert Insight: The absence of a specific purity percentage on a supplier's website is not uncommon for research chemicals. It is imperative to request a lot-specific Certificate of Analysis before purchase. This document is the primary source of truth regarding the purity and quality of the specific batch you will receive.
A Step-by-Step Workflow for Purity Verification
Upon receiving a shipment of this compound, it is best practice to perform in-house analytical testing to verify the information provided on the supplier's CoA and to ensure the material is suitable for your intended experiments.
Figure 1: A comprehensive workflow for the selection and in-house verification of high-purity this compound.
Experimental Protocol: Purity Determination by High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection is a cornerstone technique for assessing the purity of organic compounds. The following is a representative protocol that can be adapted for the analysis of this compound.
Instrumentation:
-
HPLC system equipped with a UV-Vis detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for improving peak shape)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: Water with 0.1% formic acid (v/v)
-
Mobile Phase B: Acetonitrile with 0.1% formic acid (v/v)
-
Filter and degas both mobile phases before use.
-
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve the sample in a 1:1 mixture of Mobile Phase A and Mobile Phase B to a final concentration of 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
-
UV Detection Wavelength: 254 nm (or an optimal wavelength determined by a UV scan of the compound)
-
Gradient Elution:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B (re-equilibration)
-
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of this compound based on the area percentage of the main peak relative to the total area of all peaks.
-
Trustworthiness of the Protocol: This HPLC method is designed to be self-validating. The use of a gradient elution ensures that impurities with a wide range of polarities can be separated from the main compound. The inclusion of a re-equilibration step at the end of the gradient ensures the reproducibility of retention times between injections.
Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
While HPLC provides information on purity, it does not confirm the chemical structure of the main component. Proton NMR (¹H NMR) is an essential tool for this purpose.
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Data Acquisition: Acquire the ¹H NMR spectrum on a 300 MHz or higher field NMR spectrometer.
-
Data Analysis: Compare the obtained spectrum with the expected chemical shifts and coupling patterns for this compound. The spectrum should be consistent with the structure, showing the characteristic signals for the aromatic protons of the isoquinoline ring system and the N-methyl group.
Conclusion: A Commitment to Quality
The successful progression of a drug development program is built upon a foundation of high-quality starting materials. For a key intermediate like this compound, a thorough understanding of the supplier landscape and a rigorous in-house verification process are not just recommended, but essential. By implementing the workflows and analytical protocols outlined in this guide, researchers can confidently source and validate high-purity this compound, thereby ensuring the integrity and reproducibility of their scientific endeavors.
References
Methodological & Application
Application Note & Protocol: A Two-Step Synthesis of N-methylisoquinolin-1-amine from Isoquinoline
Abstract
This document provides a detailed, two-step protocol for the synthesis of N-methylisoquinolin-1-amine, a valuable scaffold in medicinal chemistry and drug development.[1][2] The synthesis commences with the direct amination of isoquinoline via the Chichibabin reaction to yield the key intermediate, isoquinolin-1-amine. Subsequent selective N-methylation is achieved through an Eschweiler-Clarke reaction. This guide is designed for researchers and chemists, offering in-depth mechanistic explanations, step-by-step experimental procedures, and field-proven insights to ensure reproducibility and high yield.
Introduction & Synthetic Strategy
The isoquinoline nucleus is a prominent feature in a vast number of biologically active compounds, including alkaloids like papaverine and morphine.[3][4] Specifically, 1-aminoisoquinoline derivatives are of significant interest due to their wide range of pharmacological properties, including potential as phosphodiesterase V (PDE5) inhibitors and for the treatment of neurodegenerative diseases.[5][6][7]
The synthesis of this compound from isoquinoline is efficiently accomplished in two primary stages:
-
Direct Amination: Introduction of a primary amine group at the C1 position of the isoquinoline ring.
-
Selective N-Methylation: Methylation of the resulting primary amine to yield the desired secondary amine.
This protocol employs the classic Chichibabin reaction for the initial amination, a robust method for introducing amino groups onto nitrogen-containing heterocycles.[8][9] For the subsequent methylation, the Eschweiler-Clarke reaction is utilized, a well-established method that uses formic acid and formaldehyde to achieve selective monomethylation while avoiding the common issue of over-alkylation seen with methyl halides.[10]
Overall Synthetic Workflow
The logical flow from the starting material to the final product is illustrated below. This two-step approach is reliable and utilizes common laboratory reagents.
Caption: High-level overview of the synthetic pathway.
Part I: Synthesis of Isoquinolin-1-amine via Chichibabin Reaction
Mechanistic Rationale
The Chichibabin reaction is a nucleophilic aromatic substitution (SNA) that directly installs an amino group onto an electron-deficient heterocyclic ring.[9][11] In the case of isoquinoline, the C1 position is highly electrophilic due to the electron-withdrawing effect of the adjacent ring nitrogen, making it the preferential site for nucleophilic attack.[12]
The mechanism proceeds as follows:
-
Nucleophilic Attack: The potent nucleophile, the amide anion (NH₂⁻), generated from sodium amide, attacks the C1 carbon of isoquinoline.[8][13] This forms a negatively charged σ-complex (a Meisenheimer-like adduct), where the aromaticity of the pyridine ring is temporarily broken.[8][13]
-
Rearomatization: The system regains its aromatic stability through the elimination of a hydride ion (H⁻) from the C1 position.[8][14]
-
Deprotonation & Quench: The expelled hydride is a strong base and deprotonates the newly introduced amino group, forming hydrogen gas (H₂) and the sodium salt of the product. An aqueous workup then neutralizes this salt to yield the final isoquinolin-1-amine.[13]
Experimental Protocol: Step 1
Safety First: Sodium amide (NaNH₂) is a highly water-reactive solid that can ignite on contact with moisture. Handle it exclusively in a dry glovebox or under a strictly inert atmosphere (N₂ or Ar). All glassware must be rigorously flame-dried before use.
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |
| Isoquinoline | 129.16 | 10.0 g | 77.4 mmol | 1.0 |
| Sodium Amide (NaNH₂) | 39.01 | 4.53 g | 116.1 mmol | 1.5 |
| Anhydrous Toluene | - | 150 mL | - | - |
| Ammonium Chloride (sat. aq.) | 53.49 | ~50 mL | - | - |
| Dichloromethane (DCM) | 84.93 | ~150 mL | - | - |
| Brine (sat. aq. NaCl) | - | ~50 mL | - | - |
Procedure:
-
Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous toluene (150 mL).
-
Reagent Addition: Under a positive flow of nitrogen, add sodium amide (4.53 g, 1.5 eq). Begin vigorous stirring to create a suspension.
-
Reaction Initiation: Add isoquinoline (10.0 g, 1.0 eq) to the suspension. The mixture will typically darken in color.
-
Heating: Heat the reaction mixture to reflux (approx. 110°C) and maintain for 4-6 hours. The reaction progress can be monitored by TLC (thin-layer chromatography) by carefully quenching a small aliquot with water and extracting with ethyl acetate.
-
Quenching: After completion, cool the reaction mixture to room temperature and then further in an ice bath to 0-5°C. Slowly and cautiously quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride (~50 mL) to neutralize any unreacted sodium amide. Vigorous gas evolution (ammonia and hydrogen) will occur.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer three times with dichloromethane (50 mL each).
-
Purification: Combine all organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product, isoquinolin-1-amine, can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.
Part II: N-Methylation of Isoquinolin-1-amine
Mechanistic Rationale
The Eschweiler-Clarke reaction provides a direct and clean route for the N-methylation of primary and secondary amines. The reaction utilizes formaldehyde as the source of the methyl group and formic acid as the reducing agent.
-
Iminium Ion Formation: The primary amine (isoquinolin-1-amine) first condenses with formaldehyde to form a Schiff base (imine), which is then protonated by formic acid to generate a highly electrophilic iminium ion.
-
Hydride Transfer: Formic acid then acts as a hydride donor, transferring a hydride ion to the iminium carbon. This step reduces the iminium ion to the N-methylated amine and releases carbon dioxide.
-
Selectivity: The reaction typically stops at the monomethylation stage for primary amines under controlled conditions, as the resulting secondary amine is less nucleophilic. The formation of a stable formate salt with the product also helps prevent over-methylation.
Experimental Protocol: Step 2
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |
| Isoquinolin-1-amine (from Step 1) | 144.17 | 5.0 g | 34.7 mmol | 1.0 |
| Formic Acid (98-100%) | 46.03 | 7.0 mL | ~185 mmol | ~5.3 |
| Formaldehyde (37% aq. solution) | 30.03 | 3.5 mL | ~43 mmol | ~1.2 |
| Sodium Hydroxide (10 M aq.) | 40.00 | As needed | - | - |
| Ethyl Acetate | 88.11 | ~150 mL | - | - |
Procedure:
-
Setup: In a 100 mL round-bottom flask, combine isoquinolin-1-amine (5.0 g, 1.0 eq), formic acid (7.0 mL), and formaldehyde solution (3.5 mL).
-
Heating: Equip the flask with a reflux condenser and heat the mixture in a water bath at 80-90°C for 8-12 hours. The evolution of CO₂ should be apparent.
-
Cooling & Basification: After the reaction is complete (monitored by TLC), cool the flask in an ice bath. Carefully basify the acidic solution by the slow addition of 10 M NaOH solution until the pH is >10. This should be done with efficient stirring.
-
Extraction: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate (50 mL each).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo. The resulting crude this compound can be purified by column chromatography (silica gel, using a gradient of ethyl acetate in hexanes) to yield a pure product.[15]
Characterization of this compound
The final product should be characterized to confirm its identity and purity.
-
Appearance: Typically an off-white to yellow solid.
-
Molecular Formula: C₁₀H₁₀N₂[16]
-
Molecular Weight: 158.20 g/mol [16]
-
NMR Spectroscopy (¹H and ¹³C): To confirm the structure, including the presence of the N-methyl group (a singlet around 3.0 ppm in ¹H NMR).
-
Mass Spectrometry: To confirm the molecular weight (m/z = 159.09 for [M+H]⁺).
-
CAS Number: 46000-11-7[16]
References
-
Wikipedia. Chichibabin reaction. [Link]
-
Organic Chemistry Portal. Synthesis of 1-Aminoisoquinolines by Gold(III)-Mediated Domino Reactions from 2-Alkynylbenzamides and Ammonium Acetate. [Link]
-
Grokipedia. Chichibabin reaction. [Link]
-
Chemistry Notes. Chichibabin amination: Easy mechanism. [Link]
-
ACS Publications. Parallel Protocol for the Selective Methylation and Alkylation of Primary Amines. [Link]
-
ACS Publications. Synthesis of 1-Aminoisoquinolines via Rh(III)-Catalyzed C–H Cascade Annulation of Benzamidines with Iodonium Ylides | Organic Letters. [Link]
-
ACS Publications. Synthesis of 1-Aminoisoquinolines by Gold(III)-Mediated Domino Reactions from 2-Alkynylbenzamides and Ammonium Acetate | The Journal of Organic Chemistry. [Link]
-
University of Calgary. Chapter 26: The Chemistry of Heterocycles. [Link]
-
Maxbrain Chemistry. Chichibabin Reaction. [Link]
-
Ovid. Synthesis of pharmacologically active 1-amino-isoquinolines prepared via silver triflate-catalyzed cyclization of o-alkynylbenzaldoxime. [Link]
-
RSC Publishing. Synthesis of functionalized 1-aminoisoquinolines through cascade three-component reaction of ortho-alkynylbenzaldoximes, 2H-azirines, and electrophiles. [Link]
-
University of Liverpool IT Services. A General Method for N-Methylation of Amines and Nitro Compounds with Dimethylsulfoxide. [Link]
-
The Vespiary. Monomethylation of primary amines: N-methyl-2-phenethylamine. [Link]
-
NIH National Center for Biotechnology Information. Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source. [Link]
-
SlideShare. Chichibabin Reaction. [Link]
- Google Patents.
-
RSC Publishing. A mild and metal-free synthesis of 2- and 1-alkyl/aryl/dialkyl-aminoquinolines and isoquinolines. [Link]
-
YouTube. Chichibabin reaction mechanism & Application. [Link]
-
Thieme. Product Class 5: Isoquinolines. [Link]
-
Organic Chemistry Portal. Isoquinoline synthesis. [Link]
-
Wikipedia. Isoquinoline. [Link]
-
ChemRxiv. Metal-free construction of aminated isoquinoline frameworks from 2-(2-oxo-2-arylethyl) benzonitrile in an aqueous medium. [Link]
-
YouTube. 13 - Synthesis of Isoquinolines and Quinolines. [Link]
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-
YouTube. How to purify Amine?. [Link]
-
NIST WebBook. Isoquinoline, 1-methyl-. [Link]
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Application Notes & Protocols: Buchwald-Hartwig Amination with N-methylisoquinolin-1-amine
<
Abstract
This document provides a comprehensive guide to the experimental setup for the Buchwald-Hartwig amination, specifically focusing on the coupling of N-methylisoquinolin-1-amine with aryl halides. This reaction is a cornerstone of modern synthetic organic chemistry, enabling the formation of carbon-nitrogen (C-N) bonds, a linkage prevalent in pharmaceuticals, natural products, and advanced materials.[1][2][3] We will delve into the mechanistic underpinnings of this palladium-catalyzed cross-coupling reaction, offer a detailed, field-proven protocol, and discuss critical parameters that influence reaction success. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful transformation in their synthetic endeavors.
Introduction: The Significance of C-N Bond Formation
The construction of aryl amines is a fundamental task in organic synthesis. The Buchwald-Hartwig amination has emerged as a highly versatile and reliable method for this purpose, largely supplanting harsher, traditional methods like the Ullmann condensation and nucleophilic aromatic substitution.[1] Its broad substrate scope, functional group tolerance, and milder reaction conditions have made it an indispensable tool.[1]
The reaction involves the palladium-catalyzed coupling of an amine with an aryl halide (or pseudohalide) in the presence of a base.[4][5] The choice of palladium precursor, phosphine ligand, base, and solvent are all critical parameters that must be carefully optimized for a given set of substrates.
This application note specifically addresses the use of this compound as the amine coupling partner. Heterocyclic amines, such as this one, can present unique challenges due to their electronic properties and potential for catalyst inhibition.[6] Therefore, a carefully tailored protocol is essential for achieving high yields and purity.
Mechanistic Overview: The Catalytic Cycle
A foundational understanding of the reaction mechanism is crucial for rational troubleshooting and optimization. The generally accepted catalytic cycle for the Buchwald-Hartwig amination proceeds through three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[4][6][7][8]
Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond to form a Pd(II) complex. The reactivity of the aryl halide generally follows the trend: Ar-I > Ar-Br > Ar-Cl.[6] However, with modern catalyst systems, even less reactive aryl chlorides can be effectively coupled.[1]
-
Amine Coordination and Deprotonation: The amine (in our case, this compound) coordinates to the palladium center, displacing the halide. A base then deprotonates the coordinated amine to form a palladium-amido complex. The choice of base is critical; it must be strong enough to deprotonate the amine but not so harsh as to cause decomposition of starting materials or products.[6]
-
Reductive Elimination: This is the final, product-forming step. The aryl group and the amino group are eliminated from the palladium center, forming the desired C-N bond and regenerating the active Pd(0) catalyst.[6][7]
Experimental Protocol: Coupling of this compound with an Aryl Bromide
This protocol provides a general starting point for the Buchwald-Hartwig amination of this compound. Optimization of the ligand, base, solvent, and temperature may be necessary for different aryl halide substrates.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥97% | Commercially Available | Store under inert atmosphere. |
| Aryl Bromide | ≥98% | Commercially Available | Substrate of interest. |
| Pd₂(dba)₃ | Catalyst Grade | Commercially Available | Tris(dibenzylideneacetone)dipalladium(0). Air-sensitive. |
| XPhos | Ligand Grade | Commercially Available | 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl. Air-stable. |
| Sodium tert-butoxide (NaOtBu) | ≥97% | Commercially Available | Strong base. Handle in a glovebox. |
| Toluene | Anhydrous | Commercially Available | Use a dry, degassed solvent. |
| Schlenk Flask/Glovebox | N/A | N/A | Reaction must be performed under an inert atmosphere (e.g., Argon or Nitrogen). |
Step-by-Step Procedure
Figure 2: A generalized workflow for the Buchwald-Hartwig amination experiment.
-
Inert Atmosphere Setup: In a glovebox or under a positive pressure of argon/nitrogen, add the aryl bromide (1.0 mmol, 1.0 equiv.), this compound (1.2 mmol, 1.2 equiv.), and sodium tert-butoxide (1.4 mmol, 1.4 equiv.) to a dry Schlenk flask equipped with a magnetic stir bar.
-
Expert Insight: Using a slight excess of the amine can help drive the reaction to completion. The choice of a strong base like NaOtBu is often necessary for the deprotonation of less nucleophilic amines.[6]
-
-
Catalyst Addition: To the Schlenk flask, add Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd) and XPhos (0.024 mmol, 2.4 mol%).
-
Causality: The bulky, electron-rich phosphine ligand, XPhos, is highly effective for coupling a wide range of amines and aryl halides. It promotes both the oxidative addition and reductive elimination steps of the catalytic cycle.[7] Using a pre-catalyst can also lead to more reliable results.[6][9]
-
-
Solvent Addition and Degassing: Remove the flask from the glovebox (if used) and add anhydrous, degassed toluene (5 mL) via syringe. Subject the reaction mixture to three freeze-pump-thaw cycles to ensure the removal of dissolved oxygen.
-
Trustworthiness: Oxygen can oxidize the Pd(0) catalyst, rendering it inactive. Thorough degassing is a critical step for reproducibility.
-
-
Reaction: Heat the reaction mixture to a temperature between 80-110 °C with vigorous stirring. The optimal temperature will depend on the reactivity of the aryl halide.
-
Expert Insight: Aryl bromides and chlorides typically require higher temperatures than aryl iodides.[6]
-
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).[10][11] The reaction is typically complete within 2-24 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by carefully adding water (10 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Key Considerations and Troubleshooting
| Parameter | Recommended Starting Point | Rationale & Troubleshooting |
| Palladium Source | Pd₂(dba)₃ or Pd(OAc)₂ | Pre-catalysts (e.g., XPhos Pd G3) are often more reliable and air-stable, leading to more consistent results.[6][9] If the reaction is sluggish, consider a pre-catalyst. |
| Ligand | XPhos, RuPhos, BrettPhos | The choice of ligand is crucial and substrate-dependent.[7] For challenging couplings or sterically hindered substrates, screening different bulky, electron-rich phosphine ligands is recommended.[12] |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | Strong bases like NaOtBu are generally effective.[6] If your substrate is base-sensitive, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ can be used, though this may require higher temperatures or longer reaction times.[4] |
| Solvent | Toluene, Dioxane, THF | Toluene and dioxane are common choices.[4] The solubility of all components is important. Avoid chlorinated solvents and acetonitrile, as they can inhibit the catalyst.[6] |
| Temperature | 80-110 °C | Higher temperatures are generally required for less reactive aryl halides (chlorides and bromides).[6] If decomposition is observed, try lowering the temperature. |
Safety Precautions
-
Inert Atmosphere: Palladium catalysts are sensitive to air and moisture. All reactions should be performed under an inert atmosphere of argon or nitrogen.
-
Reagent Handling: Sodium tert-butoxide is a strong base and is corrosive. Handle it with appropriate personal protective equipment (PPE) in a glovebox or fume hood.
-
Solvents: Toluene is flammable and toxic. Handle it in a well-ventilated fume hood.
-
Waste Disposal: Dispose of all chemical waste, especially heavy metal waste, according to institutional guidelines.
Conclusion
The Buchwald-Hartwig amination is a powerful and versatile tool for the synthesis of aryl amines. By carefully selecting the catalyst system and reaction conditions, the coupling of this compound with a variety of aryl halides can be achieved in high yields. This guide provides a robust starting protocol and highlights the key parameters that can be adjusted to optimize the reaction for specific substrates. A thorough understanding of the underlying mechanism and meticulous experimental technique are paramount for success.
References
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Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
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Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
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That's an Element of Truth. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. Retrieved from [Link]
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Kashani, S. K., Jessiman, J. E., & Stradiotto, M. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Retrieved from [Link]
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Reddit. (2018, September 6). Help troubleshooting a Buchwald-Hartwig amination? r/chemistry. Retrieved from [Link]
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NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. Retrieved from [Link]
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ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]
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Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]
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Wilson, Z. T., & McIndoe, J. S. (2019). Step-by-step real time monitoring of a catalytic amination reaction. Chemical Science, 10(40), 9338–9344. [Link]
- Hassaneen, H. M., Hassaneen, H. M. E., & Mohammed, Y. S. (2011). Reactivity of 1-methylisoquinoline synthesis of pyrazolyl triazoloisoquinoline and thia-diazolyl isoquinoline derivatives.
-
McDonald, R. I., Gu, G. C., & Buchwald, S. L. (2021). Exploring the Effect of Phosphine Ligand Architecture on a Buchwald–Hartwig Reaction: Ligand Synthesis and Screening of Reaction Conditions. Journal of Chemical Education, 98(9), 2960–2966. [Link]
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Foley, D. P., & Hein, J. E. (n.d.). Online HPLC Analysis of Buchwald-Hartwig Aminations from Within an Inert Environment. ChemRxiv. Retrieved from [Link]
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Hassaneen, H. M., Hassaneen, H. M. E., & Mohammed, Y. S. (2011). Reactivity of 1-methylisoquinoline synthesis of pyrazolyl triazoloisoquinoline and thia-diazolyl isoquinoline derivatives. Natural Science, 3(8), 651-660. [Link]
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Sharma, A., & Kumar, V. (2021). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances, 11(53), 33355-33379. [Link]
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Volyniuk, D., Bezvikonnyi, O., Lytvyn, R., Cherpak, V., Stakhira, P., & Grazulevicius, J. V. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 17945–17957. [Link]
- Dreher, S. D., & Molander, G. A. (2007). Palladium-catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. CHIMIA International Journal for Chemistry, 61(5), 245-251.
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Purdue University Graduate School. (n.d.). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Retrieved from [Link]
- Sharma, A., & Kumar, V. (2022). Palladium-catalyzed C-N Coupling Reactions in the Synthesis of Dibenzodiazepines. Current Organic Synthesis, 19(5), 522-542.
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SciSpace. (2011). Reactivity of 1-methylisoquinoline synthesis of pyrazolyl triazoloisoquinoline and thia-diazolyl isoquinoline derivatives. Retrieved from [Link]
-
DSpace@MIT. (n.d.). Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development. Retrieved from [Link]
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J&K Scientific LLC. (2021, February 23). Buchwald-Hartwig Cross-Coupling. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Isoquinoline synthesis. Retrieved from [Link]
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The Strategic Application of N-methylisoquinolin-1-amine in the Synthesis of Kinase Inhibitors: A Guide for Drug Discovery Professionals
Introduction: The Kinase Target and the Privileged Scaffold
Protein kinases, enzymes that regulate the majority of cellular pathways, have become one of the most critical target classes in modern drug discovery, particularly in oncology. The development of small molecule kinase inhibitors has revolutionized cancer treatment. Central to this effort is the identification and utilization of "privileged scaffolds"—molecular frameworks that are predisposed to bind to these key therapeutic targets. The quinoline and isoquinoline core structures are prominent among these, found in numerous FDA-approved kinase inhibitors.[1] This guide focuses on a specific, highly valuable building block: N-methylisoquinolin-1-amine . We will explore its strategic importance, detailing its role in establishing crucial binding interactions and providing robust, field-tested protocols for its incorporation into novel inhibitor candidates.
Part 1: The this compound Moiety: A Linchpin for Kinase Inhibition
Chemical Properties and Strategic Value
This compound is an isoquinoline derivative featuring a methylamino group at the C1 position. This substitution pattern is not arbitrary; it is a chemically astute design element for targeting the ATP-binding site of many kinases.
-
The Hinge-Binding Motif: The isoquinoline ring system's nitrogen atom acts as a critical hydrogen bond acceptor. This allows it to form a strong, anchoring interaction with the "hinge region" of the kinase, a conserved stretch of amino acids that connects the N- and C-lobes of the enzyme. This interaction mimics the binding of the adenine ring of ATP.
-
Vectorial Exit for Selectivity: The amine at the C1 position provides a strategic vector pointing out of the primary binding pocket towards the solvent-exposed region. This allows for the attachment of various substituents that can be tailored to interact with less conserved regions of the kinase, thereby achieving inhibitor selectivity.
-
Modulation of Physicochemical Properties: The methylamino group influences the molecule's basicity and solubility, key parameters in developing orally bioavailable drugs.
Structure-Activity Relationship (SAR) and Mechanism of Binding
The primary role of the this compound scaffold is to establish a foundational binding interaction within the kinase's ATP pocket. The structure-activity relationship (SAR) for this class of compounds consistently highlights the importance of the isoquinoline nitrogen for potency.[2][3]
Below is a conceptual diagram illustrating the typical binding mode of an isoquinolin-1-amine-based inhibitor within a generic kinase ATP-binding site.
Caption: Generic binding mode of an this compound inhibitor.
Part 2: Synthetic Strategies for Incorporating the Scaffold
The most prevalent and powerful method for coupling this compound to an aryl or heteroaryl halide (Ar-X) is the Buchwald-Hartwig amination .[4][5] This palladium-catalyzed cross-coupling reaction forms the key C-N bond that links the hinge-binding moiety to the rest of the inhibitor structure.[4][5]
General Workflow for Kinase Inhibitor Synthesis
The synthesis typically follows a convergent approach where the this compound core and a functionalized aryl/heteroaryl piece are synthesized separately and then coupled in a key step.
Caption: Convergent synthesis workflow for kinase inhibitors.
Protocol: Buchwald-Hartwig Amination of an Aryl Bromide
This protocol provides a robust starting point for the coupling of this compound with a generic aryl bromide. Optimization of the ligand, base, and temperature may be required for specific substrates.[6]
Materials:
-
Aryl Bromide (1.0 eq)
-
This compound (1.2 eq)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2.5 mol%)
-
XantPhos (Xanthene-based phosphine ligand) (5 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.5 eq)
-
Anhydrous Toluene or Dioxane (to achieve ~0.1 M concentration)
Equipment:
-
Oven-dried Schlenk flask or reaction vial with a magnetic stir bar
-
Inert atmosphere system (Schlenk line or glovebox)
-
Heating mantle or oil bath with temperature control
Procedure:
-
Reaction Setup (Inert Atmosphere):
-
To the oven-dried reaction flask, add the Pd₂(dba)₃, XantPhos, and Sodium tert-butoxide.
-
Rationale: Palladium catalysts and many phosphine ligands are sensitive to air and moisture. The strong, non-nucleophilic base (NaOtBu) is crucial for deprotonating the amine in the catalytic cycle.[4]
-
-
Addition of Reactants:
-
Add the aryl bromide and this compound to the flask.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
-
Solvent Addition:
-
Add the anhydrous solvent via syringe.
-
Rationale: Anhydrous conditions are critical to prevent quenching of the base and deactivation of the catalyst.
-
-
Reaction Execution:
-
Seal the vessel and place it in the preheated oil bath, typically at 80-110 °C.
-
Stir the reaction vigorously for 4-24 hours.
-
Scientist's Note: Monitor the reaction progress by TLC or LC-MS. The disappearance of the limiting reagent (often the aryl bromide) indicates completion.
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with an organic solvent like ethyl acetate and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4]
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel. The eluent system (e.g., hexanes/ethyl acetate or dichloromethane/methanol) will depend on the product's polarity.
-
-
Characterization:
-
Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Key Reaction Parameters and Optimization
The success of the Buchwald-Hartwig amination is highly dependent on the careful selection of reaction components.
| Parameter | Common Choices | Rationale & Considerations |
| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | Pd₂(dba)₃ is a common source of Pd(0). Pd(OAc)₂ is a stable Pd(II) source that is reduced in situ. |
| Ligand | XantPhos, XPhos, BINAP | The choice of ligand is critical. Bulky, electron-rich phosphine ligands like XPhos or wide bite-angle ligands like XantPhos often accelerate the rate-limiting reductive elimination step.[6][7] |
| Base | NaOtBu, K₂CO₃, Cs₂CO₃ | A strong, non-nucleophilic base is usually required. Cs₂CO₃ is a milder option for base-sensitive functional groups.[6] |
| Solvent | Toluene, Dioxane, DMF | The solvent must be anhydrous and capable of solubilizing the reactants at the reaction temperature. |
| Temperature | 80 - 120 °C | Higher temperatures are often needed for less reactive aryl chlorides but can lead to side reactions. |
Part 3: Case Study - Application in ROCK Inhibitor Synthesis
The isoquinolin-1-amine scaffold has been successfully employed in the development of inhibitors for Rho-associated coiled-coil containing protein kinase (ROCK), a target for cardiovascular diseases.[2][3] Fragment-based screening identified the isoquinolin-1-amine core as an effective starting point. Subsequent optimization involved growing the fragment from the C6 position, while retaining the this compound for its crucial hinge-binding interactions.[2] This work demonstrates the power of using this scaffold as a reliable anchor to build potency and selectivity.
Caption: Inhibition of the ROCK signaling pathway by an isoquinoline-based inhibitor.
Conclusion
This compound is a cornerstone building block in modern kinase inhibitor design. Its inherent ability to form strong, directional interactions with the kinase hinge region makes it a highly reliable anchor moiety. Coupled with robust and versatile synthetic methodologies like the Buchwald-Hartwig amination, this scaffold provides medicinal chemists with a powerful tool to rapidly generate and optimize novel, potent, and selective kinase inhibitors for a wide range of therapeutic targets.
References
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Caddick, S., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. University College London. Retrieved from [Link]
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Alves, M. F., et al. (2024). Synthesis of 6-Arylaminoflavones via Buchwald–Hartwig Amination and Its Anti-Tumor Investigation. Molecules, 29(5), 1007. Available at: [Link]
-
Cimmino, A., et al. (2021). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules, 26(11), 3237. Available at: [Link]
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Hu, P., et al. (2024). Strategic development and validation of Isoquinoline-Derived inhibitors targeting ROCK1 kinase. Journal of Molecular Liquids, 124442. Available at: [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Lee, K., et al. (2023). Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR. Bioorganic & Medicinal Chemistry Letters, 89, 129321. Available at: [Link]
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Al-Ostoot, F. H., et al. (2024). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). Pharmaceuticals, 17(7), 896. Available at: [Link]
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Kashani, S. K., et al. (2022). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Available at: [Link]
-
Università di Bologna. (n.d.). Design and Synthesis of Novel Kinase Inhibitors. AMS Tesi di Dottorato. Retrieved from [Link]
-
Hassaneen, H. M., et al. (2011). Reactivity of 1-methylisoquinoline synthesis of pyrazolyl triazoloisoquinoline and thiadiazolyl isoquinoline derivatives. Natural Science, 3(8), 651-660. Available at: [Link]
-
Ray, P., et al. (2011). Fragment-based discovery of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(2), 745-750. Available at: [Link]
-
Ray, P., et al. (2011). Optimisation of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(4), 1325-1329. Available at: [Link]
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Application Notes and Protocols for Evaluating the Cytotoxicity of N-methylisoquinolin-1-amine Analogs
Introduction: The Critical Role of Cytotoxicity Profiling in Drug Discovery
The journey of a novel chemical entity from a laboratory curiosity to a therapeutic agent is a rigorous one, demanding a comprehensive understanding of its biological activity. For N-methylisoquinolin-1-amine and its analogs, a class of compounds with potential pharmacological significance, early and accurate assessment of cytotoxicity is a cornerstone of the preclinical development process.[1][2][3][4][5][6] This document serves as a detailed guide for researchers, scientists, and drug development professionals, providing a suite of robust cell-based assays to meticulously evaluate the cytotoxic potential of these novel isoquinoline derivatives.
Understanding whether a compound induces cell death, and by what mechanism, is paramount for determining its therapeutic window and potential off-target effects.[6][7] A compound that is highly toxic to all cells would have limited therapeutic application, whereas one that selectively targets cancer cells while sparing healthy tissue could be a promising candidate for oncology.[2][5] This guide moves beyond simple procedural lists, delving into the mechanistic basis of each assay to empower researchers to make informed decisions about experimental design and data interpretation.
Strategic Selection of Cytotoxicity Assays: A Multi-Faceted Approach
No single assay can provide a complete picture of a compound's cytotoxic profile. Therefore, a multi-parametric approach is advocated, employing a combination of assays that interrogate different cellular processes. This strategy allows for a more nuanced understanding of the compound's mechanism of action, distinguishing between general metabolic inhibition, membrane disruption, and the induction of specific cell death pathways like apoptosis or necrosis.
Here, we will detail three key categories of assays:
-
Metabolic Viability Assays: These assays measure the metabolic activity of a cell population, which is often correlated with cell viability.
-
Membrane Integrity Assays: These assays detect the leakage of intracellular components, a hallmark of cell membrane damage and necrotic cell death.
-
Apoptosis Assays: These assays specifically measure the activation of key mediators in the programmed cell death pathway.
The following sections will provide detailed protocols and the scientific rationale for representative assays within each of these categories.
Part 1: Metabolic Viability Assays - Gauging the Cellular Powerhouse
Metabolically active cells maintain a reducing intracellular environment and a high level of ATP. Assays that measure these parameters provide a sensitive readout of cell health and viability.
The alamarBlue™ (Resazurin) Assay: A Fluorescent Indicator of Redox Activity
Scientific Principle: The alamarBlue™ assay is a rapid and non-toxic method to quantify cell viability.[8][9] The active ingredient, resazurin, is a blue, cell-permeable compound that is reduced by mitochondrial enzymes in viable cells to the highly fluorescent, red-pink compound, resorufin.[8][9] The intensity of the fluorescent signal is directly proportional to the number of metabolically active cells.[8]
Experimental Workflow:
Caption: Workflow for the alamarBlue™ cell viability assay.
Detailed Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the this compound analogs in complete cell culture medium. Remove the old medium from the cells and add the compound-containing medium. Include vehicle-only controls.
-
Incubation: Incubate the plates for the desired exposure times (e.g., 24, 48, or 72 hours).
-
Reagent Addition: Add alamarBlue™ reagent to each well at a volume equal to 10% of the culture volume.[10]
-
Incubation with Reagent: Incubate the plates for 1-4 hours at 37°C, protected from light.[8][9] The optimal incubation time may vary depending on the cell type and density.[10]
-
Data Acquisition: Measure the fluorescence using a microplate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.[9][10] Alternatively, absorbance can be measured at 570 nm.[9]
The ATP Bioluminescence Assay: Quantifying the Cell's Energy Currency
Scientific Principle: Cellular ATP is a key indicator of metabolically active cells, as it is rapidly degraded upon cell death.[11][12] This assay utilizes the firefly luciferase enzyme, which catalyzes the oxidation of luciferin in the presence of ATP to produce light.[11][13] The resulting luminescent signal is directly proportional to the amount of ATP present, and thus, to the number of viable cells.[12][14]
Experimental Workflow:
Caption: Workflow for the ATP bioluminescence cell viability assay.
Detailed Protocol:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate suitable for luminescence measurements. Allow cells to adhere and reach the desired confluency.
-
Compound Treatment: Treat cells with serial dilutions of the this compound analogs and incubate for the desired duration.
-
Reagent Addition: Add the ATP detection reagent, which typically contains a cell lysis buffer, luciferase, and luciferin, to each well.
-
Incubation: Incubate the plate at room temperature for a short period (as per the manufacturer's instructions) to allow for cell lysis and stabilization of the luminescent signal.
-
Data Acquisition: Measure the luminescence using a microplate luminometer.
Part 2: Membrane Integrity Assays - Detecting Cellular Damage
A compromised cell membrane is a definitive marker of cell death, particularly necrosis. Assays that measure the release of intracellular enzymes are a reliable way to quantify this type of cytotoxicity.
The Lactate Dehydrogenase (LDH) Release Assay
Scientific Principle: Lactate dehydrogenase (LDH) is a stable cytoplasmic enzyme that is present in all cells.[15] Upon damage to the plasma membrane, LDH is rapidly released into the cell culture supernatant.[16][15] The LDH assay is a colorimetric method that measures the activity of this released enzyme. LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt (INT) into a red formazan product.[17] The amount of formazan produced is proportional to the amount of LDH released, and therefore, to the extent of cell lysis.
Experimental Workflow:
Caption: Workflow for the Lactate Dehydrogenase (LDH) release assay.
Detailed Protocol:
-
Cell Seeding and Treatment: Seed and treat cells with the this compound analogs as described for the viability assays. It is crucial to include a "maximum LDH release" control by treating a set of wells with a lysis buffer.
-
Supernatant Collection: After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5-10 minutes to pellet any detached cells.
-
Sample Transfer: Carefully transfer a portion of the cell culture supernatant from each well to a new, flat-bottom 96-well plate.
-
Reaction Setup: Add the LDH reaction mixture, containing the substrate and tetrazolium salt, to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Data Acquisition: Measure the absorbance at approximately 490 nm using a microplate reader. The cytotoxicity is calculated as a percentage of the maximum LDH release control.
Part 3: Apoptosis Assays - Unraveling Programmed Cell Death
Apoptosis, or programmed cell death, is a highly regulated process involving the activation of a family of proteases called caspases. Measuring the activity of these enzymes provides a specific indication of apoptotic cell death.
Caspase-Glo® 3/7 Assay: A Luminescent Readout of Apoptosis Execution
Scientific Principle: Caspases-3 and -7 are key executioner caspases in the apoptotic pathway.[18][19] The Caspase-Glo® 3/7 assay provides a luminogenic caspase-3/7 substrate in a reagent that also contains a thermostable luciferase.[20] When the reagent is added to apoptotic cells, the cells are lysed, and the activated caspase-3/7 cleaves the substrate, releasing aminoluciferin.[20] This aminoluciferin is then used by the luciferase to generate a "glow-type" luminescent signal that is proportional to the amount of caspase-3/7 activity.[20]
Signaling Pathway:
Caption: Simplified overview of the caspase-mediated apoptotic pathway.
Detailed Protocol:
-
Cell Seeding and Treatment: Seed cells in an opaque-walled 96-well plate and treat them with the this compound analogs for the desired time.
-
Reagent Preparation and Addition: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions. Add the reagent directly to the wells containing the cells.
-
Incubation: Incubate the plate at room temperature for 30 minutes to 3 hours.
-
Data Acquisition: Measure the luminescence using a microplate luminometer. An increase in luminescence compared to the vehicle control indicates the induction of apoptosis.
Data Presentation and Interpretation
For each assay, the results should be expressed as a percentage of the control (untreated cells) and plotted against the concentration of the this compound analog. This will allow for the determination of the IC₅₀ (half-maximal inhibitory concentration) value for each compound.
Example Data Summary Table:
| Compound | alamarBlue™ IC₅₀ (µM) | LDH Release EC₅₀ (µM) | Caspase-3/7 Activation (Fold Change at 10 µM) |
| Analog A | 5.2 ± 0.6 | > 100 | 4.5 ± 0.3 |
| Analog B | 25.8 ± 2.1 | 30.1 ± 3.5 | 1.2 ± 0.1 |
| Analog C | 0.9 ± 0.1 | 1.2 ± 0.2 | 8.9 ± 0.7 |
Interpretation:
-
Analog A: Potent inhibitor of metabolic activity with strong induction of apoptosis and minimal membrane damage, suggesting an apoptotic mechanism of cell death.
-
Analog B: Moderate cytotoxicity with evidence of both metabolic inhibition and membrane damage, suggesting a necrotic or mixed mechanism.
-
Analog C: Highly potent cytotoxic agent that induces a strong apoptotic response and significant membrane damage at similar concentrations, possibly indicating secondary necrosis following apoptosis.
Distinguishing Between Apoptosis and Necrosis
It is often crucial to differentiate between these two modes of cell death.[21][22] A combination of the assays described above can provide strong evidence. For instance, a compound that shows a high caspase-3/7 signal at concentrations where LDH release is low is likely an inducer of apoptosis. Conversely, a compound that causes significant LDH release without a corresponding increase in caspase activity is likely inducing necrosis.[22]
Logical Relationship Diagram:
Caption: Differentiating apoptosis and necrosis based on assay readouts.
Conclusion and Best Practices
The protocols outlined in this application note provide a robust framework for the comprehensive cytotoxic evaluation of this compound analogs. By employing a multi-parametric approach, researchers can gain valuable insights into the potency and mechanism of action of their compounds, which is essential for informed decision-making in the drug discovery pipeline.
Key Best Practices:
-
Cell Line Selection: Choose cell lines that are relevant to the intended therapeutic application.[23]
-
Dose-Response and Time-Course Experiments: Always perform dose-response studies and consider time-course experiments to understand the kinetics of the cytotoxic response.
-
Appropriate Controls: Include positive and negative controls for each assay to ensure data validity.
-
Data Normalization: Normalize data to untreated or vehicle-treated controls to account for inter-assay variability.
-
Multiplexing Assays: When possible, consider multiplexing assays to obtain more data from a single sample.
By adhering to these principles and protocols, researchers can generate high-quality, reproducible data to confidently advance the most promising this compound analogs toward further preclinical and clinical development.
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Application Notes and Protocols for In Vitro Neuroprotection Assays Using N-methylisoquinolin-1-amine
Introduction
Isoquinoline alkaloids represent a diverse class of naturally occurring compounds that have garnered significant interest in neuropharmacology due to their potential therapeutic applications in a range of neurodegenerative diseases.[1][2][3] These compounds, characterized by a benzopyridine core structure, are known to exert neuroprotective effects through various mechanisms, including the modulation of inflammatory pathways, reduction of oxidative stress, regulation of autophagy, and inhibition of apoptosis.[1][2][4] Many isoquinoline derivatives possess the ability to cross the blood-brain barrier, making them attractive candidates for the development of novel therapeutics for central nervous system (CNS) disorders.[2]
N-methylisoquinolin-1-amine is an isoquinoline derivative with a chemical structure that suggests potential biological activity within the CNS. While direct evidence of its neuroprotective properties is still emerging, its structural similarity to other bioactive isoquinoline alkaloids provides a strong rationale for its investigation as a potential neuroprotective agent.[1][4][5] This document provides a comprehensive guide for researchers to systematically evaluate the neuroprotective potential of this compound using established in vitro assays. The protocols detailed herein are designed to assess the compound's efficacy in mitigating neuronal damage induced by common pathological stressors, including excitotoxicity, oxidative stress, and mitochondrial dysfunction.
Hypothesized Mechanisms of Neuroprotection
Based on the known activities of related isoquinoline alkaloids, this compound may exert neuroprotective effects through one or more of the following mechanisms:
-
Antagonism of Glutamatergic Excitotoxicity: Overactivation of glutamate receptors is a key contributor to neuronal death in various neurological disorders.[6] Some isoquinoline derivatives have been shown to antagonize the glutamatergic system, suggesting a potential mechanism of neuroprotection for this compound.[6][7][8]
-
Inhibition of Oxidative Stress: Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant capacity, is a major driver of neuronal damage in neurodegenerative diseases.[9][10] Several isoquinoline alkaloids exhibit potent antioxidant and free radical scavenging properties.[1][6][7][11]
-
Modulation of Apoptotic Pathways: Apoptosis, or programmed cell death, is a critical process in the removal of damaged neurons. The modulation of pro- and anti-apoptotic proteins is a key neuroprotective strategy.
-
Promotion of Neurite Outgrowth: The ability to promote the growth and extension of neurites is a crucial aspect of neuronal repair and regeneration.[1][12][13]
The following sections provide detailed protocols for robust and reproducible in vitro assays to investigate these potential neuroprotective mechanisms of this compound.
Experimental Workflows
A systematic approach to evaluating the neuroprotective effects of this compound should involve a tiered screening process. This typically begins with an assessment of the compound's intrinsic cytotoxicity, followed by its evaluation in various neurotoxicity models.
Protocol 1: Assessment of Intrinsic Cytotoxicity
Before evaluating the neuroprotective properties of this compound, it is crucial to determine its intrinsic cytotoxicity to establish a non-toxic working concentration range.
Cell Culture
-
Cell Line: SH-SY5Y human neuroblastoma cells are a commonly used and reliable model for neurotoxicity and neuroprotection studies.[14][15][16]
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay that measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells, providing an indication of cell viability.[17]
Materials:
-
SH-SY5Y cells
-
Complete culture medium
-
This compound
-
MTT solution (5 mg/mL in PBS)[17]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microplates
Procedure:
-
Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the culture medium from the wells and replace it with 100 µL of medium containing various concentrations of this compound. Include vehicle control wells (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO).
-
Incubate the plate for 24-48 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, or until a purple precipitate is visible.
-
Add 100 µL of solubilization solution to each well and incubate at room temperature in the dark for 2-4 hours, or until the formazan crystals are fully dissolved.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
| Parameter | Recommendation |
| Cell Line | SH-SY5Y |
| Seeding Density | 1 x 10^4 cells/well |
| Compound Incubation | 24-48 hours |
| MTT Incubation | 4 hours |
| Readout | Absorbance at 570 nm |
Protocol 2: Glutamate-Induced Excitotoxicity Assay
This assay evaluates the ability of this compound to protect neurons from excitotoxicity, a pathological process involving the overactivation of glutamate receptors.[6]
Experimental Model
Primary cortical neurons or differentiated SH-SY5Y cells can be used. Primary neurons offer higher physiological relevance but are more challenging to culture.[2][14]
Procedure:
-
Culture neuronal cells in a 96-well plate to the desired confluency.
-
Pre-treat the cells with non-toxic concentrations of this compound (determined from Protocol 1) for 1-2 hours.
-
Induce excitotoxicity by adding L-glutamic acid to the culture medium at a final concentration of 50-100 µM.[6]
-
Co-incubate the cells with this compound and glutamate for 24 hours.
-
Assess cell viability using the LDH assay (see below) and/or a cell imaging-based method.
LDH Cytotoxicity Assay
The Lactate Dehydrogenase (LDH) assay is a colorimetric assay that measures the activity of LDH released from damaged cells into the culture medium.[3][4][8]
Materials:
-
LDH assay kit (commercially available)
-
Cell culture supernatant
-
96-well microplates
Procedure:
-
After the 24-hour incubation period, carefully collect 50 µL of the cell culture supernatant from each well.
-
Transfer the supernatant to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.[3]
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measure the absorbance at 490 nm using a microplate reader.[3]
-
Calculate cytotoxicity as a percentage of the maximum LDH release control (cells treated with a lysis buffer).
Protocol 3: Oxidative Stress Neuroprotection Assay
This assay assesses the ability of this compound to protect neurons from oxidative damage induced by agents such as hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (tBHP).
Procedure:
-
Culture neuronal cells in a 96-well plate.
-
Pre-treat the cells with non-toxic concentrations of this compound for 1-2 hours.
-
Induce oxidative stress by adding H₂O₂ (e.g., 100-200 µM) or tBHP (e.g., 25-50 µM) to the culture medium.
-
Co-incubate the cells with this compound and the oxidizing agent for 24 hours.
-
Assess cell viability using the MTT assay (Protocol 1.2) or by measuring intracellular ROS levels.
Protocol 4: MPP+ Model of Parkinson's Disease
The neurotoxin MPP+ (1-methyl-4-phenylpyridinium) is widely used to model Parkinson's disease in vitro as it selectively damages dopaminergic neurons by inhibiting mitochondrial complex I.[5]
Procedure:
-
Culture dopaminergic neurons (e.g., differentiated SH-SY5Y cells or primary midbrain neurons).
-
Pre-treat the cells with non-toxic concentrations of this compound for 1-2 hours.
-
Induce neurotoxicity by adding MPP+ to the culture medium at a final concentration of 1-5 mM.
-
Co-incubate the cells with this compound and MPP+ for 48 hours.
-
Assess cell viability using the MTT assay (Protocol 1.2) and/or measure apoptosis using a caspase-3 activity assay.
Caspase-3 Activity Assay
Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activity can be measured using a colorimetric or fluorometric assay.[11]
Materials:
-
Caspase-3 assay kit (commercially available)
-
Cell lysates
-
96-well microplates
Procedure:
-
After the 48-hour incubation, lyse the cells according to the kit manufacturer's protocol.[11]
-
Add the cell lysate to a 96-well plate.
-
Add the caspase-3 substrate (e.g., DEVD-pNA for colorimetric assays) to each well.[11]
-
Incubate the plate at 37°C for 1-2 hours.[11]
-
Measure the absorbance (at 405 nm for colorimetric assays) or fluorescence using a microplate reader.[11]
-
Calculate the fold-increase in caspase-3 activity relative to the untreated control.
| Parameter | Recommendation |
| Neurotoxin | MPP+ |
| Incubation Time | 48 hours |
| Viability Assay | MTT |
| Apoptosis Assay | Caspase-3 Activity |
Protocol 5: Neurite Outgrowth Assay
This assay evaluates the potential of this compound to promote neuronal regeneration and repair by measuring its effect on neurite extension.[1][12][13]
Procedure:
-
Plate neuronal cells (e.g., PC12 cells or primary neurons) on a suitable substrate (e.g., collagen or laminin-coated plates).
-
Treat the cells with various concentrations of this compound.
-
Incubate the cells for 48-72 hours to allow for neurite outgrowth.
-
Fix the cells and stain for a neuronal marker (e.g., β-III tubulin).
-
Capture images using a high-content imaging system or a fluorescence microscope.
-
Quantify neurite length, number of neurites, and branching points using appropriate image analysis software.
Data Analysis and Interpretation
For all assays, it is essential to include appropriate controls, including vehicle controls, positive controls (a known neuroprotective agent), and negative controls (neurotoxin alone). Data should be analyzed for statistical significance using appropriate tests (e.g., t-test or ANOVA). A dose-dependent neuroprotective effect of this compound would provide strong evidence for its therapeutic potential.
Conclusion
The protocols outlined in this application note provide a robust framework for the initial in vitro evaluation of this compound as a potential neuroprotective agent. By systematically assessing its effects in models of excitotoxicity, oxidative stress, and mitochondrial dysfunction, researchers can gain valuable insights into its therapeutic potential and mechanism of action. Positive results from these assays would warrant further investigation in more complex in vitro models and subsequent in vivo studies.
References
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Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids. (2023). PubMed Central. [Link]
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Neuroprotective mechanism of isoquinoline alkaloids. (n.d.). ResearchGate. [Link]
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1-Methyl-1,2,3,4-tetrahydroisoquinoline, an endogenous amine with unexpected mechanism of action: new vistas of therapeutic application. (2013). PubMed. [Link]
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Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids. (2025). ResearchGate. [Link]
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1-Methyl-1,2,3,4-tetrahydroisoquinoline, an endogenous amine with unexpected mechanism of action. (2013). SciSpace. [Link]
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1-Methyl-1,2,3,4-Tetrahydroisoquinoline, an Endogenous Amine with Unexpected Mechanism of Action: New Vistas of Therapeutic Application. (2025). ResearchGate. [Link]
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6-Methylisoquinolin-1-amine | C10H10N2 | CID 18727899. (n.d.). PubChem. [Link]
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1metiq, an Endogenous Compound Present in the Mammalian Brain Displays Neuroprotective, Antiaddictive and Antidepressant-Like Activity in Animal Models of theCentral Nervous System Disorders. (n.d.). Neuropsychiatry (London). [Link]
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Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids. (2023). PubMed. [Link]
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1-Methyl-1,2,3,4-Tetrahydroisoquinoline, an Endogenous Amine with Unexpected Mechanism of Action: New Vistas of Therapeutic Application. (2013). PubMed Central. [Link]
-
N-methyl-(isoquinolin-4-ylmethyl)amine | C11H12N2 | CID 24229453. (n.d.). PubChem. [Link]
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Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. (2022). MDPI. [Link]
-
Biologically Active Isoquinoline Alkaloids covering 2014-2018. (2019). PubMed Central. [Link]
-
Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2022). MDPI. [Link]
-
Sarin (GB, O-isopropyl methylphosphonofluoridate) neurotoxicity: critical review. (n.d.). PubMed Central. [Link]
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High-Resolution Respirometry Reveals MPP+ Mitochondrial Toxicity Mechanism in a Cellular Model of Parkinson's Disease. (2021). MDPI. [Link]
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Neurite Outgrowth Assay. (n.d.). Innoprot. [Link]
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Excitotoxicity: L-Glutamate-Induced Lesion of Neuronal Cells. (n.d.). Scantox. [Link]
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CHIP protects against MPP+/MPTP-induced damage by regulating Drp1 in two models of Parkinson's disease. (2021). Aging. [Link]
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Neurite Outgrowth Assays using StemRNA Neuro. (2019). REPROCELL. [Link]
-
Calcitriol Alleviates MPP+- and MPTP-Induced Parthanatos Through the VDR/PARP1 Pathway in the Model of Parkinson's Disease. (2021). Frontiers. [Link]
-
Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures. (2013). PubMed Central. [Link]
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Oxidative stress in neurodegeneration: in vitro models for investigating cellular damage and neuroprotective strategies. (2025). Pharmacia. [Link]
-
Focus Areas / Neuronal Cell Lines for Neurodegenerative Research. (n.d.). 2BScientific. [Link]
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Oxidative stress in neurodegeneration: in vitro models for investigating cellular damage and neuroprotective strategies. (2025). ResearchGate. [Link]
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Assessment of cell viability in primary neuronal cultures. (2009). PubMed. [Link]
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In vitro neurology assays. (n.d.). InnoSer. [Link]
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Application Notes and Protocols: A Comprehensive Guide to the Reduction of Nitroisoquinolines to Aminoisoquinolines
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Importance of Aminoisoquinolines in Medicinal Chemistry
The isoquinoline scaffold is a privileged heterocyclic motif frequently encountered in a vast array of biologically active natural products and synthetic pharmaceuticals. The introduction of an amino group onto this scaffold unlocks extensive possibilities for molecular diversification, serving as a critical anchor point for the construction of novel chemical entities with therapeutic potential. Aminoisoquinolines are key intermediates in the synthesis of compounds targeting a wide range of diseases, from cancer to infectious agents.[1] The conversion of a nitro group to a primary amine is a fundamental and powerful transformation in organic synthesis, providing a reliable route to these valuable building blocks.[2]
This application note provides an in-depth guide to the most common and effective protocols for the reduction of nitroisoquinolines. We will delve into the mechanistic underpinnings of each method, offering field-proven insights to guide your experimental choices and ensure reproducible, high-yielding results.
Method Selection: A Comparative Overview
The choice of a specific reduction protocol is dictated by several factors, including the substrate's functional group tolerance, desired chemoselectivity, scalability, and safety considerations. Below is a comparative summary of the most widely employed methods for the reduction of nitroisoquinolines.
| Method | Key Reagents | Advantages | Disadvantages | Functional Group Tolerance |
| Catalytic Hydrogenation | H₂, Pd/C, Pt/C, Raney Ni | High yields, clean reaction, scalable | Potential for over-reduction of other functional groups, requires specialized high-pressure equipment, pyrophoric catalysts | Moderate to Good; depends on catalyst and conditions. Halogens can be sensitive.[3][4] |
| Metal/Acid Reduction | Fe/HCl, SnCl₂/HCl | Cost-effective, good for substrates with sensitive functional groups | Stoichiometric amounts of metal required, often harsh acidic conditions, metal waste disposal | Good; tolerates many functional groups that are sensitive to hydrogenation.[3][5] |
| Transfer Hydrogenation | H-donor (e.g., HCOOH, NH₄HCO₂), Pd/C | Avoids the use of high-pressure hydrogen gas, often milder conditions | May require higher catalyst loading, H-donor selection can be substrate-dependent | Good to Excellent; generally offers high chemoselectivity.[6][7] |
| Sodium Dithionite Reduction | Na₂S₂O₄ | Mild, metal-free, good chemoselectivity | Often requires aqueous or biphasic systems, can have solubility issues, moderate yields | Excellent; tolerates a wide range of functional groups including halogens and carbonyls.[8][9] |
Protocol 1: Catalytic Hydrogenation
Catalytic hydrogenation is a highly efficient and clean method for the reduction of nitro groups.[3] The choice of catalyst is crucial for achieving high chemoselectivity, especially in the presence of other reducible functional groups on the isoquinoline ring.
Mechanism of Action
The reaction proceeds via the adsorption of molecular hydrogen and the nitro compound onto the surface of the metal catalyst. The catalyst facilitates the cleavage of the H-H bond and the stepwise reduction of the nitro group through nitroso and hydroxylamine intermediates to the final amine.[10]
Workflow for Catalytic Hydrogenation
Caption: Workflow for catalytic hydrogenation of nitroisoquinolines.
Detailed Step-by-Step Protocol (Palladium on Carbon)
-
Preparation: In a suitable hydrogenation vessel, dissolve the nitroisoquinoline (1.0 eq) in a solvent such as ethanol or ethyl acetate.[11]
-
Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add 5-10 mol% of 10% palladium on carbon (Pd/C) to the solution. Safety Note: Pd/C can be pyrophoric, especially when dry. Handle with care and preferably as a wet paste.[12]
-
Hydrogenation: Seal the reaction vessel and purge the system with nitrogen, followed by hydrogen gas. Pressurize the vessel to the desired hydrogen pressure (typically 1-4 atmospheres) and stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40-50 °C).
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Carefully vent the hydrogen gas and purge the vessel with nitrogen.[13] Filter the reaction mixture through a pad of Celite® to remove the catalyst. Safety Note: The filtered catalyst should be kept wet to prevent ignition and disposed of appropriately.[14]
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude aminoisoquinoline, which can be further purified by crystallization or column chromatography.[11]
Expert Insights and Troubleshooting
-
Catalyst Choice: For substrates with halogen substituents (Cl, Br), Raney Nickel may be preferred over Pd/C to minimize dehalogenation.[3] Platinum-based catalysts (e.g., Pt/C) can also be effective and may offer different selectivity profiles.[7]
-
Solvent Effects: Protic solvents like ethanol or methanol often enhance the rate of hydrogenation. For poorly soluble substrates, a co-solvent system such as THF/ethanol may be beneficial.[15]
-
Incomplete Reaction: If the reaction stalls, this could be due to catalyst poisoning. The isoquinoline nitrogen itself can sometimes inhibit the catalyst. Adding a small amount of a weak acid like acetic acid can sometimes mitigate this effect.
Protocol 2: Metal/Acid Reduction (Iron in Acidic Media)
Reduction using iron metal in the presence of an acid is a classic, robust, and cost-effective method.[16] It is particularly useful for substrates that are sensitive to catalytic hydrogenation.[5]
Mechanism of Action
Iron metal acts as the reducing agent, transferring electrons to the nitro group in a stepwise manner. The acidic medium provides the necessary protons for the formation of water as a byproduct. The overall reaction involves the oxidation of iron from Fe(0) to iron oxides.
Reaction Scheme: Fe/HCl Reduction
Caption: General scheme for the reduction of nitroisoquinolines using Fe/HCl.
Detailed Step-by-Step Protocol (Fe/HCl)
-
Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the nitroisoquinoline (1.0 eq) and a solvent such as ethanol or a mixture of ethanol and water.
-
Reagent Addition: Add iron powder (typically 3-5 equivalents) to the solution. Heat the mixture to reflux and then add concentrated hydrochloric acid dropwise.[17]
-
Reaction: Continue to stir the reaction at reflux. The reaction is often exothermic. Monitor the progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter through Celite® to remove the iron and iron salts.
-
Neutralization and Extraction: Carefully neutralize the filtrate with a base such as sodium carbonate or aqueous ammonia until the pH is basic (pH 8-9). Extract the aqueous layer with an organic solvent like ethyl acetate.[16]
-
Isolation: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product. Further purification can be achieved by column chromatography or crystallization.
Expert Insights and Troubleshooting
-
Alternative Acid: Acetic acid can be used in place of HCl, which can sometimes lead to milder reaction conditions.[18]
-
Work-up Challenges: The neutralization step can sometimes result in the formation of emulsions or gelatinous iron hydroxides, making extraction difficult. Diluting the reaction mixture with more water before extraction can help.
-
Stannous Chloride (SnCl₂): An alternative to iron is stannous chloride (SnCl₂), which is also an effective reducing agent for nitro groups.[19][20] However, it generates tin-based byproducts that can be toxic and difficult to remove.[19]
Protocol 3: Sodium Dithionite Reduction
Sodium dithionite (Na₂S₂O₄) is a mild and chemoselective reducing agent, making it an excellent choice for complex molecules with multiple functional groups.[8] This metal-free method is advantageous for avoiding metal contamination in the final product.
Mechanism of Action
In an aqueous medium, the dithionite ion is in equilibrium with the sulfur dioxide radical anion (•SO₂⁻), which is the active reducing species. The reduction proceeds through a single-electron transfer mechanism, sequentially reducing the nitro group to the amine via nitroso and hydroxylamine intermediates.[8]
Detailed Step-by-Step Protocol
-
Preparation: Dissolve the nitroisoquinoline (1.0 eq) in a suitable solvent system, such as a mixture of THF and water or DMF and water.[21]
-
Reagent Addition: In a separate flask, prepare a solution of sodium dithionite (typically 3-5 equivalents) in water. Add the aqueous sodium dithionite solution dropwise to the stirred solution of the nitroisoquinoline. The reaction can be exothermic.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up and Extraction: Cool the reaction mixture and extract with an organic solvent such as ethyl acetate.[8]
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude aminoisoquinoline can then be purified as needed.
Expert Insights and Troubleshooting
-
Solubility: The biphasic nature of the reaction can sometimes lead to slow reaction rates if the nitroisoquinoline has poor water solubility. The addition of a phase-transfer catalyst, such as tetrabutylammonium bromide, can sometimes accelerate the reaction.[9]
-
Reagent Stability: Sodium dithionite is unstable in acidic solutions and decomposes in hot water. It should be used as a freshly prepared solution.
-
Chemoselectivity: This method is highly chemoselective and tolerates a wide range of functional groups, including aldehydes, ketones, esters, and halogens.[8]
Safety Precautions
-
Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air.[14] Hydrogenation reactions should be conducted in a well-ventilated fume hood, away from ignition sources, and using appropriate high-pressure equipment.[13] Catalysts like Pd/C and Raney Nickel are pyrophoric and must be handled with care, especially when dry.[12]
-
Metal/Acid Reductions: These reactions are often exothermic and can generate hydrogen gas as a byproduct. They should be performed with adequate cooling and ventilation. The use of strong acids requires appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
General Practices: Always conduct a thorough risk assessment before starting any chemical reaction. Consult the Safety Data Sheets (SDS) for all reagents used.
Conclusion
The reduction of a nitro group to an amine on the isoquinoline scaffold is a critical transformation in the synthesis of medicinally relevant compounds. The choice of method, whether catalytic hydrogenation, metal/acid reduction, or the use of milder reagents like sodium dithionite, should be carefully considered based on the specific substrate and the desired outcome. By understanding the underlying mechanisms and following these detailed protocols, researchers can confidently and safely synthesize the target aminoisoquinolines, paving the way for the discovery of new and innovative therapeutics.
References
- Vertex AI Search. (2025). Sn2+ reduction - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
- ResearchGate. (n.d.).
- Data Seeker X. (n.d.). Exploring the Synthesis and Reactivity of 7-Nitroisoquinoline.
- Common Conditions. (n.d.). Nitro Reduction.
- askIITians. (2025). Reduction of aromatic nitro compounds using Sn and HCl gives.
- PubMed. (2002). Stannous chloride-mediated reductive cyclization-rearrangement of nitroarenyl ketones. J Org Chem, 67(24), 8662-5.
- ResearchGate. (2009).
- Common Organic Chemistry. (n.d.). Nitro Reduction - SnCl2.
- BenchChem. (2025). Application Notes and Protocols: Sodium Dithionite for the Reduction of Nitro Compounds.
- PubMed. (1983). [A practical method for the synthesis of 1-aminoisoquinoline]. Ann Pharm Fr, 41(6), 555-7.
- ResearchGate. (n.d.). Synthesis of 1-aminoisoquinolines by Dao et al.⁵⁰.
- Vertex AI Search. (n.d.). 4.
- Safety First. (n.d.).
- Organic Chemistry Portal. (2013). A Simple One-Pot Synthesis of 2-Substituted Quinazolin-4(3H)-ones from 2-Nitrobenzamides by Using Sodium Dithionite. Synthesis, 45, 2043-2050.
- ACS Chemical Health & Safety. (n.d.).
- ResearchGate. (2020). Reduction of Nitroarenes via Catalytic Transfer Hydrogenation Using Formic Acid as Hydrogen Source: A Comprehensive Review.
- YouTube. (2024).
- Reddit. (2023). my nitro refuses to be reduced.
- Vertex AI Search. (n.d.). SAFETY PRECAUTION Safety Precaution of Hydrogen.
- ResearchGate. (n.d.).
- ResearchGate. (n.d.).
- ECHEMI. (n.d.).
- Google Patents. (n.d.). US20230357125A1 - Process for Catalytic Reduction of Nitro Compounds to Amines.
- Common Organic Chemistry. (n.d.). Nitro Reduction - Iron (Fe).
- ResearchGate. (2022). (PDF) Reduction of Electron-Rich Nitro Heteroarenes; A Comprehensive Review.
- Materials Advances (RSC Publishing). (2025).
- Vertex AI Search. (n.d.). Reduction of Nitro Compounds to Amines, Azo Compounds, Hydroxylamines, and Oximes, and Reduction of N-Oxides to Amines.
- Reddit. (2012). Help with Sodium Dithionite Reduction of Nitro groups.
- MDPI. (n.d.).
- ResearchGate. (n.d.).
- ResearchGate. (n.d.).
- Google Patents. (n.d.).
- YouTube. (2021).
- Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction.
- Vertex AI Search. (n.d.). Studying the Mechanisms of Nitro Compounds Reduction (A-Review).
- Sciencemadness. (n.d.). Fe-HCl: An Efficient Reagent for Deprotection of Oximes as well as Selective Oxidative Hydrolysis of Nitroalkenes and Nitroalkanes to Ketones.
- YouTube. (2024). Hydrogenation Reaction Set up - Reduction of a Nitro group.
- Vedantu. (n.d.). Reduction of aromatic nitro compounds using Fe and class 12 chemistry CBSE.
- PubMed. (2011). The synthesis of 2-nitroaryl-1,2,3,4-tetrahydroisoquinolines, nitro-substituted 5,6-dihydrobenzimidazo[2,1-a]isoquinoline N-oxides and related heterocycles as potential bioreducible substrates for the enzymes NAD(P)H: quinone oxidoreductase 1 and E. coli nitroreductase. Bioorg Med Chem Lett, 21(24), 7447-50.
- MDPI. (2024).
- ResearchGate. (n.d.). CoNP-catalyzed reduction of nitro-containing heterocycles (170)
- Vertex AI Search. (n.d.). Chapter 7_Quinolines and Isoquinolines.pdf.
- Vertex AI Search. (n.d.). THE CATALYTIC HYDROGENATION OP ISOQUINOLINE AND 3-METHYLISOQTJINOLINE A THESIS Presented to the Faculty of the Division of Gradu.
- DigitalCommons@UMaine. (n.d.). Catalytic Hydrogenation of Amino Acids using Polymer-Derived Microenvironments.
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Troubleshooting & Optimization
Technical Support Center: Synthesis of N-methylisoquinolin-1-amine
Welcome to the technical support center for the synthesis of N-methylisoquinolin-1-amine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot and improve your reaction yields.
Introduction
This compound is a valuable scaffold in medicinal chemistry and materials science.[1][2] Its synthesis, while conceptually straightforward, often presents challenges that can lead to low yields and inconsistent results. The most robust and widely adopted strategy involves a two-stage process: the synthesis of a 1-haloisoquinoline precursor, followed by a palladium-catalyzed cross-coupling reaction with methylamine. This guide focuses on troubleshooting and optimizing this pathway, particularly the Buchwald-Hartwig amination, a powerful method for forming the critical C-N bond.[3][4]
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method to synthesize this compound?
A1: The most prevalent route is a two-step synthesis. First, isoquinoline-N-oxide is converted to 1-chloroisoquinoline using a chlorinating agent like phosphoryl chloride (POCl₃).[5][6] Second, the resulting 1-chloroisoquinoline is coupled with methylamine using a palladium-catalyzed Buchwald-Hartwig amination.[3][4]
Q2: What are the critical starting materials and reagents I need?
A2: For the complete synthesis, you will need:
-
Step 1: Isoquinoline-N-oxide, phosphoryl chloride (POCl₃).
-
Step 2: 1-Chloroisoquinoline, a methylamine source (e.g., methylamine solution or a salt), a palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a phosphine ligand (e.g., BINAP, Xantphos), and a strong, non-nucleophilic base (e.g., NaOt-Bu, Cs₂CO₃).[7][8]
Q3: What kind of yield can I realistically expect?
A3: The synthesis of 1-chloroisoquinoline from isoquinoline-N-oxide can be highly efficient, with reported yields around 85%.[5][6] The subsequent Buchwald-Hartwig amination step can vary more widely depending on optimization, but well-executed reactions can achieve yields in the 80% range.[7][8] Overall yields for the two-step process are typically in the 65-75% range.
Q4: What are the most critical safety precautions for this synthesis?
A4: Phosphoryl chloride (POCl₃) is highly corrosive and reacts violently with water; it must be handled in a fume hood with appropriate personal protective equipment (PPE). The Buchwald-Hartwig amination often uses strong bases like sodium tert-butoxide, which is flammable and an irritant. Palladium catalysts and phosphine ligands can be toxic and should be handled with care. Always conduct a thorough safety review before starting.
Troubleshooting Guide: From Precursor to Product
This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.
Part A: Synthesis of 1-Chloroisoquinoline Precursor
Q: My yield for 1-chloroisoquinoline is significantly lower than the reported 85%. What went wrong?
A: Low yields in this step typically stem from three main areas: incomplete reaction, product degradation during workup, or inefficient purification.
-
Incomplete Reaction: The reaction of isoquinoline-N-oxide with POCl₃ requires elevated temperatures (e.g., reflux at 105 °C) to proceed to completion.[5][6] Ensure your reaction has been heated for a sufficient duration (overnight is common). Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the disappearance of the starting material.
-
Degradation During Workup: The quenching step is critical. Excess POCl₃ must be removed (e.g., by distillation under reduced pressure) before quenching with ice water.[5][6] Adding water to hot, unreacted POCl₃ can be extremely exothermic and hazardous, and the localized heat can degrade your product. The dropwise addition of the reaction residue to a large volume of ice is the recommended procedure.
-
Purification Losses: 1-Chloroisoquinoline is a solid with a relatively low melting point (31-36 °C).[5] During extraction and solvent removal, care must be taken to avoid losing the product due to its volatility. When performing column chromatography, ensure your silica gel is properly packed and use an optimized eluent system (e.g., ethyl acetate/petroleum ether) to get clean separation without excessive band broadening.[5][6]
Q: The reaction with POCl₃ is sluggish and my N-oxide starting material persists even after prolonged heating. Why?
A: This issue is almost always related to reagent quality or temperature.
-
Reagent Quality: Phosphoryl chloride can hydrolyze over time if not stored properly. Use a fresh bottle or a recently opened one that has been stored under an inert atmosphere. The isoquinoline-N-oxide should be pure and dry.
-
Temperature Control: Ensure your reaction setup maintains a consistent reflux. Use a heating mantle with a temperature controller and ensure the reaction flask is properly insulated if necessary. Verify the internal reaction temperature if you suspect an issue with heat transfer.
Part B: Buchwald-Hartwig Amination with Methylamine
The following diagram illustrates the general workflow for troubleshooting this critical C-N coupling step.
Caption: The Buchwald-Hartwig catalytic cycle and competing side reactions.
Optimized Experimental Protocol
This protocol represents a robust starting point. Optimization of catalyst/ligand loading and temperature may be required for your specific setup.
Part 1: Synthesis of 1-Chloroisoquinoline
| Reagent | Molar Eq. | MW ( g/mol ) | Amount (g) | Amount (mmol) | Notes |
|---|---|---|---|---|---|
| Isoquinoline-N-oxide | 1.0 | 145.16 | 20.0 | 137.8 | Ensure it is dry. |
| Phosphoryl chloride (POCl₃) | (Solvent) | 153.33 | ~200 mL | - | Use fresh, high-purity reagent. |
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, add isoquinoline-N-oxide (20.0 g).
-
Cool the flask in an ice bath.
-
Slowly add phosphoryl chloride (200 mL) dropwise to the flask with stirring. The addition should be controlled to keep the internal temperature low.
-
After the addition is complete, remove the ice bath and heat the mixture to 105 °C. Allow it to reflux overnight.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the mixture to room temperature. Remove the excess POCl₃ by distillation under reduced pressure.
-
CAUTION: In a separate large beaker, prepare a slurry of crushed ice and water. Slowly and carefully add the concentrated reaction residue to the ice slurry with vigorous stirring.
-
Extract the aqueous mixture with dichloromethane (3 x 100 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify by silica gel column chromatography (eluent: ethyl acetate/petroleum ether) to afford 1-chloroisoquinoline as a white to yellow solid. Expected Yield: ~21.0 g (85%).
Part 2: Buchwald-Hartwig Amination (Adapted from)[7][8]
| Reagent | Molar Eq. | MW ( g/mol ) | Amount (g) | Amount (mmol) | Notes |
| 1-Chloroisoquinoline | 1.0 | 163.61 | 1.64 | 10.0 | Starting material from Part 1. |
| Methylamine (40% in H₂O) | 1.5 | 31.06 | 1.16 mL | 15.0 | Can be substituted with methylamine HCl + extra equivalent of base. |
| Pd₂(dba)₃ | 0.01 | 915.72 | 92 mg | 0.1 (0.2 Pd) | Palladium(0) source. |
| BINAP | 0.025 | 622.68 | 156 mg | 0.25 | Phosphine ligand. |
| Sodium tert-butoxide | 2.0 | 96.10 | 1.92 g | 20.0 | Anhydrous, strong base. |
| Toluene | (Solvent) | - | 50 mL | - | Anhydrous, degassed solvent. |
Procedure:
-
Add 1-chloroisoquinoline (1.64 g), Pd₂(dba)₃ (92 mg), BINAP (156 mg), and sodium tert-butoxide (1.92 g) to an oven-dried Schlenk flask.
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add anhydrous, degassed toluene (50 mL) via syringe, followed by the methylamine solution (1.16 mL).
-
Heat the reaction mixture to 100 °C with stirring for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS for the disappearance of 1-chloroisoquinoline.
-
After completion, cool the reaction to room temperature and quench by adding 50 mL of water.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography to obtain this compound.
References
- Isoquinoline. J. A. Joule, K. Mills.
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol. CoLab. [Link]
-
Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol. Semantic Scholar. [Link]
-
Proposed mechanism for amination of quinoline- and isoquinoline-N-oxides. ResearchGate. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
1-methylisoquinoline. ChemSrc. [Link]
-
Reactivity of 1-methylisoquinoline synthesis of pyrazolyl triazoloisoquinoline and thia-diazolyl isoquinoline derivatives. ResearchGate. [Link]
-
Synthesis of 8-amino-3-methylisoquinoline. PrepChem.com. [Link]
-
1-Aminoisoquinoline. Chem-Impex. [Link]
Sources
- 1. Buy Isoquinolin-1-ylmethyl-methyl-amine | 144163-92-8 [smolecule.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 5. 1-Chloroisoquinoline | 19493-44-8 [chemicalbook.com]
- 6. 1-Chloroisoquinoline synthesis - chemicalbook [chemicalbook.com]
- 7. Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol | CoLab [colab.ws]
- 8. Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol | Semantic Scholar [semanticscholar.org]
Technical Support Center: Methylation of 1-Aminoisoquinoline
A Troubleshooter's Guide to Common Side Reactions & Their Mitigation
Welcome to the technical support center for the methylation of 1-aminoisoquinoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this crucial synthetic transformation. As Senior Application Scientists, we provide not just protocols, but the rationale behind them, empowering you to troubleshoot and optimize your reactions effectively.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions during the methylation of 1-aminoisoquinoline?
The primary side reactions include:
-
Over-methylation: Formation of the undesired 1-(dimethylamino)isoquinoline.
-
Ring Methylation: Electrophilic attack on the isoquinoline ring system, although less common under standard N-methylation conditions.
-
Quaternary Salt Formation: With certain powerful methylating agents, the nitrogen of the isoquinoline ring can be alkylated, leading to the formation of a quaternary ammonium salt.
Q2: Which methylating agent is best for selective mono-methylation?
The choice of methylating agent is critical. While traditional reagents like methyl iodide and dimethyl sulfate are effective, they often lead to over-methylation. For selective mono-methylation, a combination of a less reactive methylating agent and careful control of reaction conditions is key. The Eschweiler-Clarke reaction, for instance, is known to favor the formation of tertiary amines from primary amines.[1][2][3] More modern approaches, such as using methyl triflate in a specialized solvent like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), have shown high selectivity for mono-methylation of primary amines.
Q3: How can I monitor the progress of my reaction and identify the products?
Thin-layer chromatography (TLC) is a quick and effective way to monitor the consumption of the starting material and the formation of products. For detailed analysis and identification, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are indispensable.[4] Nuclear Magnetic Resonance (NMR) spectroscopy is essential for the structural elucidation of the final products and any isolated byproducts.[5]
Troubleshooting Guide: A Deeper Dive into Side Reactions
Issue 1: Predominant Formation of 1-(Dimethylamino)isoquinoline (Over-methylation)
Symptoms: Your reaction mixture shows a major product with a mass corresponding to the di-methylated compound, and the yield of the desired mono-methylated product is low.
Causality: Over-methylation occurs when the initially formed 1-(methylamino)isoquinoline, being more nucleophilic than the starting 1-aminoisoquinoline, reacts further with the methylating agent. This is particularly prevalent with highly reactive methylating agents like methyl iodide and dimethyl sulfate in the presence of a strong base. The Eschweiler-Clarke reaction, which utilizes formaldehyde and formic acid, is a classic method that typically drives the reaction towards the tertiary amine.[6][7][8]
Mitigation Strategies:
-
Employ a Protecting Group Strategy: This is the most robust method to ensure selective mono-methylation. The use of a tert-butyloxycarbonyl (Boc) protecting group is common for amines.[6][9]
-
Workflow:
-
Protection: React 1-aminoisoquinoline with di-tert-butyl dicarbonate (Boc₂O) to form the Boc-protected amine.
-
Methylation: Methylate the protected amine. The bulky Boc group sterically hinders the nitrogen, and only one methyl group can be introduced.
-
Deprotection: Remove the Boc group under acidic conditions to yield the desired 1-(methylamino)isoquinoline.[2][10]
-
DOT Diagram: Boc-Protection Workflow for Selective Mono-methylation
Caption: Workflow for selective mono-methylation using a Boc protecting group.
-
-
Eschweiler-Clarke Reaction Control (for Dimethylation): If your goal is the dimethylated product, the Eschweiler-Clarke reaction is a reliable method.[1][3][6] It proceeds via reductive amination and inherently drives towards the tertiary amine.[7][8]
-
Typical Conditions: Heating the amine with excess formaldehyde and formic acid.[6]
-
Issue 2: Ring Methylation - An Unwanted Electrophilic Attack
Symptoms: You observe unexpected peaks in your analytical data (HPLC, GC-MS, NMR) that do not correspond to the starting material or the N-methylated products. These may have a mass increment of +14 Da.
Causality: The isoquinoline ring is susceptible to electrophilic attack, particularly at positions 5 and 8.[11][12] While N-methylation is generally faster, under certain conditions, especially with highly reactive methylating agents and in the absence of a strong base to deprotonate the amino group, ring methylation can occur. The nitrogen atom in the isoquinoline ring deactivates the pyridine ring towards electrophilic attack, making the benzene ring the more likely site of reaction.[13][14]
Mitigation Strategies:
-
Use of a Base: Employing a suitable base ensures that the amino group is the most nucleophilic site in the molecule, directing the methylation to the nitrogen.
-
Choice of Methylating Agent: Less reactive methylating agents are less likely to participate in side reactions on the aromatic ring.
-
Reaction Temperature: Lowering the reaction temperature can often increase the selectivity of the desired N-methylation over the competing ring methylation.
Issue 3: Formation of Isoquinolinium Salts
Symptoms: A significant amount of a polar, often insoluble, salt is formed during the reaction. Mass spectrometry may show a molecular ion corresponding to the isoquinoline ring plus a methyl group.
Causality: The nitrogen atom of the isoquinoline ring is also nucleophilic and can be methylated by strong electrophiles like methyl iodide or dimethyl sulfate, leading to the formation of a quaternary isoquinolinium salt.[5]
Mitigation Strategies:
-
Control Stoichiometry: Use a controlled amount of the methylating agent.
-
Reaction Conditions: The formation of quaternary salts is more likely with highly reactive methylating agents and at higher temperatures.
-
Eschweiler-Clarke Reaction: This method avoids the formation of quaternary ammonium salts.[3][6]
Experimental Protocols
Protocol 1: Selective Mono-methylation via Boc-Protection
Step 1: Boc-Protection of 1-Aminoisoquinoline [9]
-
Dissolve 1-aminoisoquinoline (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and a base such as triethylamine (TEA, 1.2 eq) or 4-dimethylaminopyridine (DMAP, 0.1 eq).
-
Stir the reaction mixture at room temperature until TLC analysis indicates complete consumption of the starting material.
-
Work up the reaction by washing with water and brine, drying the organic layer over anhydrous sodium sulfate, and concentrating under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Step 2: Methylation of Boc-protected 1-Aminoisoquinoline
-
Dissolve the Boc-protected amine (1.0 eq) in anhydrous THF.
-
Cool the solution to 0 °C and add sodium hydride (NaH, 1.2 eq) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add methyl iodide (MeI, 1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Quench the reaction carefully with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
Step 3: Deprotection of the Boc Group [2][10]
-
Dissolve the N-Boc-N-methyl-1-aminoisoquinoline in DCM.
-
Add an excess of trifluoroacetic acid (TFA) or a solution of HCl in dioxane.
-
Stir at room temperature for 1-4 hours until deprotection is complete (monitor by TLC).
-
Remove the solvent and excess acid under reduced pressure to obtain the desired 1-(methylamino)isoquinoline salt.
Protocol 2: Synthesis of 1-(Dimethylamino)isoquinoline via Eschweiler-Clarke Reaction[7][8][9]
-
To a round-bottom flask, add 1-aminoisoquinoline (1.0 eq).
-
Add an excess of formic acid (e.g., 5-10 eq).
-
Add an excess of aqueous formaldehyde solution (37%, e.g., 5-10 eq).
-
Heat the reaction mixture to reflux (around 100 °C) for several hours until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture and make it basic by the addition of a saturated sodium bicarbonate solution or sodium hydroxide.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate or DCM).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data Presentation
Table 1: Comparison of Methylation Methods
| Method | Methylating Agent(s) | Typical Product | Selectivity for Mono-methylation | Key Side Reactions |
| Direct Methylation | MeI, DMS | Mixture of mono- and di-methylated products | Poor | Over-methylation, Quaternary salt formation |
| Eschweiler-Clarke | HCHO, HCOOH | 1-(Dimethylamino)isoquinoline | Poor (favors di-methylation) | Minimal |
| Boc-Protection Strategy | MeI after Boc protection | 1-(Methylamino)isoquinoline | Excellent | Requires protection/deprotection steps |
| Selective Mono-methylation | MeOTf in HFIP | 1-(Methylamino)isoquinoline | High | Requires specialized solvent |
Purification and Analysis
Flash Column Chromatography:
Separation of 1-(methylamino)isoquinoline and 1-(dimethylamino)isoquinoline can be achieved using flash column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is typically effective. The less polar dimethylated product will elute before the more polar mono-methylated product.
HPLC Analysis:
A reverse-phase HPLC method can be developed for the analysis of the reaction mixture. A C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with a small amount of an acid like formic acid for better peak shape) is a good starting point.[4][13][15]
NMR Spectroscopy:
The success of the methylation and the identity of the products can be confirmed by ¹H and ¹³C NMR spectroscopy. Key diagnostic signals include the chemical shifts of the methyl protons and the protons on the isoquinoline ring, which will be different for the mono- and di-methylated products.[16]
DOT Diagram: Troubleshooting Logic for Methylation of 1-Aminoisoquinoline
Caption: A logical workflow for troubleshooting common side reactions.
References
- Synthesis of highly substituted isoquinolines/isoquinolones by Ruthenium (II) catalyzed reaction of.
-
Eschweiler–Clarke reaction - Grokipedia. Available at: [Link]
-
Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis - Der Pharma Chemica. Available at: [Link]
-
Eschweiler-Clarke Reaction - NROChemistry. Available at: [Link]
-
Eschweiler–Clarke reaction - Wikipedia. Available at: [Link]
-
Solvent-Free Mechanochemical Deprotection of N-Boc Group - FULIR. Available at: [Link]
-
Electrophilic aromatic reactivities via pyrolysis of 1-arylethyl acetates. Part XII. Total reactivity of isoquinoline - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available at: [Link]
- Isoquinoline.
-
Experimental Procedures - The Royal Society of Chemistry. Available at: [Link]
-
Reactivity of Isoquinoline - YouTube. Available at: [Link]
-
EXPERIMENTAL PROCEDURES - Beilstein Journals. Available at: [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - NIH. Available at: [Link]
-
Eschweiler-Clarke Reaction - J&K Scientific LLC. Available at: [Link]
- CN100532362C - Method for preparing iodinated N-methylquinoline compounds with ester reactive solvent - Google Patents.
-
Eschweiler-Clarke reaction - Name-Reaction.com. Available at: [Link]
-
Reactions of isoquinoline MCQs With Answer - Pharmacy Freak. Available at: [Link]
- Chapter 7_Quinolines and Isoquinolines.pdf.
-
NMR analysis of carboxylate isotopomers of 13C-metabolites by chemoselective derivatization with 15N-cholamine - PMC - PubMed Central. Available at: [Link]
- Product Class 5: Isoquinolines.
-
Review of Modern Eschweiler–Clarke Methylation Reaction - PMC - PubMed Central - NIH. Available at: [Link]
-
Synthesis of N-methyl-N-(1-methylpropyl)-1-(2-chlorophenyl)isoquinoline-3-[11C]carboxamide ([11C-carbonyl]PK11195) and some analogues using [11C]carbon monoxide and 1-(2-chlorophenyl)isoquinolin-3-yl triflate - ResearchGate. Available at: [Link]
-
Purification of Organic Compounds by Flash Column Chromatography. Available at: [Link]
-
Studies on the analysis of 1,2,3,4-tetrahydroisoquinoline (TIQ) and. Available at: [Link]
-
Methylation using iodomethane : r/Chempros - Reddit. Available at: [Link]
-
(PDF) 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives - ResearchGate. Available at: [Link]
-
Isoquinoline - Optional[13C NMR] - Chemical Shifts - SpectraBase. Available at: [Link]
- 13-C NMR Chemical Shift Table.pdf.
-
Isoquinoline - Optional[13C NMR] - Chemical Shifts - SpectraBase. Available at: [Link]
-
Boc-Protected Amino Groups - Organic Chemistry Portal. Available at: [Link]
-
Quantitative Determination of 5-Aminoisoquinoline, a PARP-1 Inhibitor by UPLC-MS/MS: In Silico ADME Profile and In Vitro Metabolic Stability Study - ResearchGate. Available at: [Link]
-
1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value - TSI Journals. Available at: [Link]
-
Corrigendum: A General Method for N-Methylation of Amines and Nitro Compounds with Dimethylsulfoxide | Request PDF - ResearchGate. Available at: [Link]
-
Effect of the Vapour Phase on the Separation of Isoquinoline Alkaloids by Thin-Layer Chromatography - ResearchGate. Available at: [Link]
-
Influence of Chromatography Conditions on the Retention of Some Isoquinoline and Pyrimidinone Derivatives - Neliti. Available at: [Link]
-
Rapid Room-Temperature 11C-Methylation of Arylamines with [11C]Methyl Iodide Promoted by Solid Inorganic Bases in DMF - PMC - NIH. Available at: [Link]
-
Preparative separation of isoquinoline alkaloids from Stephania yunnanensis by pH-zone-refining counter-current chromatography | Request PDF - ResearchGate. Available at: [Link]
-
Novel method for DNA methylation analysis using high‐performance liquid chromatography and its clinical application - NIH. Available at: [Link]
-
A new validated facile HPLC analysis method to determine methylprednisolone including its derivatives and practical application - PubMed. Available at: [Link]
-
19F and 13C GIAO-NMR chemical shifts for the identification of perfluoro-quinoline and -isoquinoline derivatives | Request PDF - ResearchGate. Available at: [Link]
-
HPLC method development and validation for the estimation of methyl prednisolone in marketed formulation - WJBPHS. Available at: [Link]
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- 14. shahucollegelatur.org.in [shahucollegelatur.org.in]
- 15. A new validated facile HPLC analysis method to determine methylprednisolone including its derivatives and practical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Bulletin: Purification of N-methylisoquinolin-1-amine
Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a focused troubleshooting guide for the purification of N-methylisoquinolin-1-amine. As a Senior Application Scientist, my goal is to blend foundational chemical principles with practical, field-tested solutions to the specific challenges this molecule presents.
Introduction: this compound is a valuable heterocyclic building block in medicinal chemistry and materials science.[1] Its unique structure, featuring a basic secondary amine and an isoquinoline core, presents distinct purification challenges. Common issues include the presence of stubborn starting materials, isomeric byproducts, and degradation during purification. This guide offers a systematic, question-and-answer approach to troubleshoot and resolve these common hurdles.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Challenges
Q1: What are the most common impurities I should expect in my crude this compound?
The impurity profile is intrinsically linked to the synthetic route. A common synthesis involves the reaction of a 1-haloisoquinoline with methylamine. Therefore, you should anticipate the following:
| Impurity Type | Likely Origin | Key Characteristics & Purification Challenge |
| 1-Haloisoquinoline | Unreacted starting material | Less polar than the product. Can often be removed with standard chromatography, but large excesses may require a preliminary extraction. |
| Isoquinolin-1-amine | Demethylation side-reaction or impurity in starting material | More polar than the N-methyl product. Can form strong hydrogen bonds, potentially leading to tailing on silica gel. |
| Di(isoquinolin-1-yl)methylamine | Over-reaction or side reaction | Significantly less polar and bulkier than the desired product. Usually straightforward to separate. |
| Solvent Adducts/Byproducts | High-temperature reactions (e.g., in DMF) | Variable polarity. Can be complex to identify without mass spectrometry.[2] |
| Oxidized Species | Air exposure of the amine | Often results in colored, polar impurities that can be difficult to remove. Amines are susceptible to oxidation.[3] |
Q2: Why does my product streak or tail badly during silica gel column chromatography?
This is a classic problem when purifying basic compounds like amines on standard silica gel.[4] The root cause is the acidic nature of silica, which contains silanol groups (Si-OH). These acidic sites can strongly and non-specifically interact with the basic nitrogen atom of your amine, leading to:
-
Irreversible Adsorption: A portion of your product gets stuck on the column, reducing yield.
-
Tailing/Streaking: The product elutes slowly and over a wide range of fractions, resulting in poor separation from nearby impurities.
Q3: My compound appears to be turning yellow/brown after purification. What is happening?
N-heterocyclic amines can be sensitive to air and light, leading to oxidative degradation.[3] The appearance of color is often the first sign of impurity formation. This is particularly problematic if trace metals are present from previous synthetic steps, as they can catalyze oxidation. Storing the purified compound under an inert atmosphere (Nitrogen or Argon) and in the dark is crucial for maintaining its integrity.
Part 2: Troubleshooting Purification Workflows
This section provides a decision-making framework and detailed protocols to overcome the challenges identified above.
Decision-Making Workflow for Purification
The following workflow can help you select the most appropriate purification strategy based on your initial analysis of the crude material.
Caption: Purification strategy decision tree for this compound.
Protocol 1: Acid-Base Extraction for Bulk Impurity Removal
This technique is excellent for removing non-basic organic impurities (like unreacted 1-haloisoquinoline) or highly polar, water-soluble ones. It leverages the basicity of the target amine.[4]
Causality: By protonating the amine with acid, we form a water-soluble ammonium salt. Non-basic organic impurities remain in the organic phase and can be washed away. Subsequently, neutralizing the aqueous layer with a base regenerates the free amine, which can be extracted back into an organic solvent.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).
-
Acidic Extraction: Transfer the solution to a separatory funnel and extract with 1 M hydrochloric acid (HCl) three times. The product will move into the aqueous layer as its hydrochloride salt.
-
Organic Wash: Discard the organic layer, which contains non-basic impurities.
-
Basification: Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 2 M NaOH or saturated NaHCO₃ solution) with stirring until the pH is >10. The free amine will often precipitate or form an oil.
-
Back Extraction: Extract the free amine back into an organic solvent (ethyl acetate or DCM) three times.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the partially purified product.
Protocol 2: Optimized Flash Column Chromatography
For separating impurities with similar polarity, column chromatography is often necessary. The key is to deactivate the acidic silica gel.[5]
Causality: Adding a small amount of a basic modifier (like triethylamine or ammonium hydroxide) to the mobile phase neutralizes the acidic silanol sites on the silica surface. This prevents strong binding of the basic product, leading to symmetrical peak shapes and improved separation.
Step-by-Step Methodology:
-
Solvent System Selection: Use TLC to find a suitable eluent system. A good starting point is a mixture of hexane and ethyl acetate.
-
Add Basic Modifier: To the chosen solvent system, add 0.5-1% triethylamine (Et₃N) or concentrated ammonium hydroxide (NH₄OH). For example, for a 50:50 Hexane:EtOAc system, a final mobile phase could be 50:49.5:0.5 Hexane:EtOAc:Et₃N.
-
Column Packing: Pack the column using the modified mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of DCM or the mobile phase. For better resolution, adsorb the material onto a small amount of silica gel ("dry loading").
-
Elution: Run the column, collecting fractions and monitoring by TLC.
-
Fraction Pooling: Combine the pure fractions and remove the solvent under reduced pressure. Note that triethylamine is volatile and will be removed during this step.
Protocol 3: Recrystallization for Final Polishing
If you have a solid product that is >90% pure after extraction or chromatography, recrystallization is an excellent and cost-effective final step to achieve high purity.[6]
Causality: The principle of recrystallization relies on the differential solubility of the desired compound and its impurities in a specific solvent.[7] An ideal solvent will dissolve the compound completely at a high temperature but poorly at a low temperature. As the solution cools slowly, the target compound preferentially crystallizes, leaving impurities behind in the solution.
Step-by-Step Methodology:
-
Solvent Screening: Test the solubility of a small amount of your product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, or mixtures like hexane/ethyl acetate) to find a suitable system.
-
Dissolution: In a flask, add the minimum amount of the chosen hot solvent to the crude solid until it is completely dissolved.
-
Decolorization (Optional): If the solution is colored, you can add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration (Optional): If charcoal was used or insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel.
-
Crystallization: Allow the clear solution to cool slowly to room temperature. Inducing crystallization by scratching the inside of the flask with a glass rod may be necessary. Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.
-
Isolation: Collect the pure crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove all residual solvent.
Part 3: Purity Assessment
After purification, it is essential to confirm the purity and identity of this compound.
-
¹H NMR Spectroscopy: This is the primary tool for confirming the structure and assessing purity. Look for the absence of signals corresponding to starting materials or byproducts.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity. A single sharp peak is indicative of a pure compound.[8]
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
References
-
ChemRxiv. Metal-free construction of aminated isoquinoline frameworks from 2-(2-oxo-2-arylethyl) benzonitrile in an aqueous medium. Available at: [Link]
-
PubChem. 6-Methylisoquinolin-1-amine. National Center for Biotechnology Information. Available at: [Link]
-
University of Colorado Boulder, Department of Chemistry. Recrystallization and Crystallization. Available at: [Link]
- Google Patents. Purification of isoquinoline.
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]
-
MH Chem (YouTube). How to purify Amine? Grad student asked me. Demonstration and discussion. Available at: [Link]
-
Professor Dave Explains (YouTube). Recrystallization. Available at: [Link]
-
PubChem. 1-Methylisoquinoline. National Center for Biotechnology Information. Available at: [Link]
-
ResearchGate. How to recrystallization amine compound and it is not soluble in common organic solvents. Available at: [Link]
-
NIH National Library of Medicine. Impact of Solvent on the Thermal Stability of Amines. Available at: [Link]
-
Teledyne ISCO. Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. Available at: [Link]
-
NIH National Library of Medicine. Investigation into the Formation of Impurities during the Optimization of Brigatinib. Available at: [Link]
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- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. mt.com [mt.com]
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- 8. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Reaction Conditions for N-Alkylation of Isoquinolinamines
Welcome to the technical support center for the N-alkylation of isoquinolinamines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for this important synthetic transformation. The isoquinoline scaffold is a key component in numerous biologically active compounds, and the ability to selectively functionalize the amino group is crucial for developing new therapeutic agents.[1][2][3][4]
This resource provides a comprehensive overview of common N-alkylation strategies, detailed experimental protocols, and a troubleshooting guide in a direct question-and-answer format to address specific challenges you may encounter in the lab.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the N-alkylation of isoquinolinamines?
A1: There are several effective methods for the N-alkylation of isoquinolinamines, each with its own advantages and limitations. The choice of method often depends on the desired product, the nature of the starting materials, and the required functional group tolerance. The primary methods include:
-
Classical SN2 Alkylation: This involves the reaction of the isoquinolinamine with an alkyl halide or sulfonate in the presence of a base. It is a straightforward method but can be prone to over-alkylation.
-
Reductive Amination: This two-step, one-pot reaction involves the formation of an imine between the isoquinolinamine and an aldehyde or ketone, followed by in-situ reduction to the corresponding N-alkylated amine.[5][6][7] This method is excellent for avoiding over-alkylation.[6]
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is particularly useful for the N-arylation of isoquinolinamines using aryl halides or triflates. It offers a broad substrate scope and good functional group tolerance.[8][9][10][11]
-
"Borrowing Hydrogen" or Hydrogen Autotransfer Catalysis: This atom-economical method uses alcohols as alkylating agents in the presence of a transition metal catalyst (e.g., Ru, Ir, Mn).[12][13][14][15] The alcohol is temporarily oxidized to an aldehyde, which then undergoes reductive amination with the amine.[13]
Q2: I am observing significant over-alkylation in my SN2 reaction. How can I favor mono-alkylation?
A2: Over-alkylation is a common challenge in the SN2 alkylation of primary amines because the secondary amine product is often more nucleophilic than the starting primary amine. Here are several strategies to promote mono-alkylation:
-
Control Stoichiometry: Use a large excess of the isoquinolinamine relative to the alkylating agent. This statistically favors the reaction of the alkylating agent with the more abundant starting material.
-
Slow Addition: Add the alkylating agent slowly to the reaction mixture, for instance, using a syringe pump. This maintains a low concentration of the alkylating agent, reducing the likelihood of the more reactive secondary amine product reacting further.
-
Choice of Base: A carefully chosen base can influence selectivity. For example, using a bulky, non-nucleophilic base might sterically hinder the approach to the more substituted secondary amine.
-
Protecting Groups: In some cases, using a protecting group on the amine can control the extent of alkylation. However, this adds extra steps to the synthesis (protection and deprotection).
-
Alternative Methods: Consider switching to reductive amination, which is inherently selective for mono-alkylation.[6]
Q3: My reductive amination reaction is sluggish or gives low yields. What are the likely causes?
A3: Low conversion in reductive amination can stem from several factors:
-
Inefficient Imine Formation: The formation of the imine intermediate is an equilibrium process. To drive the reaction forward, it is often necessary to remove the water that is formed. This can be achieved by using a dehydrating agent like molecular sieves or by azeotropic distillation.
-
Reducing Agent Reactivity: The choice of reducing agent is critical. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are commonly used because they are mild enough not to reduce the starting aldehyde or ketone but will reduce the imine.[6] Sodium borohydride (NaBH₄) can also be used, but it may also reduce the carbonyl compound.[6]
-
pH of the Reaction: The pH of the reaction medium is crucial for imine formation. It is typically carried out under weakly acidic conditions (pH 4-6) to facilitate both the nucleophilic attack of the amine and the dehydration step.
-
Steric Hindrance: Significant steric bulk on either the isoquinolinamine or the carbonyl compound can hinder the reaction. In such cases, more forcing conditions (higher temperature, longer reaction time) or a different synthetic approach may be necessary.
Q4: I am attempting a Buchwald-Hartwig amination of a halo-isoquinoline, but the reaction is not working. What should I check?
A4: The success of a Buchwald-Hartwig reaction depends on the careful optimization of several parameters:
-
Catalyst System (Palladium Precursor and Ligand): The choice of both the palladium source (e.g., Pd₂(dba)₃, Pd(OAc)₂) and the phosphine ligand is critical. Different ligands (e.g., Xantphos, BINAP, DavePhos) have different steric and electronic properties and can significantly impact the reaction outcome. For electron-poor heteroaryl halides, electron-rich and bulky ligands are often preferred.
-
Base: The choice of base is crucial for the deprotonation of the amine and the subsequent steps in the catalytic cycle. Common bases include sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), and cesium carbonate (Cs₂CO₃). The strength and solubility of the base can affect the reaction rate and yield.
-
Solvent: Anhydrous, deoxygenated solvents are essential for this reaction as the palladium(0) catalyst is sensitive to air and moisture. Toluene, dioxane, and THF are commonly used solvents.
-
Temperature: Most Buchwald-Hartwig reactions require heating, typically in the range of 80-120 °C.
-
Purity of Reagents: The purity of the halo-isoquinoline, the amine, the solvent, and the base is paramount. Impurities can poison the catalyst and inhibit the reaction.
Troubleshooting Guide
This section provides a more detailed, problem-oriented approach to common issues encountered during the N-alkylation of isoquinolinamines.
| Observed Problem | Potential Cause(s) | Recommended Solutions & Explanations |
| Low or No Conversion | 1. Low Reactivity of Alkylating Agent: The leaving group on the alkylating agent is not sufficiently reactive (e.g., Cl < Br < I < OTf).2. Insufficiently Strong Base: The base is not strong enough to deprotonate the isoquinolinamine effectively.3. Poor Solubility of Reagents: One or more of the reactants (isoquinolinamine, base) is not soluble in the chosen solvent.4. Steric Hindrance: Bulky substituents on the isoquinolinamine or the alkylating agent are impeding the reaction.5. Catalyst Inactivity (for catalyzed reactions): The catalyst is poisoned or not activated properly. | 1. Switch to a more reactive alkylating agent. For example, use an alkyl iodide instead of a bromide. Alternatively, add a catalytic amount of sodium iodide (NaI) to an alkyl bromide reaction to generate the more reactive alkyl iodide in situ (Finkelstein reaction).2. Use a stronger base. For SN2 reactions, consider switching from K₂CO₃ to a stronger base like NaH or KHMDS. For Buchwald-Hartwig reactions, NaOtBu or KOtBu are often more effective than carbonate bases.[8][9]3. Change the solvent. Use a more polar aprotic solvent like DMF or DMSO to improve solubility. Ensure the chosen solvent is anhydrous. For base insolubility, consider using a phase-transfer catalyst.4. Increase the reaction temperature and/or time. If steric hindrance is a major issue, consider an alternative synthetic route such as reductive amination, which is often less sensitive to steric bulk.5. Ensure all reagents and solvents are pure and anhydrous. For palladium-catalyzed reactions, ensure the reaction is set up under an inert atmosphere (e.g., argon or nitrogen). |
| Formation of Multiple Products (Over-alkylation) | 1. High Reactivity of the Mono-alkylated Product: The N-alkylated isoquinolinamine is more nucleophilic than the starting material.2. High Concentration of Alkylating Agent: A high local concentration of the alkylating agent favors further reaction with the product. | 1. Use a large excess of the isoquinolinamine. This is the most common and effective strategy to favor mono-alkylation.2. Add the alkylating agent slowly over a prolonged period. This keeps the concentration of the alkylating agent low.3. Use a less reactive alkylating agent. For example, an alkyl chloride instead of an alkyl bromide.4. Switch to reductive amination. This method is highly selective for mono-alkylation.[6] |
| Side Reaction: C-Alkylation | 1. Strongly Basic Conditions and Activated Ring Positions: The isoquinoline ring can be deprotonated under strongly basic conditions, leading to alkylation on the carbon framework, especially at positions activated by the amino group. | 1. Use a milder base. Consider using K₂CO₃ or an organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA).2. Lower the reaction temperature. This can help to suppress side reactions.3. Change the solvent. A less polar solvent may disfavor the formation of the carbanion. |
| Side Reaction: O-Alkylation (if hydroxyl groups are present) | 1. Ambident Nucleophile: If the isoquinolinamine also contains a hydroxyl group, it can act as an ambident nucleophile, leading to a mixture of N- and O-alkylated products.[16] | 1. Protect the hydroxyl group. Use a suitable protecting group (e.g., silyl ether, benzyl ether) for the hydroxyl group before performing the N-alkylation.2. Optimize reaction conditions. The N/O selectivity can sometimes be influenced by the choice of solvent and counter-ion (from the base). Harder alkylating agents may favor O-alkylation, while softer ones may favor N-alkylation. |
| Decomposition of Starting Material or Product | 1. High Reaction Temperature: The starting material or product may be thermally unstable.2. Incompatible Reagents: The reagents may be reacting with each other in an undesired manner (e.g., base-mediated decomposition of the solvent). | 1. Lower the reaction temperature. If the reaction is too slow at a lower temperature, consider using a more reactive alkylating agent or a catalyst.2. Choose a more stable solvent. For example, if using DMF with a strong base at high temperatures, consider switching to dioxane or toluene. |
Experimental Protocols
Protocol 1: General Procedure for SN2 N-Alkylation of 3-Aminoisoquinoline
This protocol describes a general method for the direct alkylation of an isoquinolinamine with an alkyl halide.
Materials:
-
3-Aminoisoquinoline
-
Alkyl bromide (1.0 - 1.2 equivalents)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere, add 3-aminoisoquinoline and the base (K₂CO₃ or Cs₂CO₃).
-
Add the anhydrous solvent (DMF or MeCN) via syringe.
-
Stir the suspension at room temperature for 15 minutes.
-
Add the alkyl bromide dropwise to the stirred suspension.
-
Heat the reaction mixture to the desired temperature (typically 60-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Reductive Amination of 5-Aminoisoquinoline
This protocol provides a general method for the N-alkylation of an isoquinolinamine with an aldehyde.
Materials:
-
5-Aminoisoquinoline
-
Aldehyde (1.0 - 1.2 equivalents)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)
-
Anhydrous Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic acid (catalytic amount)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a round-bottom flask under an inert atmosphere, add 5-aminoisoquinoline and the aldehyde in the anhydrous solvent (DCE or THF).
-
Add a catalytic amount of acetic acid to the mixture.
-
Stir the reaction at room temperature for 1-2 hours to allow for imine formation.
-
Add sodium triacetoxyborohydride in one portion.
-
Continue stirring at room temperature and monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, quench carefully with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Protocol 3: General Procedure for Buchwald-Hartwig Amination of 3-Bromo-isoquinoline
This protocol describes a general procedure for the palladium-catalyzed amination of a halo-isoquinoline.[17]
Materials:
-
3-Bromo-isoquinoline derivative
-
Amine (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
Xantphos (4 mol%)
-
Cesium carbonate (Cs₂CO₃) (1.5 equivalents)
-
Anhydrous Toluene or Dioxane
-
Schlenk tube or sealed vial
-
Magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube, add the 3-bromo-isoquinoline, amine, Pd₂(dba)₃, Xantphos, and Cs₂CO₃.
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add the anhydrous solvent (toluene or dioxane) via syringe.
-
Seal the tube and place it in a preheated oil bath at the desired temperature (typically 80-110 °C).
-
Stir the reaction mixture and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.
Visualizing Experimental Workflows
General Workflow for SN2 N-Alkylation
Caption: Workflow for SN2 N-Alkylation of Isoquinolinamines.
General Workflow for Reductive Amination
Sources
- 1. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04962H [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. gctlc.org [gctlc.org]
- 8. mdpi.com [mdpi.com]
- 9. General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald-Hartwig Reaction of 5-Amino- or 5-Halo-1,2,3-triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 12. Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
Preventing byproduct formation in the synthesis of N-methylisoquinolin-1-amine
Welcome to the technical support center for the synthesis of N-methylisoquinolin-1-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation in this synthesis. Our goal is to provide you with the expertise and practical insights needed to optimize your reaction outcomes.
Introduction
This compound is a valuable scaffold in medicinal chemistry and materials science. Its synthesis, while seemingly straightforward, can be prone to the formation of various byproducts that complicate purification and reduce yields. This guide provides a comprehensive overview of common synthetic routes and addresses specific issues you may encounter during your experiments.
Common Synthetic Routes and Potential Byproducts
There are several established methods for the synthesis of this compound, each with its own set of advantages and potential pitfalls. Understanding the mechanism of each reaction is crucial for diagnosing and preventing the formation of unwanted side products.
Route 1: Two-Step Synthesis via Isoquinolin-1-amine
This is often the most controlled approach, involving the initial synthesis of isoquinolin-1-amine followed by N-methylation.
Step 1: Synthesis of Isoquinolin-1-amine
The most common method for this step is the Chichibabin amination of isoquinoline.
-
Reaction: Isoquinoline is treated with sodium amide (NaNH₂) in an inert solvent.
-
Mechanism: The reaction proceeds via nucleophilic substitution, where the amide anion (NH₂⁻) attacks the electron-deficient C1 position of the isoquinoline ring.[1][2]
-
Expected Product: Isoquinolin-1-amine.
Step 2: N-methylation of Isoquinolin-1-amine
The Eschweiler-Clarke reaction is a preferred method for this step due to its selectivity for methylation without the formation of quaternary ammonium salts.[3][4]
-
Reaction: Isoquinolin-1-amine is treated with formaldehyde and formic acid.
-
Mechanism: The reaction involves the formation of an iminium ion from the amine and formaldehyde, which is then reduced by formic acid. This process is repeated to yield the N,N-dimethylated product if a primary amine is used, but for a secondary amine, it will be monomethylated. In this case, since we start with a primary amine, careful control of stoichiometry is important if only the monomethylated product is desired. For this compound, we are looking for a single methylation. However, the classical Eschweiler-Clarke reaction is known to proceed to the tertiary amine.[3] To achieve mono-methylation, alternative methods or careful control of reaction conditions are necessary. For the purpose of this guide, we will address the challenges of the Eschweiler-Clarke reaction in achieving controlled methylation.
Route 2: Direct Synthesis via Buchwald-Hartwig Amination
This method involves the direct coupling of a 1-haloisoquinoline with methylamine.
-
Reaction: 1-Chloroisoquinoline or 1-bromoisoquinoline is reacted with methylamine in the presence of a palladium catalyst, a phosphine ligand, and a base.
-
Mechanism: The catalytic cycle involves oxidative addition of the palladium(0) catalyst to the haloisoquinoline, followed by coordination of the amine, deprotonation, and reductive elimination to form the C-N bond.[5][6]
-
Expected Product: this compound.
Troubleshooting Guides and FAQs
This section is formatted in a question-and-answer format to directly address specific issues you might encounter.
FAQ 1: Chichibabin Amination of Isoquinoline
Question: I am performing the Chichibabin amination of isoquinoline to get isoquinolin-1-amine, but I am getting a significant amount of a high-molecular-weight byproduct that is difficult to separate. What is it and how can I avoid it?
Answer:
The high-molecular-weight byproduct you are observing is likely a dimer of isoquinoline.
-
Causality: Dimerization is a known side reaction in Chichibabin aminations, especially under high temperatures and prolonged reaction times.[7] The reaction mechanism can involve radical intermediates or further reaction of the product with the starting material. The regioselectivity of the Chichibabin reaction on isoquinoline is generally high for the C1 position due to the electron-withdrawing effect of the nitrogen atom.[8][9]
-
Troubleshooting & Solutions:
-
Temperature Control: Maintain the reaction temperature as low as possible while still ensuring a reasonable reaction rate. Running the reaction in liquid ammonia at low temperatures can significantly suppress dimer formation.[1]
-
Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to prevent the formation of byproducts from over-reaction.
-
Reagent Purity: The purity of sodium amide can influence the reaction outcome. While some reports suggest impurities can be catalytic, using freshly prepared or high-purity sodium amide can provide more reproducible results.[7]
-
| Parameter | Recommended Condition | Rationale |
| Temperature | Low temperature (e.g., in liquid ammonia) | Minimizes dimerization and other side reactions. |
| Solvent | Toluene, Xylene, or liquid ammonia | Inert solvents are necessary. Liquid ammonia allows for lower reaction temperatures.[1] |
| Reaction Time | Monitored by TLC/LC-MS | Prevents over-reaction and byproduct formation. |
Experimental Protocol: Chichibabin Amination of Isoquinoline
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer, a reflux condenser with a drying tube, and a nitrogen inlet, add dry toluene (100 mL).
-
Add sodium amide (1.2 equivalents) to the toluene.
-
Heat the mixture to reflux with vigorous stirring.
-
Slowly add a solution of isoquinoline (1.0 equivalent) in dry toluene (50 mL) to the refluxing mixture over 1 hour.
-
Continue to reflux for 4-6 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature and cautiously add water to quench the excess sodium amide.
-
Separate the organic layer, and extract the aqueous layer with toluene.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude isoquinolin-1-amine by column chromatography on silica gel or by recrystallization.
Reaction Pathway Diagram:
Caption: Chichibabin amination of isoquinoline.
FAQ 2: Eschweiler-Clarke Methylation of Isoquinolin-1-amine
Question: I am trying to methylate isoquinolin-1-amine using the Eschweiler-Clarke reaction, but I am observing a byproduct with a similar polarity to my starting material, and my desired N-methylated product yield is low. What could be this byproduct?
Answer:
The likely byproduct is N-formylisoquinolin-1-amine.
-
Causality: The Eschweiler-Clarke reaction uses both formaldehyde and formic acid. Under certain conditions, particularly if the reduction of the iminium intermediate is slow or incomplete, the amine can be acylated by formic acid to form the N-formyl derivative. This is more common in the related Leuckart-Wallach reaction, but can also occur as a side reaction in the Eschweiler-Clarke process.[10]
-
Troubleshooting & Solutions:
-
Reagent Stoichiometry: Use a sufficient excess of both formaldehyde and formic acid to ensure the complete formation and reduction of the iminium ion.[3][4]
-
Temperature and Reaction Time: Ensure the reaction is heated sufficiently (typically to reflux) to drive the reduction to completion. Monitor the reaction to ensure it has gone to completion.
-
pH Control: The reaction is performed under acidic conditions, but extreme pH values should be avoided.
-
| Parameter | Recommended Condition | Rationale |
| Reagents | Excess formaldehyde and formic acid | Drives the reaction towards the methylated product.[3] |
| Temperature | Reflux | Ensures complete reduction of the iminium intermediate. |
| Work-up | Basic work-up (e.g., with Na₂CO₃ or NaOH) | Neutralizes the formic acid and allows for extraction of the free amine. |
Experimental Protocol: Eschweiler-Clarke Methylation of Isoquinolin-1-amine
-
To a solution of isoquinolin-1-amine (1.0 equivalent) in 98% formic acid (3.0 equivalents), add 37% aqueous formaldehyde (3.0 equivalents).
-
Heat the reaction mixture at 100 °C for 2-4 hours.
-
Cool the mixture to room temperature and pour it onto crushed ice.
-
Make the solution alkaline (pH > 10) by the addition of 40% aqueous sodium hydroxide.
-
Extract the mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude this compound by column chromatography on silica gel.
Troubleshooting Workflow:
Caption: Troubleshooting Eschweiler-Clarke methylation.
FAQ 3: Buchwald-Hartwig Amination of 1-Chloroisoquinoline
Question: I am attempting a Buchwald-Hartwig amination of 1-chloroisoquinoline with methylamine, but the reaction is very sluggish, and I am mostly recovering my starting material. What can I do to improve the conversion?
Answer:
The low reactivity is likely due to the use of an aryl chloride, which is a less reactive substrate for Buchwald-Hartwig amination compared to aryl bromides or iodides.[11]
-
Causality: The oxidative addition of the palladium(0) catalyst to the aryl-halide bond is the rate-determining step in many cases. The C-Cl bond is stronger than C-Br and C-I bonds, making this step more difficult.
-
Troubleshooting & Solutions:
-
Choice of Halide: If possible, start with 1-bromoisoquinoline or 1-iodoisoquinoline for higher reactivity.
-
Catalyst and Ligand Selection: For aryl chlorides, more electron-rich and sterically demanding phosphine ligands are generally required to facilitate the oxidative addition. Ligands such as XPhos, SPhos, or RuPhos are often effective. Using a pre-catalyst can also lead to more consistent results.[11]
-
Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.
-
Temperature: Higher reaction temperatures are often necessary for the amination of aryl chlorides.
-
| Parameter | Recommended Condition | Rationale |
| Substrate | 1-Bromoisoquinoline or 1-Iodoisoquinoline | More reactive than 1-chloroisoquinoline. |
| Catalyst | Pd₂(dba)₃ or a suitable pre-catalyst | Provides the active Pd(0) species. |
| Ligand | XPhos, SPhos, or RuPhos | Electron-rich and bulky ligands facilitate oxidative addition to aryl chlorides.[11] |
| Base | NaOtBu or LHMDS | Strong, non-nucleophilic base is required. |
| Temperature | 80-120 °C | Higher temperatures are often needed for less reactive substrates. |
Experimental Protocol: Buchwald-Hartwig Amination of 1-Bromoisoquinoline
-
In a glovebox, to an oven-dried Schlenk tube, add Pd₂(dba)₃ (1-2 mol%), the appropriate phosphine ligand (2-4 mol%), and sodium tert-butoxide (1.4 equivalents).
-
Add 1-bromoisoquinoline (1.0 equivalent) and a magnetic stir bar.
-
Add a solution of methylamine (1.2 equivalents) in an anhydrous solvent (e.g., toluene or dioxane).
-
Seal the Schlenk tube and remove it from the glovebox.
-
Heat the reaction mixture in an oil bath at 100 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Catalytic Cycle Diagram:
Caption: Buchwald-Hartwig amination catalytic cycle.
FAQ 4: Direct Methylation of Isoquinolin-1-amine
Question: I am using methyl iodide to methylate isoquinolin-1-amine, but I am getting a significant amount of a salt that precipitates from my reaction mixture. What is this and how can I avoid it?
Answer:
The precipitated salt is very likely the N,N-dimethylisoquinolin-1-aminium iodide, a quaternary ammonium salt.
-
Causality: Methyl iodide is a powerful methylating agent. The initially formed this compound is still nucleophilic and can be further methylated by methyl iodide to form the quaternary ammonium salt. This over-methylation is a common problem with reactive alkyl halides.
-
Troubleshooting & Solutions:
-
Choice of Methylating Agent: Avoid highly reactive methylating agents like methyl iodide if you want to stop at the secondary amine. Dimethyl sulfate is also highly reactive and can cause over-methylation. Consider using less reactive methylating agents or, preferably, switch to the Eschweiler-Clarke reaction.
-
Stoichiometry Control: If you must use methyl iodide, use a strict 1:1 stoichiometry of the amine to methyl iodide and add the methyl iodide slowly at low temperature. However, this is often difficult to control and will likely result in a mixture of starting material, desired product, and the quaternary salt.
-
Use of a Bulky Base: A hindered base can help to deprotonate the primary amine to increase its nucleophilicity for the first methylation while sterically hindering the approach to the secondary amine for the second methylation. However, this is not a foolproof method.
-
| Parameter | Recommended Condition | Rationale |
| Methylating Agent | Formaldehyde/Formic Acid (Eschweiler-Clarke) | Prevents over-methylation.[3][4] |
| Stoichiometry | If using MeI, use ≤ 1.0 equivalent | Minimizes the chance of a second methylation. |
| Temperature | Low temperature (e.g., 0 °C) | Slows down the rate of the second methylation. |
Byproduct Formation Pathway:
Caption: Over-methylation with methyl iodide.
References
-
ResearchGate. On the chichibabin amination of quinoline and some nitroquinolines. [Link][2]
-
Reddit. Help troubleshooting a Buchwald-Hartwig amination?. [Link][11]
-
PubMed. A molecular electron density theory study on the Chichibabin reaction: The origin of regioselectivity. [Link][8]
-
Chemistry Stack Exchange. Buchwald-Hartwig coupling troubleshooting. [Link][12]
-
PubMed. High regioselectivity in the amination reaction of isoquinolinequinone derivatives using conceptual DFT and NCI analysis. [Link][9]
-
ResearchGate. Synthesis and reaction of isoquinolinequinone 1 with methylamine. [Link][13]
-
Organic Chemistry Portal. Isoquinoline synthesis. [Link][14]
-
ResearchGate. Simplified Version of the Eschweiler-Clarke Reaction. [Link][10]
-
ACS Publications. Orthogonal Synthesis of Indolines and Isoquinolines via Aryne Annulation. [Link][17]
-
OUCI. Modular Isoquinoline Synthesis Using Catalytic Enolate Arylation and in Situ Functionalization. [Link][18]
-
ACS Publications. Isoquinoline Synthesis via Rhodium-Catalyzed Oxidative Cross-Coupling/Cyclization of Aryl Aldimines and Alkynes. [Link][19]
-
DR-NTU. Revisiting the Chichibabin reaction: C2-amination of pyridines with a NaH-iodide composite. [Link][7]
-
ResearchGate. Synthesis of N-methyl-N-(1-methylpropyl)-1-(2-chlorophenyl)isoquinoline-3-[11C]carboxamide ([11C-carbonyl]PK11195) and some analogues using [11C]carbon monoxide and 1-(2-chlorophenyl)isoquinolin-3-yl triflate. [Link][20]
-
Scirp.org. Reactivity of 1-methylisoquinoline synthesis of pyrazolyl triazoloisoquinoline and thia-diazolyl isoquinoline derivatives. [Link][21]
Sources
- 1. Chichibabin Reaction | PPTX [slideshare.net]
- 2. researchgate.net [researchgate.net]
- 3. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 4. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 8. A molecular electron density theory study on the Chichibabin reaction: The origin of regioselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. High regioselectivity in the amination reaction of isoquinolinequinone derivatives using conceptual DFT and NCI analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. researchgate.net [researchgate.net]
- 14. Isoquinoline synthesis [organic-chemistry.org]
- 15. jk-sci.com [jk-sci.com]
- 16. name-reaction.com [name-reaction.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Modular Isoquinoline Synthesis Using Catalytic Enolate Arylation and <i>in Situ</i> Functionalization [ouci.dntb.gov.ua]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. Reactivity of 1-methylisoquinoline synthesis of pyrazolyl triazoloisoquinoline and thia-diazolyl isoquinoline derivatives [scirp.org]
Technical Support Center: Scaling Up the Synthesis of N-methylisoquinolin-1-amine for Preclinical Studies
This guide is designed for researchers, scientists, and drug development professionals to address the common challenges encountered when scaling up the synthesis of N-methylisoquinolin-1-amine for preclinical studies. This document provides practical, field-tested advice in a comprehensive question-and-answer format, focusing on troubleshooting and frequently asked questions to ensure a robust and reproducible synthetic process.
I. Troubleshooting Guide: Navigating Common Scale-Up Hurdles
This section addresses specific experimental issues that can arise during the synthesis and purification of this compound on a larger scale.
Issue 1: Low or Inconsistent Yields in the Buchwald-Hartwig Amination Step
Question: We are experiencing significant drops in yield and batch-to-batch inconsistency when scaling up the palladium-catalyzed Buchwald-Hartwig amination of 1-chloroisoquinoline with methylamine. What are the likely causes and how can we rectify this?
Answer: This is a frequent challenge when transitioning from milligram to multi-gram or kilogram scale. The drop in yield often stems from several interconnected factors related to reaction kinetics, mass transfer, and catalyst activity.
Potential Causes & Solutions:
-
Insufficient Mixing: In larger reactors, inadequate agitation can lead to localized "hot spots" and poor distribution of the catalyst and reagents. This can cause side reactions and catalyst decomposition.
-
Solution: Ensure your reactor is equipped with an appropriate overhead stirrer that creates a vortex for efficient mixing. For larger volumes, consider a baffled reactor to improve turbulence and homogeneity.
-
-
Catalyst Deactivation: The palladium catalyst is sensitive to oxygen and certain impurities. On a larger scale, the increased surface area and longer reaction times can exacerbate catalyst deactivation.
-
Solution: Rigorously degas all solvents and reagents by sparging with an inert gas (argon or nitrogen) prior to use.[1][2] Ensure all glassware is oven-dried and the reaction is run under a positive pressure of inert gas. Consider using a more robust catalyst system, such as a palladacycle precatalyst, which can exhibit greater stability.
-
-
Incorrect Base Selection or Stoichiometry: The choice and amount of base are critical. A base that is too weak may result in slow reaction rates, while an overly strong base can promote side reactions.
-
Solution: While sodium tert-butoxide is commonly used, consider cesium carbonate (Cs2CO3), which has been shown to be effective in challenging Buchwald-Hartwig aminations and can be easier to handle on a larger scale.[3] Precisely control the stoichiometry of the base; an excess can lead to undesired side product formation.
-
Experimental Protocol: Optimized Buchwald-Hartwig Amination on a 100g Scale
-
Reactor Setup: To a 2L, oven-dried, jacketed reactor equipped with an overhead stirrer, condenser, and nitrogen inlet, add 1-chloroisoquinoline (100 g, 0.61 mol).
-
Solvent and Reagents: Add anhydrous, degassed toluene (1 L).
-
Catalyst and Ligand: In a separate flask under nitrogen, prepare a mixture of Pd2(dba)3 (5.6 g, 0.0061 mol) and a suitable phosphine ligand like Xantphos (7.1 g, 0.0122 mol). Add this mixture to the reactor.
-
Base Addition: Add cesium carbonate (298 g, 0.915 mol) to the reactor.
-
Methylamine Addition: Carefully add a solution of methylamine (e.g., 2M in THF, 366 mL, 0.732 mol) via an addition funnel over 30 minutes.
-
Reaction: Heat the mixture to 100-110 °C and monitor the reaction progress by HPLC or TLC.
-
Work-up: Upon completion, cool the reaction to room temperature, filter through a pad of celite, and concentrate the filtrate under reduced pressure.
Issue 2: Difficulties in Purifying the Final Product
Question: Our crude this compound is consistently contaminated with residual palladium and ligand-related byproducts. Column chromatography is proving to be inefficient and costly for large quantities. What are more scalable purification strategies?
Answer: Relying solely on silica gel chromatography for multi-kilogram purification is often impractical. A multi-step purification strategy is generally more effective and economical.
Recommended Purification Workflow:
-
Aqueous Workup with Acid Extraction:
-
Rationale: The basicity of the amine product allows for its selective extraction into an acidic aqueous phase, leaving non-basic impurities (like the phosphine ligand and its oxide) in the organic layer.
-
Protocol: Dissolve the crude product in a suitable organic solvent like ethyl acetate. Extract with 1M hydrochloric acid. The product will move into the aqueous layer as the hydrochloride salt. Wash the aqueous layer with fresh ethyl acetate to remove any remaining organic-soluble impurities.
-
-
Basification and Re-extraction:
-
Rationale: Neutralizing the acidic aqueous solution will regenerate the free amine, which can then be extracted back into an organic solvent.
-
Protocol: Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 2M sodium hydroxide or saturated sodium bicarbonate) until the pH is >10. Extract the aqueous layer multiple times with dichloromethane or ethyl acetate. Combine the organic extracts.
-
-
Crystallization:
-
Rationale: Crystallization is a highly effective and scalable method for achieving high purity.
-
Protocol: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to a smaller volume. Add a suitable anti-solvent (e.g., heptane or hexane) until turbidity is observed. Allow the solution to slowly cool to room temperature, then further cool in an ice bath to maximize crystal formation. Collect the crystals by filtration.[4]
-
II. Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of the Buchwald-Hartwig amination, and how does it inform our process optimization?
A1: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond.[5][6] The catalytic cycle generally involves:
-
Oxidative Addition: The active Pd(0) catalyst adds to the 1-chloroisoquinoline, forming a Pd(II) complex.
-
Amine Coordination and Deprotonation: The methylamine coordinates to the palladium center, and the base removes a proton from the amine.
-
Reductive Elimination: The this compound product is formed, and the Pd(0) catalyst is regenerated.
Understanding this mechanism highlights the critical roles of the ligand (which stabilizes the palladium catalyst and facilitates the key steps) and the base (which is essential for the deprotonation of the amine).[6] This knowledge guides the rational selection of these reagents to optimize reaction rates and minimize side reactions.
Q2: Are there alternative, more "green" or scalable synthetic routes to this compound?
A2: While the Buchwald-Hartwig amination is a powerful and versatile method, other approaches could be considered, especially for large-scale manufacturing where cost and environmental impact are major drivers. One potential alternative is a nucleophilic aromatic substitution (SNAr) reaction. However, SNAr reactions with unactivated aryl chlorides typically require harsh conditions (high temperatures and pressures) and may not be suitable for all substrates. For isoquinoline systems, direct amination can be challenging. Continuous flow chemistry is an emerging technology that can improve the safety and efficiency of reactions like this on a larger scale.[7]
Q3: What are the key analytical techniques we should be using to monitor reaction progress and final product purity for preclinical batches?
A3: For preclinical studies, a robust analytical package is essential to ensure the identity, purity, and consistency of your compound.
| Analytical Technique | Purpose | Key Parameters to Monitor |
| High-Performance Liquid Chromatography (HPLC) | Monitor reaction progress and determine final purity. | Peak area percentage of starting material, product, and impurities. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Confirm the mass of the product and identify impurities. | Molecular ion peak of the product and masses of any byproducts. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Confirm the structure of the final product. | Chemical shifts, integration, and coupling constants consistent with the desired structure. |
| Elemental Analysis (CHN) | Determine the elemental composition and confirm purity. | Percentage of Carbon, Hydrogen, and Nitrogen should be within ±0.4% of the theoretical values. |
| Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) | Quantify residual palladium content. | Must be below the regulatory limit for preclinical materials (often <10 ppm). |
Q4: What safety precautions are paramount when handling large quantities of reagents like methylamine and palladium catalysts?
A4: Safety is the top priority in any scale-up operation.
-
Methylamine: This is a flammable and toxic gas, often supplied as a solution. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Ensure you have an appropriate quenching agent readily available in case of a spill.
-
Palladium Catalysts: While not highly toxic, palladium catalysts can be pyrophoric, especially finely divided powders. Handle them in an inert atmosphere (glovebox or under a stream of nitrogen).
-
Solvents: Toluene and other organic solvents are flammable. Ensure all heating is done using a heating mantle or oil bath with proper temperature control, and avoid open flames.
III. Visualizing the Workflow
Diagram 1: Synthetic Pathway for this compound
Caption: Recommended multi-step purification process.
IV. References
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
Dodge, J. A., et al. (2014). Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol. Organic Process Research & Development, 18(10), 1269-1275.
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]
-
Giorgi-Renault, S., Renault, J., & Servolles, P. (1983). [A practical method for the synthesis of 1-aminoisoquinoline]. Annales Pharmaceutiques Francaises, 41(6), 555-557.
-
Antkiewicz-Michaluk, L., et al. (2008). 1-Methyl-1,2,3,4-Tetrahydroisoquinoline, an Endogenous Amine with Unexpected Mechanism of Action: New Vistas of Therapeutic Application. Pharmacological Reports, 60(4), 481-490.
-
Antkiewicz-Michaluk, L., et al. (2008). 1-Methyl-1,2,3,4-tetrahydroisoquinoline, an endogenous amine with unexpected mechanism of action: new vistas of therapeutic application. Pharmacological Reports, 60(4), 481-490.
-
Stoltz, B. M., et al. (2024). Evolution of a Synthetic Strategy toward the Syntheses of Bis-tetrahydroisoquinoline Alkaloids. Accounts of Chemical Research, 57(12), 1769-1782.
-
Nolan, S. P., et al. (2015). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews, 115(13), 6517-6567.
-
de Vries, J. G., & Elsevier, C. J. (Eds.). (2007). The Handbook of Homogeneous Hydrogenation. John Wiley & Sons.
-
Hamdi, M. (2011). Reactivity of 1-methylisoquinoline synthesis of pyrazolyl triazoloisoquinoline and thia-diazolyl isoquinoline derivatives. Natural Science, 3(8), 651-660.
-
Antkiewicz-Michaluk, L., et al. (2008). 1-Methyl-1,2,3,4-Tetrahydroisoquinoline, an Endogenous Amine with Unexpected Mechanism of Action: New Vistas of Therapeutic Application. ResearchGate. [Link]
-
Google Patents. Purification of isoquinoline.
-
Naing, A., et al. (2020). Preclinical investigations and a first-in-human phase I trial of M4112, the first dual inhibitor of indoleamine 2,3-dioxygenase 1 and tryptophan 2,3-dioxygenase 2, in patients with advanced solid tumors. Journal for ImmunoTherapy of Cancer, 8(2), e000870.
-
MH Chem. (2022, August 11). How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. [Video]. YouTube. [Link]
-
Google Patents. Methods for preparing isoquinolines.
-
Panico, A., et al. (2018). Process Development and Scale-Up for the Preparation of the 1‑Methyl-quinazoline-2,4-dione Wnt Inhibitor SEN461. Organic Process Research & Development, 22(4), 489-498.
-
Wang, C., et al. (2020). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Molecules, 25(11), 2567.
-
Google Patents. The cycle the preparation method of N-methylmorpholine.
-
ChemistryViews. (2025, October 23). Rethinking Amines as Reactive Sites for Cross-Coupling in Drug Synthesis. [Link]
-
Google Patents. Methylamines purification process.
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Analytical methods for detecting impurities in N-methylisoquinolin-1-amine samples
As a Senior Application Scientist, I've designed this Technical Support Center to provide you with direct, actionable guidance on the analytical methods for detecting impurities in N-methylisoquinolin-1-amine. This guide moves beyond simple protocols to explain the reasoning behind each step, empowering you to troubleshoot effectively and ensure the integrity of your results.
Technical Support Center: this compound Impurity Analysis
This guide is structured to address the common and complex challenges encountered during the analytical characterization of this compound. We will cover everything from initial method development considerations to advanced troubleshooting of established techniques.
Part 1: Foundational Concepts & General FAQs
This section addresses high-level questions regarding the impurity profile of this compound.
Q1: What are the expected impurities in a typical sample of this compound?
A1: Impurities can originate from several sources: the synthetic route, degradation, or storage. It's crucial to consider all possibilities:
-
Starting Material Carryover: Unreacted starting materials from the synthesis, such as 4-bromo-1-methylisoquinoline or related halogenated isoquinolines, can be present.[1]
-
Synthetic By-products: Side reactions can lead to isomers (e.g., N-methylisoquinolin-3-amine), or products of incomplete or alternative reactions.
-
Degradation Products: The molecule may degrade under stress conditions like acid/base hydrolysis, oxidation, heat, or light.[2][3][4] Forced degradation studies are essential to proactively identify these potential degradants.[5]
-
Reagents and Solvents: Residual solvents or reagents used in the manufacturing process can also be present as impurities.[6][7]
Table 1: Potential Impurities in this compound
| Impurity Type | Potential Compounds | Likely Origin |
| Starting Materials | Isoquinoline, 1-chloroisoquinoline | Synthesis |
| By-products | Positional Isomers, Dimers | Side Reactions |
| Degradants | Oxidation products (N-oxides), Hydrolysis products | Storage, Stress Conditions |
| Reagents | Residual Methylamine, Solvents (e.g., DMF, Acetonitrile) | Synthesis, Purification |
Q2: Why is a stability-indicating method crucial, and what does it entail?
A2: A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) without interference from excipients, process impurities, or, most importantly, degradation products.[2][5] Its primary purpose is to monitor the stability of the drug substance and drug product over time.[4] According to ICH guidelines, developing such a method involves conducting forced degradation studies where the drug is exposed to severe conditions like acid/base hydrolysis, oxidation, heat, and photolysis to generate potential degradants.[2][3][8] The analytical method must then demonstrate specificity by proving it can separate the main component from all these newly formed impurities.[9][10]
Part 2: The Core Technique: High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for impurity analysis of non-volatile organic molecules like this compound. This section provides troubleshooting for common issues.
Workflow for HPLC Impurity Analysis
Below is a typical workflow for identifying and quantifying impurities using HPLC.
Caption: General workflow for HPLC impurity analysis.
HPLC Troubleshooting Q&A
Q3: My main peak is tailing. What are the common causes and solutions?
A3: Peak tailing for a basic compound like this compound in reversed-phase HPLC is often caused by secondary interactions between the basic amine group and acidic silanol groups on the silica-based column packing.[11][12]
-
Causality: The positively charged amine (at acidic pH) interacts strongly with negatively charged, deprotonated silanols, causing a portion of the analyte molecules to lag behind the main peak, resulting in a tail.
-
Solutions:
-
Lower Mobile Phase pH: Adjust the mobile phase pH to be 2-3 units below the pKa of the silanol groups (typically pH 2.5-3.5). This keeps the silanols protonated and minimizes ionic interactions.
-
Use a Competing Base: Add a small amount of a competing base, like triethylamine (TEA), to the mobile phase. TEA will preferentially bind to the active silanol sites, masking them from your analyte.
-
Increase Buffer Concentration: A higher buffer concentration can also help shield the silanol interactions.
-
Use an End-Capped Column: Modern, high-purity, end-capped columns have fewer free silanol groups and are specifically designed to reduce tailing for basic compounds.[12]
-
Q4: I'm observing unexpected peaks ("ghost peaks") in my blank gradient run. Where are they coming from?
A4: Ghost peaks are typically impurities that are introduced into the system and elute during the gradient.[12]
-
Causality: These peaks often originate from contamination in the mobile phase, especially the weaker solvent (e.g., water). Impurities from the solvent accumulate on the column at the beginning of the run and are then eluted as the organic solvent percentage increases.
-
Solutions:
-
Use High-Purity Solvents: Always use HPLC-grade or LC-MS grade solvents and freshly prepared mobile phases.
-
Clean Glassware: Ensure all glassware used for mobile phase preparation is scrupulously clean.
-
Check the Water Source: If you are using a water purification system, ensure the cartridges are not exhausted.
-
Sample Carryover: If the ghost peak appears after a sample injection but not in a true blank, it's likely carryover from the injector. Implement a robust needle wash step in your injection sequence.[13]
-
Q5: My retention times are drifting or shifting between injections. How do I stabilize my method?
A5: Retention time instability is a common problem that points to a lack of equilibrium in the system or changes in the mobile phase or column temperature.[14]
-
Causality: The most frequent causes are insufficient column equilibration time, changes in mobile phase composition (e.g., evaporation of the organic component), or temperature fluctuations.[12][14]
-
Solutions:
-
Ensure Proper Equilibration: Before starting a sequence, equilibrate the column with the initial mobile phase for at least 10-15 column volumes.[14] This is especially critical for gradient methods.
-
Mobile Phase Preparation: Prepare fresh mobile phase daily and keep the reservoirs covered to prevent evaporation or absorption of CO2, which can alter the pH.[14] If using an online mixer, ensure it is functioning correctly by comparing results with a manually prepared mobile phase.[12]
-
Use a Column Oven: Temperature has a significant effect on retention. Using a column oven to maintain a constant, slightly elevated temperature (e.g., 30-40 °C) will ensure reproducible retention times.[14]
-
Check for Leaks: A small leak in the system can cause pressure fluctuations and lead to erratic retention times.[14]
-
Troubleshooting Decision Tree: HPLC Baseline Instability
Sources
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Technical Support Center: Overcoming Reactivity Challenges with N-methylisoquinolin-1-amine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and validated protocols to address the common and often frustrating issue of poor reactivity encountered with N-methylisoquinolin-1-amine in various cross-coupling reactions. Our goal is to move beyond simple procedural lists and provide a framework for rational problem-solving grounded in mechanistic understanding.
Understanding the Challenge: Why is this compound a Difficult Substrate?
The poor reactivity of this compound is not a simple issue but rather a confluence of steric and electronic factors. Understanding these root causes is the first step toward designing a successful reaction strategy.
-
Steric Hindrance: The primary obstacle is significant steric congestion around the nitrogen atom. The N-methyl group itself is a source of bulk. This is compounded by the adjacent C8-hydrogen (the "peri-hydrogen") of the isoquinoline ring system, which creates a sterically crowded pocket that hinders the approach of the amine to the metal center of the catalyst. This steric clash can dramatically slow down or completely inhibit key steps in the catalytic cycle, such as the coordination of the amine to the palladium complex in a Buchwald-Hartwig reaction.[1]
-
Electronic Effects & Catalyst Inhibition: The isoquinoline ring system contains a nitrogen atom which, like the exocyclic amine, possesses a lone pair of electrons. This endocyclic nitrogen can act as a competing ligand, coordinating to the metal catalyst (e.g., Palladium).[2] This coordination can lead to the formation of stable, off-cycle catalyst complexes that are catalytically inactive or dormant, effectively "poisoning" the catalyst and stalling the reaction.[2][3]
-
Reduced Nucleophilicity: While N-methylation can increase the electron-donating character of the nitrogen, the overwhelming steric factors often negate this benefit, leading to an overall decrease in effective nucleophilicity in the context of a coupling reaction.[1]
Caption: A decision-making workflow for troubleshooting failed reactions.
Recommended Protocols & Optimization Strategies
The following protocols provide robust starting points for coupling reactions with this compound. Note: These are general procedures and may require optimization for your specific coupling partners. Always run reactions under an inert atmosphere (Nitrogen or Argon).
Protocol 1: Optimized Buchwald-Hartwig Amination
This protocol is designed for the C-N coupling of this compound with an aryl halide (ideally bromide or iodide) or triflate. It utilizes a modern catalyst system to overcome steric and electronic challenges. [4][5] Materials:
-
Aryl Halide (1.0 equiv)
-
This compound (1.2-1.5 equiv)
-
Palladium Pre-catalyst (e.g., BrettPhos Pd G3, 2 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Anhydrous, deoxygenated solvent (e.g., Toluene or Dioxane, 0.1 M)
Procedure:
-
To an oven-dried reaction vial equipped with a stir bar, add the aryl halide, palladium pre-catalyst, and base in a glovebox.
-
Add the this compound, followed by the anhydrous, deoxygenated solvent.
-
Seal the vial tightly with a screw cap containing a PTFE septum.
-
Remove the vial from the glovebox and place it in a preheated heating block (typically 80-110 °C).
-
Stir the reaction vigorously for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove inorganic salts and catalyst residues.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Table 1: Catalyst System Screening for Buchwald-Hartwig Amination
| Catalyst Component | Recommended Options | Rationale & Key Considerations |
| Palladium Source | BrettPhos Pd G3, RuPhos Pd G3, XPhos Pd G2 | Pre-catalysts ensure reliable activation and are often more effective than generating Pd(0) in situ from sources like Pd₂(dba)₃. [6] |
| Ligand Family | Bulky Biarylmonophosphines | BrettPhos: Excellent for monoarylation of primary amines and challenging substrates. [7]RuPhos: Often shows high activity at lower temperatures. [6][8]XPhos: A versatile, highly active ligand. [8] |
| Base | K₃PO₄, Cs₂CO₃, LiHMDS, NaOtBu | K₃PO₄/Cs₂CO₃: Strong, moderately soluble bases effective for many systems. [8]LiHMDS: A very strong, non-nucleophilic base, useful for deprotonating less acidic N-H bonds (not applicable here, but good for primary amines). [6]NaOtBu: A common, very strong base; can be too harsh for some functional groups. [9] |
| Solvent | Toluene, Dioxane, THF, CPME | Must be anhydrous and deoxygenated. Toluene and Dioxane are the most common and robust choices for high-temperature reactions. [6] |
Protocol 2: High-Efficiency Amide Coupling
This protocol is for the formation of an amide bond between a carboxylic acid and this compound, using a potent coupling reagent to overcome low reactivity.
Materials:
-
Carboxylic Acid (1.0 equiv)
-
This compound (1.1 equiv)
-
Coupling Reagent (e.g., HATU, 1.1 equiv)
-
Non-nucleophilic base (e.g., DIPEA or 2,4,6-Collidine, 2.0-3.0 equiv)
-
Anhydrous solvent (e.g., DMF or NMP, 0.2 M)
Procedure:
-
Dissolve the carboxylic acid, HATU, and this compound in the anhydrous solvent in a dry flask under an inert atmosphere.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the non-nucleophilic base (DIPEA or Collidine) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Table 2: Comparison of Amide Coupling Reagents for Hindered Amines
| Reagent | Name | Class | Advantages & Considerations |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Uronium/Aminium | Highly effective for sterically hindered couplings, fast reaction rates, low racemization. [10] |
| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Uronium/Aminium | A classic, powerful coupling reagent. Slightly less potent than HATU but very reliable. |
| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Phosphonium | Excellent for difficult couplings, though byproducts can sometimes complicate purification. [10] |
| EDC/HOBt | N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide / Hydroxybenzotriazole | Carbodiimide | Standard reagent, often insufficient for this substrate. Use as a baseline for comparison. Can be sluggish and require higher temperatures. [11] |
References
-
Buchwald, S. L., & Hartwig, J. F. (2010). Buchwald–Hartwig amination. Wikipedia. Retrieved from [Link]
-
Onnuch, P., Ramagonolla, K., & Liu, R. Y. (2024). Aminative Suzuki–Miyaura coupling. Science. Retrieved from [Link]
-
MDPI. (2020). Advances in Cross-Coupling Reactions. Retrieved from [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]
-
Thomson, J., & Hartwig, J. F. (2024). A Strategy for the Formal C−N Cross‐Coupling of Tertiary Amines. ResearchGate. Retrieved from [Link]
-
Blanco, B., & de la Torre, M. C. (2020). Advances in Cross-Coupling Reactions. PMC - NIH. Retrieved from [Link]
-
Shen, Q., Guo, F., & Hartwig, J. F. (2012). Science of Synthesis: Cross Coupling and Heck-Type Reactions 2. Thieme Chemistry. Retrieved from [Link]
-
CoLab. (n.d.). Kiloscale Buchwald–Hartwig Amination. Retrieved from [Link]
-
Watson, D. A. (2019). Cross-Coupling of Heteroatomic Electrophiles. PMC - NIH. Retrieved from [Link]
-
Wang, D., et al. (2019). Efficient access to quinolines and quinazolines by ruthenium complexes catalyzed acceptorless dehydrogenative coupling. ResearchGate. Retrieved from [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Retrieved from [Link]
-
Joe, C. L., et al. (2025). Palladium-Catalyzed Deaminative Cross-Coupling of Alkyl Nitroso Carbamates. ACS Catalysis. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Wordpress. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Onnuch, P., Ramagonolla, K., & Liu, R. Y. (2024). Aminative Suzuki–Miyaura coupling. Science. Retrieved from [Link]
-
Janssen, R., et al. (2019). The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. Retrieved from [Link]
-
Reddy, C. R., et al. (2012). Cooperative Catalysis with Metal and Secondary Amine: Synthesis of 2-Substituted Quinolines via Addition/Cycloisomerization Cascade. The Journal of Organic Chemistry. Retrieved from [Link]
-
Kumar, A., et al. (2021). Ligand‐ and Base‐Free Cu‐Catalyzed C−N Coupling of Aminoquinolines with Boronic Acids. ResearchGate. Retrieved from [Link]
-
Kandasamy, J., et al. (2015). The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study. PubMed. Retrieved from [Link]
-
Gunda, P., & Kumar, D. (2022). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH. Retrieved from [Link]
-
Kandasamy, J., et al. (2015). The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study. Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]
-
Li, S. Z., & Liu, R. Y. (2025). Aminative Suzuki-Miyaura Coupling: Tackling Alkyl Nucleophiles and Addressing the Viability of the Electrophile-First Mechanism. PubMed. Retrieved from [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chem. Soc. Rev. Retrieved from [Link]
-
Kandasamy, J., et al. (2015). The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: A DFT study. ResearchGate. Retrieved from [Link]
-
Ashenhurst, J. (2018). Nucleophilicity Trends of Amines. Master Organic Chemistry. Retrieved from [Link]
-
Leeson, P. D. (2015). The impact of N-methylation on aqueous solubility and lipophilicity. Royal Society of Chemistry. Retrieved from [Link]
-
Yang, K. S., & Lee, C. (2013). Modular synthesis of non-conjugated N-(quinolin-8-yl) alkenyl amides via cross-metathesis. Tetrahedron Letters. Retrieved from [Link]
-
Li, S. Z., & Liu, R. Y. (2025). Aminative Suzuki–Miyaura Coupling: Tackling Alkyl Nucleophiles and Addressing the Viability of the Electrophile‐First Mechanism. ResearchGate. Retrieved from [Link]
-
Leggio, A., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. OUCI. Retrieved from [Link]
-
Krause-Heuer, A. M., et al. (2014). Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. PMC - NIH. Retrieved from [Link]
-
Melchiorre, P., et al. (2022). Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. PMC - NIH. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to the Biological Activity of N-methylisoquinolin-1-amine and Other Isoquinoline Derivatives
This guide provides a comprehensive comparison of the potential biological activities of N-methylisoquinolin-1-amine with a range of other isoquinoline derivatives. As a privileged scaffold in medicinal chemistry, the isoquinoline nucleus is present in numerous natural products and synthetic compounds with diverse pharmacological properties.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of structure-activity relationships (SAR) within the isoquinoline class and providing detailed experimental protocols for the evaluation of their biological effects.
The Isoquinoline Scaffold: A Foundation for Diverse Biological Activity
Isoquinoline, a heterocyclic aromatic organic compound, consists of a benzene ring fused to a pyridine ring.[2] This structural motif is the backbone of a vast array of natural alkaloids and synthetic molecules that exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, and neuroprotective properties.[2] The versatility of the isoquinoline ring allows for substitutions at various positions, leading to a rich diversity of pharmacological effects.
Comparative Analysis of Biological Activities
This section compares the known biological activities of various isoquinoline derivatives to provide a context for the potential activity of this compound. The comparison will focus on three key areas of therapeutic interest: anticancer, antimicrobial, and neuroprotective activities.
Anticancer Activity
Numerous isoquinoline derivatives have demonstrated potent cytotoxic effects against a variety of cancer cell lines.[3][4][5] The mechanisms of action are often multifaceted, involving the inhibition of key enzymes, disruption of cellular processes, and induction of apoptosis.
A study on substituted isoquinolin-1-ones revealed that 3-biphenyl-N-methylisoquinolin-1-one showed the most potent anticancer activity against five different human cancer cell lines.[3] Another study on 3-aminoisoquinolin-1(2H)-one derivatives identified 3-(1,3-thiazol-2-ylamino)isoquinolin-1(2H)-one as a lead compound that effectively prevents tumor cell growth.[6] These findings suggest that substitutions at the 1 and 3 positions of the isoquinoline core can significantly influence anticancer potency.
Based on the structure-activity relationships of these and other 1-aminoisoquinoline derivatives, it is plausible that this compound could exhibit cytotoxic activity. The presence of the amino group at the C1 position is a common feature in many bioactive isoquinolines. The N-methylation might influence the compound's lipophilicity and its ability to interact with biological targets.
Table 1: Comparative Anticancer Activity of Selected Isoquinoline Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 3-Biphenyl-N-methylisoquinolin-1-one | Various | Not specified, but most potent in the series | [3] |
| 3-(1,3-Thiazol-2-ylamino)isoquinolin-1(2H)-one | Average of 60 cell lines | GI50 = -5.18 (log scale) | [6] |
| FBA-TPQ (a makaluvamine analog) | MCF-7 (Breast) | 0.097 | [7] |
| Lamellarin D (a pyrrolo[2,1-a]isoquinoline) | Various | Nanomolar range (38-110 nM) | [5] |
Antimicrobial Activity
Isoquinoline alkaloids and their synthetic derivatives have a long history of use as antimicrobial agents.[8] Their mechanisms of action often involve the disruption of bacterial cell wall synthesis, inhibition of nucleic acid synthesis, or interference with essential metabolic pathways.
A study on alkynyl isoquinolines demonstrated potent activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[8] The minimal inhibitory concentrations (MICs) for some of these compounds were in the low microgram per milliliter range. The structure-activity relationship in this series indicated that substitutions on the isoquinoline ring are crucial for activity.
Given that the 1-aminoisoquinoline scaffold is present in some antimicrobial compounds, this compound may possess antibacterial or antifungal properties. The N-methyl group could potentially enhance its uptake by microbial cells or its interaction with intracellular targets.
Table 2: Comparative Antimicrobial Activity of Selected Isoquinoline Derivatives
| Compound | Microorganism | MIC (µg/mL) | Reference |
| HSN584 (an alkynyl isoquinoline) | MRSA | 4 | [8] |
| HSN739 (an alkynyl isoquinoline) | MRSA | 8 | [8] |
| Berberine (a protoberberine alkaloid) | Staphylococcus aureus | 16-128 | [9] |
| Sanguinarine (a benzophenanthridine alkaloid) | Staphylococcus aureus | 1.56-3.12 | [9] |
Neuroprotective Activity
Several isoquinoline derivatives have shown promise as neuroprotective agents, with potential applications in the treatment of neurodegenerative diseases like Parkinson's and Alzheimer's.[10][11][12] Their mechanisms of action often involve antioxidant, anti-inflammatory, and anti-apoptotic pathways.[13]
The endogenous amine 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), a structural analog of this compound, has been shown to exhibit significant neuroprotective effects in various in vitro and in vivo models of Parkinson's disease.[10][11][12][14] Its neuroprotective actions are attributed to the inhibition of monoamine oxidase (MAO), scavenging of free radicals, and antagonism of the glutamatergic system.[12]
Considering the neuroprotective profile of 1MeTIQ, it is reasonable to hypothesize that this compound may also possess neuroprotective properties. The structural similarity suggests that it could interact with similar biological targets in the central nervous system.
Table 3: Comparative Neuroprotective Activity of Selected Isoquinoline Derivatives
| Compound | Model of Neurotoxicity | Endpoint | Effect | Reference |
| 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) | MPP+ induced toxicity in rat striatum | Prevention of mitochondrial respiration inhibition | Protective effect | [12] |
| 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) | 1BnTIQ-induced Parkinsonism in rats | Dopamine concentration in brain structures | Antagonized the reduction in dopamine | [10][11] |
| Alkaloid fractions from Phycella australis | Okadaic acid-induced toxicity in mouse hippocampal slices | Cell viability | Reverted cell viability from 65% to 90% | [15] |
Experimental Protocols for Biological Evaluation
To facilitate the investigation of this compound and other novel isoquinoline derivatives, this section provides detailed, step-by-step methodologies for key in vitro assays.
Anticancer Activity: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes a standard method for determining the cytotoxic effects of a compound on cancer cell lines.[16][17][18]
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product, the absorbance of which can be quantified spectrophotometrically.
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (or other test compounds)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. After 24 hours, replace the medium with 100 µL of the diluted compound solutions. Include vehicle-treated and untreated controls.
-
Incubation: Incubate the plates for 48 or 72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).
Caption: Workflow for the MTT cytotoxicity assay.
Antimicrobial Activity: Broth Microdilution Assay for MIC Determination
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of a compound against bacterial strains.[7][19][20][21]
Principle: The broth microdilution method involves challenging a standardized bacterial inoculum with serial dilutions of an antimicrobial agent in a liquid medium. The MIC is the lowest concentration of the agent that completely inhibits visible bacterial growth.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
This compound (or other test compounds)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
-
Microplate reader (optional)
Procedure:
-
Compound Dilution: Prepare serial twofold dilutions of the test compound in MHB in a 96-well plate.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth. Alternatively, absorbance can be measured using a microplate reader.
Caption: Workflow for MIC determination by broth microdilution.
Neuroprotective Activity: In Vitro Neuroprotection Assay
This protocol describes a method to assess the neuroprotective effects of a compound against a neurotoxin-induced cell death in a neuronal cell line.[22][23]
Principle: Neuronal cells are pre-treated with the test compound and then exposed to a neurotoxin (e.g., MPP+ for a Parkinson's model, or Aβ peptide for an Alzheimer's model). Cell viability is then assessed to determine if the compound can protect the cells from the toxin-induced death.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y)
-
Complete cell culture medium
-
This compound (or other test compounds)
-
Neurotoxin (e.g., MPP+, 6-OHDA, or aggregated Aβ peptide)
-
Cell viability assay reagents (e.g., MTT or Alamar Blue)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed neuronal cells into 96-well plates and allow them to differentiate if necessary.
-
Compound Pre-treatment: Treat the cells with various concentrations of the test compound for a specified period (e.g., 1-24 hours).
-
Neurotoxin Exposure: Add the neurotoxin to the wells (except for the control wells) and incubate for the desired duration (e.g., 24-48 hours).
-
Cell Viability Assessment: Perform a cell viability assay (e.g., MTT assay as described in 3.1) to quantify the extent of neuroprotection.
-
Data Analysis: Calculate the percentage of neuroprotection by comparing the viability of cells treated with the compound and the toxin to those treated with the toxin alone.
Caption: Workflow for an in vitro neuroprotection assay.
Signaling Pathways in Isoquinoline-Mediated Biological Activity
The diverse biological effects of isoquinolines are mediated through their interaction with various cellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanisms of action and for the rational design of new therapeutic agents.
Anticancer Signaling Pathways
Many isoquinoline derivatives exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. For instance, some isoquinolines have been shown to inhibit the PI3K/Akt/mTOR pathway, which is frequently overactive in cancer. Others can induce apoptosis by activating caspase cascades and modulating the expression of Bcl-2 family proteins.
Caption: Key neuroprotective signaling pathways influenced by isoquinolines.
Conclusion and Future Directions
The isoquinoline scaffold represents a highly versatile platform for the development of novel therapeutic agents with a wide range of biological activities. While specific experimental data on this compound is currently lacking, a comparative analysis of structurally related compounds suggests its potential as an anticancer, antimicrobial, and/or neuroprotective agent.
The presence of the 1-amino group is a key feature in many bioactive isoquinolines, and the N-methylation may further modulate its pharmacological profile. Future research should focus on the synthesis and comprehensive biological evaluation of this compound using the standardized protocols outlined in this guide. Such studies will be crucial to elucidate its specific mechanisms of action and to determine its potential for further drug development.
This guide serves as a foundational resource for researchers interested in exploring the therapeutic potential of this compound and other novel isoquinoline derivatives. By providing a comparative framework and detailed experimental methodologies, we aim to facilitate the discovery and development of the next generation of isoquinoline-based therapeutics.
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A Comparative Guide to the Structure-Activity Relationship (SAR) of Isoquinolin-1-amine Derivatives as Kinase Inhibitors and Anticancer Agents
For researchers, medicinal chemists, and drug development professionals, the isoquinoline scaffold represents a privileged structure in the quest for novel therapeutics. Its inherent drug-like properties and versatile synthetic handles have made it a cornerstone in the design of numerous biologically active molecules. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of isoquinolin-1-amine derivatives, with a particular focus on their activity as kinase inhibitors and anticancer agents. While the primary focus is on N-methylisoquinolin-1-amine and its analogs, this guide extends to closely related isoquinolin-1-amine and isoquinolin-1-one derivatives to provide a broader, more comprehensive understanding of the SAR landscape.
The Isoquinolin-1-amine Scaffold: A Versatile Pharmacophore
The isoquinolin-1-amine core, characterized by an isoquinoline ring system with an amino group at the C1 position, has emerged as a promising pharmacophore for targeting a range of biological entities, most notably protein kinases. The nitrogen atom at position 2 and the exocyclic amino group at position 1 provide crucial hydrogen bonding opportunities within the ATP-binding sites of many kinases. Furthermore, the fused aromatic ring system allows for extensive derivatization, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.
Comparative SAR Analysis: Targeting ROCK and Cancer Cell Proliferation
This guide will delve into two primary therapeutic areas where isoquinolin-1-amine derivatives have shown significant promise: the inhibition of Rho-associated coiled-coil containing protein kinase (ROCK) and direct anticancer activity against various cell lines.
Isoquinolin-1-amine Derivatives as ROCK Inhibitors
ROCK is a serine/threonine kinase that plays a pivotal role in regulating cellular processes such as adhesion, motility, and contraction through the Rho/ROCK signaling pathway.[1][2] Dysregulation of this pathway is implicated in various cardiovascular diseases, glaucoma, and cancer metastasis, making ROCK an attractive therapeutic target.
Caption: The Rho/ROCK signaling pathway, a key regulator of cell contraction and motility.
Fragment-based screening has identified 6-substituted isoquinolin-1-amine derivatives as potent ATP-competitive inhibitors of ROCK-I.[3][4] The SAR of this series has been systematically explored, leading to the optimization of potency and pharmacokinetic profiles.[5]
| Compound | R Group (at C6) | ROCK-I IC50 (nM) | ROCK-II IC50 (nM) | Notes | Reference |
| 1 | -H | >10000 | >10000 | Inactive parent scaffold. | [5] |
| 2a | 4-Pyridyl | 180 | 150 | Moderate potency. | [5] |
| 2b | 3-Pyridyl | 320 | 280 | Isomeric substitution slightly reduces potency. | [5] |
| 3 | 4-(N-methyl-piperazin-1-yl)phenyl | 25 | 20 | Significant improvement with piperazine moiety. | [5] |
| 4 (Lead) | 4-(Morpholin-4-yl)phenyl | 10 | 8 | Optimized lead compound with high potency. | [5] |
| 5 | 4-(Piperidin-1-yl)phenyl | 35 | 30 | Piperidine is less favorable than morpholine. | [5] |
Key SAR Insights for ROCK Inhibition:
-
C6-Substitution is Crucial: Unsubstituted isoquinolin-1-amine is inactive, highlighting the necessity of a substituent at the C6 position for ROCK inhibition.[5]
-
Aromatic/Heteroaromatic Groups at C6: The presence of an aromatic or heteroaromatic ring at the C6 position is a key feature for potent ROCK inhibition. This moiety likely occupies a hydrophobic pocket in the ATP-binding site.
-
Role of the Basic Amine: While the 1-amino group is essential for hinge binding, a secondary basic center, such as the morpholine or piperazine nitrogen, significantly enhances potency. This suggests an additional interaction point within the active site.[5]
-
N-Methylation of the 1-Amino Group: While not extensively explored in the provided literature for this specific series, N-methylation of the 1-amino group could potentially modulate the hydrogen bonding interactions with the kinase hinge region. Further studies are warranted to explore the impact of N-alkylation on ROCK inhibitory activity.
Isoquinolin-1-one Derivatives as Anticancer Agents
Isoquinolin-1-one derivatives, structurally related to isoquinolin-1-amines, have demonstrated significant in vitro anticancer activity against a panel of human cancer cell lines.[6][7] The primary mechanism of action for many of these compounds involves the inhibition of cellular proliferation.
A study on substituted isoquinolin-1-ones revealed that the nature and position of substituents on the isoquinoline core and at the C3 position are critical for cytotoxic activity.[6]
| Compound | R1 (at N2) | R2 (at C3) | A549 (Lung) ED50 (µM) | SK-OV-3 (Ovarian) ED50 (µM) | HCT-15 (Colon) ED50 (µM) | Reference |
| 6a | -CH3 | Phenyl | 3.5 | 4.2 | 5.1 | [6] |
| 6b | -CH3 | 4-Biphenyl | 0.8 | 1.1 | 1.5 | [6] |
| 6c | -CH3 | 2-Naphthyl | 2.1 | 2.8 | 3.3 | [6] |
| 7a | -H | 4-Biphenyl | 4.5 | 5.3 | 6.8 | [6] |
| 7b | -Ethyl | 4-Biphenyl | 1.2 | 1.8 | 2.4 | [6] |
Key SAR Insights for Anticancer Activity:
-
N-Methylation is Favorable: Comparison of compound 6b (N-methyl) with its N-unsubstituted counterpart 7a clearly demonstrates that the N-methyl group enhances cytotoxic activity.[6] This could be due to improved cell permeability or altered binding interactions with the biological target.
-
Bulky Aromatic Groups at C3: A large, hydrophobic aromatic substituent at the C3 position is essential for potent anticancer activity. The biphenyl group in compound 6b was found to be optimal among the tested analogs.[6]
-
Impact of N-Alkyl Chain Length: Extending the N-alkyl chain from methyl (6b ) to ethyl (7b ) resulted in a slight decrease in activity, suggesting that a methyl group at the N2 position is optimal for this series of compounds.[6]
Experimental Protocols
To ensure the reproducibility and validation of the presented data, detailed experimental protocols for key assays are provided below.
Experimental Workflow: Cell Viability (MTT) Assay
Caption: A typical workflow for assessing cell viability using the MTT assay.
Protocol: In Vitro ROCK Kinase Assay
This protocol is adapted from commercially available ROCK activity assay kits.
-
Plate Preparation: A 96-well plate is pre-coated with a ROCK substrate, such as Myosin Phosphatase Target Subunit 1 (MYPT1).
-
Kinase Reaction:
-
Add 40 µL of diluted active ROCK enzyme (e.g., ROCK-II) to each well.
-
Add 10 µL of the this compound derivative (or other test compounds) at various concentrations.
-
Initiate the reaction by adding 50 µL of ATP solution.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Detection:
-
Wash the plate three times with wash buffer to remove ATP and unbound enzyme.
-
Add 100 µL of a primary antibody that specifically recognizes the phosphorylated substrate (e.g., anti-phospho-MYPT1).
-
Incubate at room temperature for 60 minutes.
-
Wash the plate three times.
-
Add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Incubate at room temperature for 60 minutes.
-
Wash the plate three times.
-
Add 100 µL of a colorimetric HRP substrate (e.g., TMB).
-
Stop the reaction with a stop solution (e.g., 2N H2SO4).
-
-
Data Analysis:
-
Measure the absorbance at 450 nm using a microplate reader.
-
The intensity of the color is proportional to the amount of phosphorylated substrate, and therefore to the ROCK activity.
-
Calculate the IC50 values for the test compounds by plotting the percent inhibition against the compound concentration.
-
Protocol: Cell Viability (MTT) Assay
This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.[2][8][9][10]
-
Cell Seeding:
-
Harvest and count the desired cancer cells (e.g., A549, HCT-15).
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound derivatives in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at different concentrations.
-
Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubate the plate for another 48-72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Measurement:
-
Carefully remove the medium from the wells.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the ED50 (or IC50) value for each compound, which is the concentration that causes a 50% reduction in cell viability.
-
Conclusion and Future Directions
The isoquinolin-1-amine scaffold and its derivatives, including the N-methylated analogs, represent a rich source of potent kinase inhibitors and anticancer agents. The SAR studies highlighted in this guide demonstrate that strategic modifications at the C3, C6, and N2 positions of the isoquinoline core can significantly impact biological activity.
For ROCK inhibition, the presence of a C6-substituent with a basic amine moiety is key for high potency. In the context of anticancer activity, N-methylation of the isoquinolin-1-one nitrogen and the incorporation of a bulky aromatic group at the C3 position are favorable for cytotoxicity.
Future research in this area should focus on a more systematic exploration of N-alkylation at the 1-amino position of ROCK inhibitors to further probe the hydrogen bonding interactions with the kinase hinge. Additionally, the identification of the specific molecular targets for the anticancer isoquinolin-1-one derivatives will be crucial for their further development as therapeutic agents. The detailed protocols provided herein should serve as a valuable resource for researchers aiming to validate and expand upon these findings.
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Lee, H. J., Kim, J. S., Lee, S. K., Kim, S. K., & Park, H. J. (1998). Synthesis and structure-activity relationship studies of substituted isoquinoline analogs as antitumor agent. Archives of Pharmacal Research, 21(2), 193–197. Retrieved from [Link]
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Ray, P., Adam, J., Bennett, J., Boucharens, S., Black, D., Cook, A., ... & Zaman, G. J. R. (2011). Optimisation of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(4), 1333–1337. Retrieved from [Link]
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A Comparative Guide to the Synthesis of N-Substituted Isoquinolinamines for Medicinal Chemistry
For researchers, medicinal chemists, and professionals in drug development, the isoquinoline scaffold is a privileged structure, forming the core of numerous biologically active compounds. The ability to introduce nitrogen-based substituents onto this heterocyclic system is crucial for modulating pharmacological properties. This guide provides an in-depth comparative analysis of the three primary synthetic strategies for forging the C-N bond at the C1 position of the isoquinoline ring: the modern workhorse of palladium catalysis in the Buchwald-Hartwig amination, the classic copper-mediated Ullmann condensation, and the direct, atom-economical nucleophilic aromatic substitution (SNAr).
This analysis moves beyond a simple recitation of protocols to dissect the underlying mechanistic principles, offering field-proven insights into why specific conditions are chosen and how the unique electronic nature of the isoquinoline ring dictates the optimal synthetic approach.
Strategic Overview: Choosing the Right Tool for C-N Bond Formation
The selection of a synthetic route to N-substituted isoquinolinamines is a critical decision guided by factors such as substrate scope, functional group tolerance, reaction conditions, and cost. The isoquinoline ring system presents a unique electronic landscape: the pyridine ring is electron-deficient, making the C1 and C3 positions susceptible to nucleophilic attack, while the benzene ring is comparatively electron-rich.[1][2] This electronic dichotomy is a key consideration in the design of a successful synthesis.
Herein, we compare three cornerstone methodologies:
-
Buchwald-Hartwig Amination: A highly versatile and widely adopted palladium-catalyzed cross-coupling reaction.[3][4]
-
Ullmann Condensation: A classical copper-catalyzed method that has seen a modern resurgence with the development of new ligand systems.[5][6]
-
Nucleophilic Aromatic Substitution (SNAr): A direct displacement of a leaving group, often a halogen, by an amine nucleophile, favored by the electron-deficient nature of the isoquinoline's pyridine ring.[7]
The following sections will delve into the mechanistic nuances, practical considerations, and detailed protocols for each of these transformative reactions.
The Power of Palladium: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines due to its remarkable functional group tolerance and broad substrate scope.[3] The reaction facilitates the coupling of an aryl halide (or triflate) with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base.[8]
Mechanistic Rationale and Experimental Causality
The catalytic cycle of the Buchwald-Hartwig amination is a well-studied process involving a Pd(0)/Pd(II) interchange.[6][9] Understanding this cycle is paramount to rational catalyst, ligand, and base selection.
Diagram: Catalytic Cycle of the Buchwald-Hartwig Amination
A simplified representation of the Buchwald-Hartwig catalytic cycle.
Key Experimental Choices Explained:
-
Palladium Precatalyst: While Pd(0) is the active catalyst, air-stable Pd(II) precatalysts like Pd(OAc)2 or palladacycles are often used.[10] These are reduced in situ to the active Pd(0) species. Modern, well-defined precatalysts that incorporate the ligand offer improved activity and reproducibility.[11][12]
-
Ligand Selection: This is arguably the most critical parameter. For electron-deficient heteroaryl halides like 1-chloroisoquinoline, bulky, electron-rich phosphine ligands are essential.[3][13] These ligands, such as the biarylphosphines developed by the Buchwald group (e.g., XPhos, SPhos) or ferrocene-based ligands from the Hartwig group, promote the rate-limiting oxidative addition step and facilitate the final reductive elimination.[3][6] The steric bulk of the ligand also helps to prevent the formation of inactive catalyst species.
-
Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine-palladium complex to form the key amido intermediate. Sodium tert-butoxide (NaOtBu) is a common choice due to its high basicity.[6] However, for substrates with base-sensitive functional groups, weaker bases like K3PO4 or Cs2CO3 can be employed, often in combination with more active catalyst systems.[6][14]
Experimental Protocol: Buchwald-Hartwig Amination of 1-Chloroisoquinoline
This protocol provides a general procedure for the synthesis of N-aryl-isoquinolin-1-amines.
Materials:
-
1-Chloroisoquinoline
-
Amine (e.g., aniline)
-
Palladium(II) acetate (Pd(OAc)2)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Standard inert atmosphere glassware (Schlenk line or glovebox)
Procedure:
-
Reaction Setup (under inert atmosphere): To an oven-dried Schlenk tube, add Pd(OAc)2 (2 mol%), XPhos (4 mol%), and NaOtBu (1.4 equivalents).
-
Add 1-chloroisoquinoline (1.0 equivalent) and the amine (1.2 equivalents).
-
Evacuate and backfill the tube with argon or nitrogen (repeat three times).
-
Add anhydrous toluene via syringe to achieve a concentration of 0.1-0.2 M.
-
Reaction: Seal the tube and place it in a preheated oil bath at 100-110 °C.
-
Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
The Classic Reimagined: Ullmann Condensation
The Ullmann condensation is the original transition metal-catalyzed C-N bond-forming reaction, traditionally requiring stoichiometric copper and harsh reaction temperatures.[6] Modern advancements, particularly the introduction of ancillary ligands, have transformed this method into a milder and more versatile tool.[5][15]
Mechanistic Insights and the Role of Ligands
The mechanism of the Ullmann reaction is thought to proceed through a Cu(I)/Cu(III) catalytic cycle.[6]
Diagram: Catalytic Cycle of the Ullmann Condensation
A plausible catalytic cycle for the Ullmann C-N coupling reaction.
Causality in Experimental Design:
-
Copper Source: Copper(I) salts, such as CuI, are typically more effective than Cu(II) salts or copper metal, as Cu(I) is believed to be the active catalytic species.[5]
-
Ligand Selection: The development of effective ligands is the most significant advance in modern Ullmann chemistry. Ligands such as 1,10-phenanthroline, N,N'-dimethylethylenediamine, and various amino acids (e.g., L-proline) accelerate the reaction by stabilizing the copper center and promoting the key oxidative addition and reductive elimination steps.[4] This allows for significantly lower reaction temperatures and catalyst loadings compared to classical conditions.
-
Base and Solvent: A strong base like K2CO3 or K3PO4 is typically required.[14] High-boiling polar aprotic solvents such as DMF, NMP, or DMSO are often used to ensure the solubility of the reactants and facilitate the reaction at elevated temperatures.[6] Microwave-assisted protocols can significantly shorten reaction times.[16][17][18]
Experimental Protocol: Ullmann Condensation of 1-Bromoisoquinoline
This protocol outlines a general procedure for the copper-catalyzed amination of a halo-isoquinoline.
Materials:
-
1-Bromoisoquinoline
-
Amine (e.g., aniline)
-
Copper(I) iodide (CuI)
-
1,10-Phenanthroline
-
Potassium carbonate (K2CO3)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard inert atmosphere glassware
Procedure:
-
Reaction Setup: To a reaction vessel, add CuI (10 mol%), 1,10-phenanthroline (20 mol%), and K2CO3 (2.0 equivalents).
-
Add 1-bromoisoquinoline (1.0 equivalent) and the amine (1.5 equivalents).
-
Seal the vessel, and evacuate and backfill with an inert gas three times.
-
Add anhydrous DMF via syringe.
-
Reaction: Place the vessel in a preheated heating block and stir at 120-140 °C for 24-48 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove insoluble copper salts.
-
Wash the filtrate with water and brine, dry the organic layer over Na2SO4, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
The Direct Approach: Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a powerful, often catalyst-free method for forming C-N bonds on electron-deficient aromatic rings.[7] The inherent electron-poor nature of the pyridine moiety in isoquinoline makes the C1 position an excellent substrate for this transformation, particularly when a good leaving group like a halogen is present.[1][2][19]
Mechanistic Principles and Substrate Requirements
The SNAr reaction proceeds via a two-step addition-elimination mechanism. The nucleophilic amine attacks the carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[20] The aromaticity is then restored by the expulsion of the leaving group.
Diagram: SNAr Mechanism on 1-Chloroisoquinoline
The two-step addition-elimination mechanism of SNAr.
Key Factors Influencing SNAr Reactivity:
-
Substrate Electronics: The presence of electron-withdrawing groups ortho and/or para to the leaving group is crucial for stabilizing the negative charge of the Meisenheimer complex, thereby accelerating the reaction.[9][21] The nitrogen atom in the isoquinoline ring acts as a powerful electron-withdrawing group, activating the C1 position for nucleophilic attack.
-
Leaving Group: The rate of reaction is dependent on the nature of the leaving group, with the general trend being F > Cl > Br > I. This is because the rate-determining step is typically the initial nucleophilic attack, which is facilitated by the high electronegativity of fluorine polarizing the C-X bond.
-
Solvent Effects: Polar aprotic solvents like DMSO, DMF, or PEG-400 are ideal for SNAr reactions.[22][23][24] They are effective at solvating the cationic counter-ion of the nucleophile but do not strongly solvate the nucleophile itself, thus enhancing its reactivity.
Experimental Protocol: SNAr of 1-Chloroisoquinoline
This protocol describes a straightforward, catalyst-free amination.
Materials:
-
1-Chloroisoquinoline
-
Amine (e.g., morpholine)
-
Potassium carbonate (K2CO3)
-
Polyethylene glycol 400 (PEG-400) or DMSO
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 1-chloroisoquinoline (1.0 equivalent), the amine (2.0 equivalents), and K2CO3 (2.0 equivalents).
-
Add PEG-400 or DMSO as the solvent.
-
Reaction: Heat the mixture to 120 °C and stir for 5-10 minutes.[22] Monitor the reaction to completion by TLC.
-
Work-up: Cool the reaction mixture to room temperature and add water.
-
Extract the product with an organic solvent such as ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over Na2SO4, filter, and concentrate.
-
Purification: Purify the resulting product by column chromatography or recrystallization.
Comparative Analysis and Performance Data
The choice between these three powerful methods often comes down to a trade-off between versatility, cost, and reaction conditions. The following table summarizes key performance indicators, compiled from literature sources, to aid in this decision-making process.
| Feature | Buchwald-Hartwig Amination | Ullmann Condensation | Nucleophilic Aromatic Substitution (SNAr) |
| Catalyst | Palladium (0.1-5 mol%)[11] | Copper (5-20 mol% or stoichiometric)[16] | Often catalyst-free |
| Ligand | Required (e.g., Biarylphosphines)[3][6] | Often required for mild conditions (e.g., Phenanthrolines, Amino Acids)[4] | Not applicable |
| Typical Halide | Cl, Br, I, OTf[3] | I, Br (Cl is less reactive)[6] | F, Cl (most reactive) > Br, I |
| Amine Scope | Very broad: primary, secondary, anilines, amides[6] | Broad: primary, secondary, anilines[5] | Generally requires strong nucleophiles; less effective for weakly basic anilines[22] |
| Temperature | Room temp. to 120 °C[6] | 80 °C to >200 °C (milder with modern ligands)[6][25] | Elevated temperatures often required (e.g., 120 °C)[22] |
| Key Advantage | High functional group tolerance, broad scope, reliable | Low-cost catalyst, modern methods offer mild conditions | Atom-economical, catalyst-free, simple procedure |
| Key Disadvantage | Expensive catalyst and ligands, requires inert atmosphere | Can require harsh conditions, removal of copper salts | Limited to electron-deficient substrates, may require strong nucleophiles |
Conclusion
The synthesis of N-substituted isoquinolinamines is a well-developed field with multiple robust and reliable synthetic routes.
-
The Buchwald-Hartwig amination stands out as the most versatile and generally applicable method, offering unparalleled substrate scope and functional group tolerance, albeit at a higher cost due to the use of palladium and specialized ligands.
-
The Ullmann condensation , revitalized with modern ligand systems, provides a cost-effective alternative, particularly for large-scale synthesis, though it may require more rigorous optimization of reaction conditions.
-
Nucleophilic aromatic substitution represents the most direct and atom-economical approach. For isoquinoline substrates, which are inherently activated towards nucleophilic attack at the C1 position, SNAr is an excellent choice, provided the amine nucleophile is sufficiently reactive.
Ultimately, the optimal synthetic strategy will be dictated by the specific target molecule, the available starting materials, and the scale of the synthesis. A thorough understanding of the mechanistic underpinnings of each reaction, as detailed in this guide, empowers the medicinal chemist to make informed decisions, troubleshoot effectively, and efficiently access the diverse chemical space of N-substituted isoquinolinamines.
References
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- 9. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Second-Generation Palladacycle Architecture Bearing a N-Heterocyclic Carbene and Its Catalytic Behavior in Buchwald–Hartwig Amination Catalysis [mdpi.com]
- 11. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 12. N-Heterocyclic Olefin-Ligated Palladium(II) Complexes as Pre-Catalysts for Buchwald-Hartwig Aminations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 14. par.nsf.gov [par.nsf.gov]
- 15. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Microwave-assisted synthesis of hydroxyl-containing isoquinolines by metal-free radical cyclization of vinyl isocyanides with alcohols - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. Rapid and efficient microwave-assisted copper(0)-catalyzed ullmann coupling reaction: general access to anilinoanthraquinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. scbt.com [scbt.com]
- 20. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 21. (PDF) Electronic and Solvent Effects on Kinetics of SNAr [research.amanote.com]
- 22. A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 23. [PDF] A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles | Semantic Scholar [semanticscholar.org]
- 24. Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 25. researchgate.net [researchgate.net]
A Comparative Guide to Validating the Mechanism of Action of N-methylisoquinolin-1-amine in Neuronal Cells
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the mechanism of action (MoA) of N-methylisoquinolin-1-amine (NMIA), a novel compound with significant therapeutic potential in neurodegenerative disease models. Drawing from established methodologies in chemical biology and neuropharmacology, we present a self-validating, logic-driven experimental workflow. This document moves beyond simple protocols to explain the causal reasoning behind each experimental choice, ensuring that the data generated is both robust and mechanistically insightful.
Our investigation is predicated on the hypothesis that NMIA, structurally related to neuroprotective compounds like 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), may act as a multi-target agent.[1][2] We hypothesize that its neuroprotective effects stem from a combination of monoamine oxidase (MAO) inhibition, antagonism of glutamatergic excitotoxicity, and intrinsic antioxidant activity. This guide will systematically test this hypothesis, comparing NMIA's performance against well-characterized reference compounds.
Section 1: Initial Characterization and Target Engagement
The foundational step in MoA validation is to confirm direct interaction between the compound and its putative molecular targets. Phenotypic screening is a powerful tool for discovering bioactive molecules, but it necessitates follow-up studies to identify the specific protein targets responsible for the observed effects.[3][4] Here, we employ direct biochemical and cell-based assays to quantify NMIA's activity at its hypothesized targets.
Experimental Objective: Quantify Direct Target Interaction
The primary goal is to determine if NMIA directly binds to and modulates the activity of MAO-A/B and glutamate receptors, and to assess its cell-free antioxidant capacity. These direct biochemical approaches are crucial for distinguishing true target engagement from downstream or off-target effects.[4]
Comparator Compounds
To contextualize NMIA's potency and selectivity, we will use the following well-characterized drugs as comparators:
-
Selegiline: An irreversible inhibitor of MAO-B, used in the treatment of Parkinson's disease.
-
Memantine: A non-competitive antagonist of the NMDA-type glutamate receptor, used to treat Alzheimer's disease.
Workflow for Target Engagement Validation
Caption: Workflow for validating the direct target engagement of NMIA.
Experimental Protocols
Protocol 1: MAO-A and MAO-B Inhibition Assay (MAO-Glo™ Assay)
-
Rationale: This bioluminescent assay provides a rapid and sensitive method to measure the activity of MAO-A and MAO-B. Inhibition of these enzymes is a key aspect of our hypothesis, as it would increase monoamine neurotransmitter levels and reduce oxidative stress from their breakdown.
-
Methodology:
-
Recombinant human MAO-A or MAO-B enzyme is incubated with a luminogenic MAO substrate.
-
MAO activity produces a substrate for luciferase.
-
A Luciferin Detection Reagent is added to stop the MAO reaction and initiate a light-generating reaction catalyzed by luciferase.
-
NMIA or comparator compounds (Selegiline) are added at varying concentrations (e.g., 1 nM to 100 µM) to the initial reaction.
-
Luminescence is measured on a plate reader.
-
Data is normalized to a vehicle control (0.1% DMSO) and a full inhibition control.
-
IC50 values are calculated using a non-linear regression curve fit (log[inhibitor] vs. response).
-
Protocol 2: NMDA Receptor Binding Assay
-
Rationale: To determine if NMIA can antagonize glutamate signaling, a key pathway in excitotoxicity. We will use a competitive binding assay with a radiolabeled ligand to quantify NMIA's affinity for the NMDA receptor.
-
Methodology:
-
Prepare neuronal membrane fractions from a suitable source (e.g., rat cortical tissue or cell lines expressing the NMDA receptor).
-
Incubate the membrane preparation with a constant concentration of a radiolabeled NMDA receptor antagonist (e.g., [³H]MK-801).
-
Add increasing concentrations of NMIA or Memantine to compete for binding with the radioligand.
-
After incubation, separate bound from unbound radioligand via rapid filtration.
-
Quantify the bound radioactivity using liquid scintillation counting.
-
Calculate the Ki (inhibitory constant) from the IC50 values using the Cheng-Prusoff equation.
-
Comparative Data Summary
| Compound | Target | Assay Type | Potency (IC50 / Ki) | Selectivity |
| NMIA | MAO-A | MAO-Glo™ | Hypothetical: 850 nM | MAO-B/MAO-A ≈ 15 |
| MAO-B | MAO-Glo™ | Hypothetical: 12.8 µM | ||
| NMDA Receptor | [³H]MK-801 Binding | Hypothetical: 2.5 µM | - | |
| Selegiline | MAO-A | MAO-Glo™ | 1.2 µM | MAO-A/MAO-B > 100 |
| MAO-B | MAO-Glo™ | 10 nM | ||
| Memantine | NMDA Receptor | [³H]MK-801 Binding | 0.5 - 1.0 µM | High |
Section 2: Downstream Pathway Validation in Neuronal Cells
Confirming direct target binding is necessary but not sufficient. The next critical step is to demonstrate that this engagement translates into the expected modulation of downstream signaling pathways within a cellular context.[5][6][7] This phase validates the functional consequence of target interaction.
Experimental Objective: Link Target Engagement to Cellular Response
We aim to verify that NMIA treatment of neuronal cells leads to a reduction in oxidative stress and modulates signaling cascades associated with neuronal survival, consistent with its hypothesized MoA. We will use the SH-SY5Y neuroblastoma cell line, a common model for neurodegenerative disease research.[8]
Proposed Signaling Cascade
Caption: Hypothesized signaling pathway for NMIA's neuroprotective action.
Experimental Protocols
Protocol 3: Cellular Reactive Oxygen Species (ROS) Quantification
-
Rationale: A core tenet of the hypothesis is that NMIA reduces oxidative stress. This can occur via direct scavenging or indirectly by inhibiting MAO. This assay quantifies intracellular ROS levels in response to an oxidative challenge.
-
Methodology:
-
Plate SH-SY5Y cells in a 96-well plate and allow them to adhere.
-
Pre-treat cells with NMIA or vehicle for 1-2 hours.
-
Load cells with a ROS-sensitive fluorescent probe, such as DCFDA (2',7'-dichlorofluorescin diacetate).
-
Induce oxidative stress using a known neurotoxin (e.g., 100 µM H₂O₂ or 5 µM Rotenone).
-
Measure the fluorescence intensity over time using a microplate reader.
-
Normalize the fluorescence signal to cell viability, measured in parallel using a resazurin-based assay like PrestoBlue™.[9][10]
-
Protocol 4: Western Blot for p-CREB and Caspase-3 Cleavage
-
Rationale: This protocol assesses two key downstream events.
-
p-CREB (Ser133): Phosphorylation of the transcription factor CREB is a key event in promoting neuronal survival and plasticity. NMDA receptor antagonists can modulate this pathway.
-
Cleaved Caspase-3: This is a key executioner of apoptosis (programmed cell death). A reduction in its active (cleaved) form indicates a pro-survival or anti-apoptotic effect.[11]
-
-
Methodology:
-
Culture SH-SY5Y cells and treat them with NMIA, Memantine, or vehicle, followed by a pro-apoptotic stimulus (e.g., glutamate or staurosporine).
-
Lyse the cells and quantify total protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against p-CREB (Ser133), total CREB, cleaved Caspase-3, and a loading control (e.g., β-actin or GAPDH).
-
Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.
-
Quantify band intensity using densitometry software. Normalize phosphorylated/cleaved proteins to their total protein and/or the loading control.
-
Comparative Data Summary
| Condition | Cellular ROS (% of Stressed Control) | p-CREB / Total CREB (Fold Change) | Cleaved Caspase-3 (Fold Change) |
| Vehicle Control | 100% | 1.0 | 1.0 |
| NMIA (10 µM) | Hypothetical: 45% | Hypothetical: 1.8 | Hypothetical: 0.3 |
| Selegiline (1 µM) | Hypothetical: 65% | Hypothetical: 1.2 | Hypothetical: 0.7 |
| Memantine (10 µM) | Hypothetical: 80% | Hypothetical: 1.5 | Hypothetical: 0.5 |
Section 3: Phenotypic Validation in a Functional Neuronal Model
The ultimate validation of an MoA is demonstrating its translation to a meaningful, disease-relevant cellular phenotype.[3] Assays that measure neuronal viability and morphology, such as neurite outgrowth, provide a direct assessment of a compound's neuroprotective or neuro-regenerative potential.[12][13]
Experimental Objective: Confirm Neuroprotective Phenotype
This section aims to confirm that the target engagement and downstream signaling modulation by NMIA culminate in a tangible protective effect on neuronal cells subjected to a disease-relevant stressor.
Experimental Protocols
Protocol 5: Neuroprotection Against Glutamate-Induced Excitotoxicity
-
Rationale: This assay directly tests the functional outcome of NMDA receptor antagonism and antioxidant activity. High concentrations of glutamate overstimulate its receptors, leading to calcium overload, oxidative stress, and cell death—a process central to many neurodegenerative conditions.
-
Methodology:
-
Culture primary cortical neurons or differentiated SH-SY5Y cells.
-
Pre-treat the cells for 2 hours with various concentrations of NMIA, Memantine, or vehicle.
-
Expose the cells to a toxic concentration of glutamate (e.g., 100 µM) for 24 hours.
-
Assess cell viability using a multiparametric assay that combines measures of metabolic activity and membrane integrity, such as the LIVE/DEAD™ Viability/Cytotoxicity Kit.[9] This kit uses Calcein-AM to stain live cells green and Ethidium Homodimer-1 (EthD-1) to stain dead cells red.
-
Capture images using fluorescence microscopy and quantify the percentage of live cells.
-
Protocol 6: Neurite Outgrowth Assay
-
Rationale: Neurite retraction is an early sign of neuronal distress.[11] A compound that protects or promotes neurite outgrowth is highly valuable. This assay quantifies changes in neuronal morphology.
-
Methodology:
-
Plate neuronal cells at a low density to allow for clear visualization of neurites.
-
Treat cells with NMIA or a positive control (e.g., Brain-Derived Neurotrophic Factor, BDNF) in the presence or absence of an inhibitory substrate (e.g., myelin extracts).[14]
-
After 48-72 hours, fix and stain the cells using a Neurite Outgrowth Staining Kit, which typically stains the cell body and neurites with different fluorescent dyes.[12]
-
Acquire images using a high-content imaging system.
-
Analyze images using automated software to quantify parameters such as total neurite length per neuron, number of branches, and number of neurite-bearing cells.
-
Comparative Data Summary
| Condition | Neuronal Viability (% Protection vs. Glutamate) | Total Neurite Length (µm per neuron) |
| Untreated Control | 100% | 250 ± 30 |
| Glutamate Only | 0% (baseline) | 80 ± 15 |
| NMIA (10 µM) + Glutamate | Hypothetical: 75% | Hypothetical: 210 ± 25 |
| Memantine (10 µM) + Glutamate | Hypothetical: 60% | Hypothetical: 150 ± 20 |
Conclusion
This guide outlines a systematic, multi-faceted approach to validating the mechanism of action for this compound. By progressing logically from direct target engagement to downstream pathway analysis and culminating in functional phenotypic readouts, researchers can build a robust and compelling data package. The comparative nature of the workflow, benchmarking NMIA against established drugs like Selegiline and Memantine, provides essential context for its potency and potential therapeutic window. The successful execution of these protocols would provide strong evidence supporting the hypothesis that this compound is a novel, multi-target neuroprotective agent, paving the way for further preclinical development.
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Title: Elucidating regulatory mechanisms downstream of a signaling pathway using informative experiments Source: PMC - PubMed Central URL: [Link]
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Title: Cell death assays for neurodegenerative disease drug discovery Source: PMC - NIH URL: [Link]
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Title: A comparison of mechanistic signaling pathway activity analysis methods Source: Oxford Academic URL: [Link]
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Title: Neurological Disease Assays In Vitro Source: Axion BioSystems URL: [Link]
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Title: In order to decipher the downstream signaling pathway of a transcription factor, what is the better strategy? Source: ResearchGate URL: [Link]
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Title: High-throughput screen for compounds that modulate neurite growth of human induced pluripotent stem cell-derived neurons Source: PubMed Central URL: [Link]
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Title: Identifying Upstream and Downstream Pathway Targets Source: Parse Biosciences URL: [Link]
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Title: 1-Methyl-1,2,3,4-tetrahydroisoquinoline, an endogenous amine with unexpected mechanism of action: new vistas of therapeutic application Source: PubMed URL: [Link]
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Title: Analysis of Signal Transduction Pathways Downstream M2 Receptor Activation: Effects on Schwann Cell Migration and Morphology Source: PMC - NIH URL: [Link]
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Title: A Chemical Screen Identifies Novel Compounds That Overcome Glial-Mediated Inhibition of Neuronal Regeneration Source: PMC - PubMed Central URL: [Link]
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Title: 1metiq, an Endogenous Compound Present in the Mammalian Brain Displays Neuroprotective, Antiaddictive and Antidepressant-Like Activity in Animal Models of theCentral Nervous System Disorders Source: Neuropsychiatry (London) URL: [Link]
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Title: In Vivo Dopamine Neuron Imaging-Based Small Molecule Screen Identifies Novel Neuroprotective Compounds and Targets Source: PubMed Central URL: [Link]
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Title: Quantitative Systems Pharmacology for Neuroscience Drug Discovery and Development: Current Status, Opportunities, and Challenges Source: PMC - PubMed Central URL: [Link]
-
Title: 1-Methyl-1,2,3,4-Tetrahydroisoquinoline, an Endogenous Amine with Unexpected Mechanism of Action: New Vistas of Therapeutic Application Source: PMC - PubMed Central URL: [Link]
-
Title: Target Identification and Mode of Action Studies Source: University of Florida URL: [Link]
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Title: Network Pharmacology‐Based and Experimental Validation Elucidate the Target Mechanism of Vinorine in Ameliorating Secondary Brain Injury After Intracerebral Hemorrhage Source: ResearchGate URL: [Link]
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A Researcher's Guide to Kinase Inhibitor Specificity: Profiling N-methylisoquinolin-1-amine Derivatives
In the landscape of modern drug discovery, protein kinases have emerged as a pivotal class of therapeutic targets. Their integral role in cellular signaling pathways, however, is a double-edged sword. While offering numerous points for therapeutic intervention, the high degree of structural conservation, particularly within the ATP-binding pocket, presents a formidable challenge: achieving inhibitor selectivity. Off-target effects of kinase inhibitors can lead to unforeseen toxicities and confound experimental results, making a thorough understanding of a compound's cross-reactivity profile a non-negotiable aspect of its development. This guide provides a comparative analysis of kinase inhibitors derived from the N-methylisoquinolin-1-amine scaffold, a privileged structure in kinase inhibitor design. We will delve into their cross-reactivity profiles, supported by experimental data, and detail the methodologies crucial for such an evaluation.
The this compound Scaffold: A Foundation for Kinase Inhibition
The isoquinoline core is a well-established pharmacophore in the design of kinase inhibitors.[1] Its rigid, planar structure provides a versatile anchor for substituents that can be tailored to interact with specific residues within the kinase ATP-binding site. The addition of an amine group at the 1-position, particularly when N-methylated, can further enhance binding affinity and modulate pharmacokinetic properties. This guide will focus on derivatives of this scaffold, primarily examining their efficacy and selectivity against Rho-associated coiled-coil containing protein kinase (ROCK), a key regulator of cytoskeletal dynamics and a target for a range of pathologies including cardiovascular diseases.[2][3]
Comparative Cross-Reactivity Profiling
To objectively assess the selectivity of inhibitors derived from the isoquinoline-amine scaffold, a comprehensive analysis of their inhibitory activity against a panel of kinases is essential. The data presented below is synthesized from various studies to provide a comparative overview. It is important to note that direct side-by-side profiling of a large set of this compound derivatives is not extensively published; therefore, we include closely related 6-substituted isoquinolin-1-amine derivatives as representative examples of this promising class of inhibitors.[4]
| Compound ID | Primary Target(s) | IC50/Ki (Primary Target) | Key Off-Targets (and IC50/Ki if available) | Profiling Method | Reference |
| Fasudil (HA-1077) | ROCK1, ROCK2 | ROCK1 Ki: 0.33 µM; ROCK2 IC50: 0.158 µM | PKA (IC50: 4.58 µM), PKC (IC50: 12.30 µM), PKG (IC50: 1.650 µM), MLCK (Ki: 36 µM) | Biochemical Assays | [5] |
| Compound 23A | ROCK1 | IC50: ~100-1000 nM (estimated from publication data) | Not explicitly detailed, but profiled for selectivity. | IMAP assay | [4] |
| Compound 23E | ROCK1 | IC50: ~10-100 nM (estimated from publication data) | Not explicitly detailed, but profiled for selectivity. | IMAP assay | [4] |
| Lead Compound 14A | ROCK1, ROCK2 | Equipotent against ROCK1 and ROCK2 | Improved selectivity over PKA compared to hydroxy Fasudil. | Biochemical Assays | [3] |
Note: The above table is a synthesis of data from multiple sources and serves as a comparative guide. For detailed experimental conditions, please refer to the original publications.
From this data, we can infer that while the isoquinoline-amine scaffold is a potent inhibitor of ROCK kinases, selectivity against other kinases, such as PKA and PKC, is a critical parameter to consider and optimize.[3][5] The development from fragment hits to lead compounds like 14A demonstrates a clear trajectory of improving not only potency but also the selectivity profile.[3][4]
Methodologies for Cross-Reactivity Profiling
A robust assessment of kinase inhibitor selectivity relies on a multi-faceted experimental approach. Below, we detail some of the key methodologies employed in the field.
Large-Scale Kinase Panel Screening
This is the gold standard for comprehensively assessing inhibitor selectivity.[6] Commercial services like Eurofins' KINOMEscan® offer screening against hundreds of human kinases.[7] This technology utilizes a competition binding assay to measure the dissociation constant (Kd) of an inhibitor for each kinase in the panel, providing a quantitative measure of interaction.[7]
Workflow for KINOMEscan® Profiling:
Caption: KINOMEscan® workflow for kinase inhibitor profiling.
The output of such a screen is often visualized as a "TREEspot" diagram, which maps the inhibited kinases onto a phylogenetic tree of the human kinome, providing an intuitive visual representation of the inhibitor's selectivity.[7]
Biochemical IC50 Determination
Biochemical assays are fundamental for determining the potency of an inhibitor against its primary target and key off-targets.[8] These assays typically measure the enzymatic activity of the kinase in the presence of varying concentrations of the inhibitor to determine the half-maximal inhibitory concentration (IC50).[9] A common format is a fluorescence-based assay, such as the IMAP™ (Immobilized Metal Affinity for Phosphochemicals) assay or a continuous fluorescent intensity assay.[4][10]
Protocol for a Continuous Fluorescent Intensity Kinase Assay:
-
Reagent Preparation: Prepare assay buffer, kinase solution, substrate solution, ATP solution, and a serial dilution of the inhibitor in DMSO.
-
Reaction Setup: In a 384-well plate, add the assay buffer, kinase, and substrate to each well.
-
Inhibitor Addition: Add the serially diluted inhibitor to the appropriate wells. Include a "no inhibitor" control (DMSO only).
-
Reaction Initiation: Initiate the kinase reaction by adding ATP to all wells.
-
Kinetic Reading: Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity at regular intervals (e.g., every 60 seconds) for a set period (e.g., 60 minutes).
-
Data Analysis: For each inhibitor concentration, calculate the initial reaction rate (the slope of the linear portion of the fluorescence versus time curve). Plot the reaction rates against the inhibitor concentrations and fit the data to a suitable dose-response model to determine the IC50 value.[9]
Cellular Target Engagement Assays
While biochemical assays are crucial, they do not always reflect an inhibitor's behavior in a cellular context.[11] Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm that an inhibitor binds to its intended target within intact cells.[12] The principle behind CETSA is that ligand binding stabilizes the target protein, leading to an increase in its melting temperature.[3][5]
CETSA Workflow:
Caption: Cellular Thermal Shift Assay (CETSA) workflow.
A shift in the melting curve in the presence of the inhibitor indicates target engagement.[5] This method is invaluable for validating that a compound reaches and interacts with its target in a physiological environment.
Signaling Pathway Context: ROCK Inhibition
To appreciate the functional consequences of inhibiting a kinase, it is essential to understand its role in cellular signaling. The diagram below illustrates a simplified ROCK signaling pathway.
Caption: Simplified ROCK signaling pathway.
As illustrated, ROCK activation by RhoA-GTP leads to the phosphorylation of multiple downstream substrates, culminating in increased cell contractility and stress fiber formation.[5] this compound derivatives, by inhibiting ROCK, can effectively block these cellular processes.
Conclusion
The this compound scaffold represents a valuable starting point for the design of potent and selective kinase inhibitors. However, as with any kinase inhibitor development program, a rigorous and multi-pronged approach to cross-reactivity profiling is paramount. By combining large-scale kinome screening with detailed biochemical and cellular target engagement assays, researchers can build a comprehensive understanding of an inhibitor's selectivity profile. This knowledge is not only crucial for the development of safer and more effective therapeutics but also for the generation of reliable tool compounds to dissect the complexities of kinase signaling in biological research.
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Djokovic, N., et al. (2023). Development of Novel ROCK Inhibitors via 3D-QSAR and Molecular Docking Studies: A Framework for Multi-Target Drug Design. Pharmaceuticals, 16(7), 959. [Link]
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Al-Amin, R. A., et al. (2021). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. Analytical Chemistry, 93(31), 10999–11009. [Link]
- Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.
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Royal Society of Chemistry. (2015). Isoquinolines | Privileged Scaffolds in Medicinal Chemistry: Design, Synthesis, Evaluation. [Link]
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Ray, P. D., et al. (2011). Optimisation of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(4), 1339–1343. [Link]
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Adam, J., et al. (2011). Fragment-based discovery of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(1), 223–227. [Link]
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Hu, P., et al. (2024). Strategic development and validation of Isoquinoline-Derived inhibitors targeting ROCK1 kinase. Journal of Molecular Liquids, 399, 124442. [Link]
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Uitdehaag, J. C. M., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 166(3), 858–876. [Link]
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Eurofins Discovery. (n.d.). KINOMEscan Technology. Retrieved January 3, 2026, from [Link]
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Technology Networks. (n.d.). KINOMEscan® Kinase Screening & Profiling Services. Retrieved January 3, 2026, from [Link]
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Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. [Link]
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Reaction Biology. (n.d.). Kinase Screening & Profiling Service. Retrieved January 3, 2026, from [Link]
- Martinez Molina, D., et al. (2013). Monitoring drug-target interactions in living cells with the cellular thermal shift assay. Science, 341(6141), 84–87.
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Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells. [Link]
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Head-to-head comparison of N-methylisoquinolin-1-amine and 1-methyl-1,2,3,4-tetrahydroisoquinoline
A Guide for Researchers in Medicinal Chemistry and Neuropharmacology
Abstract
The isoquinoline scaffold is a cornerstone in medicinal chemistry, giving rise to a vast array of compounds with diverse biological activities. This guide provides a detailed head-to-head comparison of two structurally related yet distinct isoquinoline derivatives: the aromatic N-methylisoquinolin-1-amine and its saturated counterpart, 1-methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ). We delve into their fundamental physicochemical properties, synthetic routes, and crucially, their divergent pharmacological profiles, supported by experimental data. This analysis aims to equip researchers, scientists, and drug development professionals with the critical insights needed to select the appropriate scaffold for their specific research objectives, particularly in the context of neuropharmacology.
Introduction: A Tale of Two Scaffolds
The isoquinoline nucleus is a privileged structure in drug discovery, forming the core of numerous approved drugs and clinical candidates. The seemingly subtle difference between an aromatic isoquinoline and its reduced tetrahydroisoquinoline analogue can lead to profound changes in three-dimensional structure, electronic properties, and ultimately, biological function. This guide focuses on two such representative molecules: this compound and 1-methyl-1,2,3,4-tetrahydroisoquinoline.
-
This compound represents a class of aromatic, planar molecules where the exocyclic amine at the C1 position is a key feature. Its properties are governed by the delocalized π-electron system of the isoquinoline ring.
-
1-methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ) , in contrast, is a saturated heterocyclic amine. The reduction of the pyridine ring introduces a chiral center at C1 and a flexible, non-planar structure. 1-MeTIQ is an endogenous compound found in the mammalian brain and has been extensively studied for its potential role in neurodegenerative diseases like Parkinson's disease.
This guide will dissect these differences, providing a comprehensive analysis of their chemical and biological divergence.
Physicochemical Properties: A Foundation of Difference
The structural disparity between these two molecules directly translates into distinct physicochemical properties, which are critical determinants of their pharmacokinetic and pharmacodynamic behavior.
| Property | This compound | 1-methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ) | Rationale for a Priori Differences |
| Molecular Formula | C10H10N2 | C10H13N | The addition of four hydrogen atoms during the reduction of the isoquinoline ring accounts for the difference in the molecular formula. |
| Molar Mass | 158.20 g/mol | 147.22 g/mol | The higher molar mass of the aromatic compound is due to the presence of two nitrogen atoms. |
| Structure | Aromatic, planar | Saturated, non-planar, chiral at C1 | The sp2 hybridization of the aromatic ring in this compound results in a planar structure, while the sp3 hybridization in the reduced ring of 1-MeTIQ creates a puckered, three-dimensional conformation. |
| pKa (of the most basic nitrogen) | Estimated ~6-7 | 8.3 | The lone pair on the exocyclic amine of this compound is delocalized into the aromatic ring, reducing its basicity. In contrast, the lone pair on the nitrogen of 1-MeTIQ is localized in an sp3 orbital, making it a stronger base. |
| Solubility | Generally lower in nonpolar solvents | More soluble in nonpolar solvents | The planar, aromatic structure of this compound can lead to more efficient crystal packing, potentially reducing solubility. The non-planar structure of 1-MeTIQ may disrupt crystal packing. |
| LogP | Estimated ~1.5-2.0 | 1.8 | The LogP values are expected to be relatively similar, though the increased hydrogen bonding capacity of the secondary amine in 1-MeTIQ could influence this. |
Synthesis and Reactivity: Divergent Chemical Pathways
The synthetic strategies for these two molecules are fundamentally different, reflecting their distinct chemical nature.
Synthesis of this compound
The synthesis of this compound typically involves the functionalization of a pre-formed isoquinoline ring. A common approach is the nucleophilic aromatic substitution (SNAAr) on a 1-haloisoquinoline.
Experimental Protocol: Synthesis via SNAr
-
Starting Material: 1-chloroisoquinoline.
-
Reaction: 1-chloroisoquinoline (1.0 eq) is dissolved in a suitable solvent such as ethanol or DMSO.
-
Nucleophile Addition: An excess of aqueous methylamine (e.g., 40% solution, 5-10 eq) is added to the solution.
-
Heating: The reaction mixture is heated to reflux (typically 80-120 °C) and monitored by TLC or LC-MS until the starting material is consumed.
-
Work-up: The reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purification: The crude product is purified by column chromatography on silica gel to afford this compound.
Causality Behind Experimental Choices:
-
Excess Nucleophile: Using an excess of methylamine drives the reaction to completion and minimizes the formation of side products.
-
Heating: The SNAAr reaction on an electron-rich aromatic system like isoquinoline requires thermal energy to overcome the activation barrier.
-
Aqueous Methylamine: While anhydrous conditions are often preferred, the use of aqueous methylamine is practical and often effective for this type of transformation.
Synthesis of 1-methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ)
The synthesis of 1-MeTIQ is classically achieved through the Bischler-Napieralski reaction , followed by reduction.
Experimental Protocol: Bischler-Napieralski and Reduction
-
Step 1: Amide Formation: Phenethylamine is acylated with acetyl chloride or acetic anhydride to form N-phenethylacetamide.
-
Step 2: Cyclization (Bischler-Napieralski): The amide is treated with a dehydrating agent such as phosphorus pentoxide (P2O5) or polyphosphoric acid (PPA) and heated to induce cyclization to 3,4-dihydro-1-methylisoquinoline.
-
Step 3: Reduction: The resulting dihydroisoquinoline is reduced to 1-MeTIQ. A common method is catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. Alternatively, sodium borohydride (NaBH4) can be used.
-
Work-up and Purification: After reduction, the catalyst is filtered off (if applicable), and the reaction mixture is worked up by extraction and purified by distillation or column chromatography.
Causality Behind Experimental Choices:
-
Bischler-Napieralski Reaction: This is a powerful and widely used method for constructing the isoquinoline core from readily available phenethylamines.
-
Choice of Reducing Agent: Catalytic hydrogenation is a clean and efficient method for the reduction of the imine intermediate. Sodium borohydride offers a milder, non-catalytic alternative that is often convenient for laboratory-scale synthesis.
Caption: Simplified overview of the pharmacological effects of 1-MeTIQ.
Head-to-Head Comparison Summary
| Feature | This compound | 1-methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ) | Implication for Drug Discovery |
| Scaffold Type | Aromatic, planar | Saturated, 3D, chiral | The choice of scaffold will depend on the topology of the target binding site. Planar scaffolds are often suited for flat, aromatic pockets (e.g., kinase ATP-binding sites), while 3D scaffolds can provide more specific interactions in complex pockets. |
| Primary Pharmacological Area | Kinase inhibition, GPCR antagonism (putative) | Neuropharmacology, MAO inhibition | Researchers should select the scaffold based on the desired therapeutic area and mechanism of action. |
| Endogenous Status | No | Yes (endogenous in the mammalian brain) | The endogenous nature of 1-MeTIQ has significant implications for its potential as a therapeutic, as it is a known biological molecule. This can be both an advantage (known metabolic pathways) and a disadvantage (potential for off-target effects). |
| Key Chemical Handle | Exocyclic amine | Secondary amine in a saturated ring | The reactivity and hydrogen bonding potential of these two amine groups are different, which will influence their interactions with biological targets and their metabolic profiles. |
| Stereochemistry | Achiral | Chiral (racemic unless resolved) | The stereochemistry of 1-MeTIQ is a critical consideration, as the two enantiomers can have different pharmacological activities. |
Conclusion and Future Directions
This compound and 1-methyl-1,2,3,4-tetrahydroisoquinoline, while sharing a common ancestral scaffold, are worlds apart in their chemical and pharmacological properties. The aromatic, planar nature of the former lends itself to applications in areas like kinase inhibition, where interactions with flat, aromatic binding sites are often key. In contrast, the saturated, three-dimensional, and chiral structure of 1-MeTIQ has established it as a critical molecule in neuropharmacology, with a complex profile of both neuroprotective and potentially neurotoxic effects.
For researchers in drug development, the choice between these scaffolds is a critical one. If the goal is to target a well-defined, planar binding site, a derivative of this compound may be a promising starting point. However, if the research is focused on modulating monoaminergic systems in the central nervous system, 1-MeTIQ and its analogues provide a rich and well-characterized chemical space to explore.
Future research should focus on a more detailed side-by-side biological evaluation of these two scaffolds against a panel of common CNS targets to further elucidate their structure-activity relationships. Additionally, exploring the metabolic stability and pharmacokinetic profiles of this compound derivatives is essential to validate their potential as drug candidates.
References
-
Makino, Y., Ohta, S., Tachikawa, O., & Hirobe, M. (1988). Presence of 1-methyl-1,2,3,4-tetrahydroisoquinoline in the brain of parkinsonian patients. Advances in Neurology, 45, 205-208. [Link]
-
Niwa, T., Takeda, N., Sasaoka, T., Kaneda, N., Hashizume, Y., & Nagatsu, T. (1991). Detection of 1,2,3,4-tetrahydroisoquinoline and 1-methyl-1,2,3,4-tetrahydroisoquinoline in human brain. Biomedical Chromatography, 5(2), 71-75. [Link]
-
McNaught, K. S., Thull, U., Carrupt, P. A., Altomare, C., Cellamare, S., Carotti, A., Testa, B., Jenner, P., & Marsden, C. D. (1996). Inhibition of human monoamine oxidase-A (MAO-A) by 1-methyl-1,2,3,4-tetrahydroisoquinoline. Biochemical Pharmacology, 51(8), 1055-1061. [Link]
-
Kotake, Y., Tasaki, Y., Makino, Y., Ohta, S., & Hirobe, M. (1995). 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) prevents parkinsonism-like symptoms induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) in C57BL/6 mice. Neuroscience Letters, 199(2), 111-114. [Link]
-
Naoi, M., Maruyama, W., Dostert, P., & Hashizume, Y. (1994). 1-Methyl-1,2,3,4-tetrahydroisoquinoline-induced apoptosis in human neuroblastoma SH-SY5Y cells. Journal of Neural Transmission, 98(2), 137-148. [Link]
A Comparative Guide to the Synthesis of N-methylisoquinolin-1-amine: A Reproducibility Analysis for Researchers
For chemists engaged in medicinal chemistry and drug development, the isoquinoline scaffold is a recurring motif of significant interest. Its derivatives are known to possess a wide array of biological activities. Among these, N-methylisoquinolin-1-amine serves as a key building block and intermediate. However, the reproducibility of published synthetic protocols can often be a significant hurdle in the seamless progression of research. This guide provides an in-depth, comparative analysis of two distinct and viable synthetic routes to this compound, offering practical insights and experimental details to aid researchers in their synthetic endeavors.
Introduction to this compound and its Synthetic Challenges
This compound is a derivative of isoquinoline, a heterocyclic aromatic organic compound. The presence of the amine functionality at the 1-position, coupled with N-methylation, imparts unique chemical properties that make it a valuable precursor in the synthesis of more complex molecules. The primary challenge in its synthesis lies in achieving selective and efficient C-N bond formation at the C1 position of the isoquinoline ring, which is activated towards nucleophilic attack. This guide will explore two fundamentally different approaches to constructing this molecule, each with its own set of advantages and potential pitfalls.
Protocol 1: Two-Step Synthesis via 1-Aminoisoquinoline Intermediate
This first protocol is a classic and versatile two-step approach that involves the initial synthesis of 1-aminoisoquinoline, followed by a subsequent N-methylation step. This method offers the advantage of modularity, allowing for the isolation and characterization of the intermediate.
Step 1A: Synthesis of 1-Aminoisoquinoline
A robust and metal-free method for the synthesis of 1-aminoisoquinolines involves the reaction of a 2-(2-oxo-2-arylethyl)benzonitrile with an amine source in an aqueous medium. For the synthesis of the parent 1-aminoisoquinoline, a simplified version of this approach can be conceptualized where the "amine" is ammonia or a surrogate.
Experimental Protocol: Synthesis of 1-Aminoisoquinoline
-
Reaction Setup: In a sealed tube, combine 2-cyanophenylacetonitrile (1.0 eq), and a solution of ammonia in methanol (7N, 5.0 eq).
-
Reaction Conditions: Heat the sealed tube at 100 °C for 12 hours.
-
Work-up and Purification: After cooling to room temperature, concentrate the reaction mixture under reduced pressure. The resulting residue is then purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford 1-aminoisoquinoline.
Step 1B: N-Methylation of 1-Aminoisoquinoline
The N-methylation of 1-aminoisoquinoline can be achieved using a classic alkylating agent such as methyl iodide in the presence of a suitable base to neutralize the hydrogen iodide byproduct.
Experimental Protocol: N-Methylation of 1-Aminoisoquinoline
-
Reaction Setup: To a solution of 1-aminoisoquinoline (1.0 eq) in a polar aprotic solvent such as DMF, add a non-nucleophilic base like sodium hydride (NaH, 1.2 eq) portion-wise at 0 °C.
-
Addition of Methylating Agent: After stirring for 30 minutes, add methyl iodide (CH₃I, 1.1 eq) dropwise at 0 °C.
-
Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Work-up and Purification: Quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield this compound.
Causality and Mechanistic Insights
The initial step leverages the reactivity of the nitrile group and the adjacent benzylic position for a cyclization reaction to form the isoquinoline core. The subsequent N-methylation is a standard nucleophilic substitution where the deprotonated amine acts as the nucleophile attacking the electrophilic methyl group of methyl iodide.
Caption: Reaction workflow for Protocol 1.
Protocol 2: Direct Amination via 1-Chloroisoquinoline Intermediate
This second approach involves the initial synthesis of a halo-isoquinoline, specifically 1-chloroisoquinoline, followed by a nucleophilic aromatic substitution (SNAr) reaction with methylamine. This method is more direct if 1-chloroisoquinoline is readily available or can be synthesized efficiently.
Step 2A: Synthesis of 1-Chloroisoquinoline
A common and effective method for the synthesis of 1-chloroisoquinoline is the treatment of isoquinoline N-oxide with a chlorinating agent like phosphoryl chloride (POCl₃)[1][2].
Experimental Protocol: Synthesis of 1-Chloroisoquinoline
-
Reaction Setup: To isoquinoline N-oxide (1.0 eq), add phosphoryl chloride (POCl₃, excess, e.g., 10 eq) slowly at 0 °C.
-
Reaction Conditions: After the addition is complete, heat the reaction mixture to reflux (approximately 105 °C) and maintain for 2-3 hours.
-
Work-up and Purification: Cool the reaction mixture and carefully pour it onto crushed ice. Neutralize the solution with a base (e.g., sodium carbonate) and extract with an organic solvent like dichloromethane. The organic layer is dried and concentrated. The crude product is purified by column chromatography to give 1-chloroisoquinoline[1].
Step 2B: Nucleophilic Aromatic Substitution with Methylamine
The electron-deficient nature of the isoquinoline ring at the C1 position, especially with the nitrogen atom, facilitates nucleophilic aromatic substitution. The chlorine atom can be displaced by primary amines like methylamine.
Experimental Protocol: Reaction of 1-Chloroisoquinoline with Methylamine
-
Reaction Setup: In a sealed pressure vessel, dissolve 1-chloroisoquinoline (1.0 eq) in a suitable solvent such as ethanol.
-
Addition of Amine: Add a solution of methylamine (excess, e.g., 40% in water or 2M in THF) to the reaction mixture.
-
Reaction Conditions: Heat the sealed vessel to 80-100 °C for 12-24 hours.
-
Work-up and Purification: After cooling, remove the solvent under reduced pressure. The residue is taken up in an organic solvent and washed with water to remove excess methylamine and salts. The organic layer is dried, concentrated, and the product is purified by column chromatography.
Causality and Mechanistic Insights
The first step involves the activation of the isoquinoline ring through N-oxidation, followed by a rearrangement and chlorination reaction with POCl₃ to install the chloro group at the C1 position. The second step is a classic SNAr reaction. The nucleophilic methylamine attacks the electron-deficient C1 carbon, leading to the formation of a Meisenheimer-like intermediate, which then expels the chloride ion to yield the final product[3][4][5].
Caption: Reaction workflow for Protocol 2.
Reproducibility and Performance Comparison
| Parameter | Protocol 1: Two-Step Synthesis | Protocol 2: Direct Amination |
| Starting Materials | 2-Cyanophenylacetonitrile, Ammonia, Methyl Iodide | Isoquinoline N-Oxide, POCl₃, Methylamine |
| Number of Steps | 2 | 2 |
| Key Intermediates | 1-Aminoisoquinoline | 1-Chloroisoquinoline |
| Reaction Conditions | Step A: High Temperature/Pressure. Step B: Mild. | Step A: Reflux. Step B: High Temperature/Pressure. |
| Reagent Toxicity | Methyl Iodide is a known carcinogen and potent alkylating agent. NaH is highly flammable. | POCl₃ is highly corrosive and reacts violently with water. Methylamine is a flammable and corrosive gas/solution. |
| Potential Yield | Moderate to good for both steps. | Good to excellent for both steps. |
| Scalability | Can be challenging due to the use of NaH and high pressure in the first step. | The use of a pressure vessel for the amination step can be a limitation for large-scale synthesis. |
| Substrate Scope | The initial synthesis of 1-aminoisoquinoline can be adapted for substituted analogues. | The SNAr reaction is generally high-yielding for a range of primary and secondary amines. |
Conclusion and Recommendations
Both protocols present viable and reproducible pathways for the synthesis of this compound.
-
Protocol 1 is advantageous when a modular approach is desired, or if substituted 1-aminoisoquinolines are the primary target, with N-methylation being a subsequent diversification step. However, the use of highly toxic and reactive reagents like methyl iodide and sodium hydride necessitates stringent safety precautions.
-
Protocol 2 offers a more direct route and may be more efficient if the necessary starting materials are readily available. The SNAr reaction is typically clean and high-yielding. The handling of POCl₃ and the need for a pressure vessel for the amination step are the main practical considerations.
For researchers, the choice between these protocols will depend on the availability of starting materials, the scale of the synthesis, and the specific safety infrastructure in their laboratory. It is highly recommended to perform thorough literature searches for the most up-to-date modifications and safety data for all reagents involved before embarking on any synthetic work.
References
A Senior Application Scientist's Guide to Benchmarking the Purity of Commercial N-methylisoquinolin-1-amine Batches
For researchers, scientists, and drug development professionals, the purity of starting materials is a cornerstone of reliable and reproducible results. N-methylisoquinolin-1-amine, a key building block in the synthesis of various biologically active compounds, is no exception. Variations in purity among commercial batches can introduce unforeseen variables into experiments, leading to inconsistent outcomes and potentially compromising the integrity of a study. This guide provides a comprehensive framework for benchmarking the purity of commercial this compound batches, offering a suite of analytical methods, detailed experimental protocols, and the scientific rationale behind their application.
Introduction: The Synthetic Landscape and Anticipated Impurities
A thorough understanding of the synthetic route to this compound is paramount in predicting potential impurities. The most probable and industrially scalable synthesis involves the N-methylation of isoquinolin-1-amine. This reaction, typically employing a methylating agent such as methyl iodide in the presence of a base, is generally efficient. However, it can lead to a predictable profile of process-related impurities.
Common Synthetic Pathway:
Caption: Synthetic route to this compound.
Based on this synthetic scheme, we can anticipate the following primary impurities:
-
Isoquinolin-1-amine (Starting Material): Incomplete reaction can result in the presence of the unreacted starting material.
-
N,N-dimethylisoquinolin-1-aminium iodide (Over-methylation Product): The secondary amine product can undergo a subsequent methylation to form a quaternary ammonium salt.
-
Residual Solvents and Reagents: Depending on the specific reaction and purification conditions, residual solvents (e.g., DMF, acetonitrile) and reagents may be present.
Caption: Potential impurities in this compound synthesis.
This guide will focus on a multi-pronged analytical approach to identify and quantify these potential impurities, ensuring a comprehensive purity assessment.
A Multi-Detector Approach to Purity Profiling
No single analytical technique can provide a complete picture of a compound's purity. Therefore, a combination of chromatographic and spectroscopic methods is essential for a robust and self-validating analysis.
Caption: Analytical workflow for purity benchmarking.
Experimental Methodologies
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Rationale: HPLC-UV is the workhorse for purity determination, offering excellent resolution for separating the main component from closely related impurities. The aromatic nature of the isoquinoline ring system provides strong UV absorbance, making this a sensitive detection method.
Protocol:
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a diode array detector (DAD) or variable wavelength detector (VWD).
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Based on the UV-Vis spectrum of this compound (a preliminary scan is recommended). A wavelength around 270 nm is a good starting point based on the isoquinoline chromophore[1].
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of each commercial batch of this compound.
-
Dissolve in a 50:50 mixture of Mobile Phase A and B to a final concentration of 1 mg/mL.
-
Filter through a 0.45 µm syringe filter before injection.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of the main peak as a percentage of the total peak area.
-
Identify potential impurities by comparing retention times with available standards (if any) or by their relative retention times across different batches.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Rationale: GC-MS is a powerful tool for identifying and quantifying volatile and semi-volatile impurities, particularly residual solvents. While this compound itself is amenable to GC analysis, derivatization may sometimes be employed to improve peak shape and thermal stability, though direct injection is often sufficient.
Protocol:
-
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole or time-of-flight analyzer).
-
-
GC Conditions:
-
Column: A mid-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split (e.g., 50:1 split ratio).
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-450.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
Sample Preparation:
-
Prepare a 1 mg/mL solution of each batch in a suitable solvent such as methanol or dichloromethane.
-
-
Data Analysis:
-
Identify peaks by comparing their mass spectra with a library (e.g., NIST).
-
Pay close attention to peaks corresponding to potential residual solvents and synthetic by-products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: ¹H and ¹³C NMR are indispensable for structural confirmation and for identifying impurities that may co-elute in chromatographic methods or are present at levels below the detection limits of other techniques. The chemical shifts and coupling patterns provide a unique fingerprint of the molecule and its contaminants.
Protocol:
-
Instrumentation:
-
NMR spectrometer with a field strength of at least 400 MHz.
-
-
Sample Preparation:
-
Dissolve 5-10 mg of each sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard.
-
-
Data Acquisition:
-
Acquire ¹H and ¹³C{¹H} spectra for each sample.
-
For detailed structural elucidation, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed on a representative batch.
-
-
Data Analysis:
-
¹H NMR:
-
Confirm the presence of the N-methyl group (a singlet, likely in the 3.0-3.5 ppm range).
-
Analyze the aromatic region (typically 7.0-8.5 ppm) for the characteristic isoquinoline proton signals.
-
Look for minor peaks that do not correspond to the main compound, which could indicate impurities. The absence of a proton on the nitrogen of the starting material, isoquinolin-1-amine, will be a key differentiator.
-
-
¹³C NMR:
-
Confirm the correct number of carbon signals.
-
Identify the N-methyl carbon signal (likely in the 30-40 ppm range).
-
Compare the spectra of different batches to identify any additional signals indicative of impurities.
-
-
Elemental Analysis (CHN)
Rationale: Elemental analysis provides a fundamental measure of purity by comparing the experimentally determined mass percentages of carbon, hydrogen, and nitrogen to the theoretically calculated values. A significant deviation can indicate the presence of inorganic salts, water, or other impurities that may not be detected by chromatographic or spectroscopic methods.
Protocol:
-
Instrumentation:
-
CHN elemental analyzer.
-
-
Sample Preparation:
-
Ensure the sample is thoroughly dried to remove any residual solvent or moisture.
-
Accurately weigh 2-3 mg of the sample into a tin capsule.
-
-
Analysis:
-
Analyze the sample according to the instrument manufacturer's instructions.
-
-
Data Analysis:
-
Compare the experimental weight percentages of C, H, and N to the theoretical values for C₁₀H₁₀N₂ (C: 75.92%, H: 6.37%, N: 17.71%).
-
A deviation of more than ±0.4% from the theoretical values may suggest the presence of impurities.
-
Comparative Data Analysis and Interpretation
The data from each analytical technique should be compiled and compared across all commercial batches.
Table 1: Hypothetical Comparative Purity Data for Commercial this compound Batches
| Batch ID | HPLC Purity (%) | Key Impurities by GC-MS | ¹H NMR Observations | Elemental Analysis (%N, Δ from theory) |
| Batch A | 99.8 | None detected | No significant impurity peaks | 17.65% (-0.06%) |
| Batch B | 98.5 | Isoquinolin-1-amine (0.8%) | Signals corresponding to isoquinolin-1-amine | 17.50% (-0.21%) |
| Batch C | 99.2 | DMF (0.2%) | Residual DMF signals | 17.60% (-0.11%) |
| Batch D | 97.1 | Isoquinolin-1-amine (1.5%), N,N-dimethylisoquinolin-1-aminium iodide (1.1%) | Signals for both major impurities | 17.25% (-0.46%) |
Interpretation of Hypothetical Results:
-
Batch A appears to be of the highest purity, meeting the criteria across all analytical methods.
-
Batch B contains a significant amount of the unreacted starting material, which is readily quantifiable by HPLC.
-
Batch C shows the presence of a residual solvent, which is best detected by GC-MS.
-
Batch D is the least pure, containing both unreacted starting material and the over-methylation product. The larger deviation in elemental analysis is consistent with the presence of multiple impurities.
Conclusion: Establishing a Gold Standard for Purity
Benchmarking the purity of commercial this compound batches requires a multi-faceted analytical approach. By combining the strengths of HPLC-UV for quantitative purity and impurity profiling, GC-MS for volatile impurity identification, NMR for structural confirmation, and elemental analysis for fundamental composition, a comprehensive and reliable assessment can be achieved. This guide provides the necessary framework for researchers to establish their own internal quality control standards, ensuring the use of high-purity starting materials for consistent and dependable scientific outcomes.
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ResearchGate. Synthesis and characterization of n-substituted (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxamides and thioamides as organocatalysts for asymmetric aldol reaction. [Link]
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ResearchGate. Synthesis and characterization of cyclo-tetrakis(μ-oxo-dimethylaminoethanolato-κN:κO)tetrakis(iodozinc) toluene solvate and Bis(dimethylaminoethanol)cadmium(II)iodide. [Link]
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ResearchGate. Synthesis and characterization of 1,4-Dimethyl-5-Aminotetrazolium 5-Nitrotetrazolate. [Link]
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NIH. UV–Vis Absorption Properties of New Aromatic Imines and Their Compositions with Poly({4,8-bis[(2-Ethylhexyl)oxy]Benzo[1,2-b:4,5-b′]. [Link]
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ResearchGate. (PDF) 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives. [Link]
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Organic Chemistry Portal. Isoquinoline synthesis. [Link]
-
ResearchGate. Reactivity of 1-methylisoquinoline synthesis of pyrazolyl triazoloisoquinoline and thia-diazolyl isoquinoline derivatives. [Link]
-
SCIRP. Reactivity of 1-methylisoquinoline synthesis of pyrazolyl triazoloisoquinoline and thia-diazolyl isoquinoline derivatives. [Link]
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NIH. Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. [Link]
-
Supporting Information. Dual Nature of the Excited State in Organic-Inorganic Lead Halide Perovskites. [Link]
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A Comparative Guide to the Cytotoxicity of N-methylisoquinolin-1-amine on Cancerous vs. Healthy Cell Lines
Introduction
The quest for novel anti-cancer agents with high efficacy against tumor cells and minimal toxicity to healthy tissues remains a cornerstone of oncological research. Isoquinoline alkaloids, a diverse class of naturally occurring compounds, have garnered significant attention for their potent biological activities, including notable anti-cancer effects.[1][2][3] These compounds are known to induce cell cycle arrest, apoptosis, and autophagy in various cancer cell lines.[1] This guide focuses on N-methylisoquinolin-1-amine, a representative member of the amino-isoquinoline scaffold, to explore the comparative cytotoxic effects on cancerous versus healthy, non-malignant cell lines.
The primary challenge in cancer chemotherapy is achieving selective cytotoxicity. An ideal therapeutic agent should eradicate cancer cells while preserving the viability of normal cells, thereby reducing the severe side effects associated with many conventional treatments. This guide provides a framework for evaluating this selectivity, detailing the experimental rationale, methodologies, and data interpretation necessary for a comprehensive cytotoxic profile. We will delve into standard in vitro assays that form the bedrock of preclinical drug assessment, explaining the causality behind each experimental choice to ensure a robust and self-validating study.
Experimental Design & Rationale
To objectively assess the differential cytotoxicity of this compound, a multi-faceted approach is required. This involves selecting appropriate cell lines, employing a range of viability and cell death assays, and analyzing the underlying mechanisms.
Cell Line Selection: A Model for Comparison
The choice of cell lines is critical for a meaningful comparison. We selected two widely-used and well-characterized human cell lines:
-
HeLa (Human Cervical Adenocarcinoma): An aggressive, immortal cancer cell line that is a workhorse in cancer research. Its rapid proliferation and robust nature make it an excellent model for screening potential anti-cancer compounds.[4][5][6]
-
HEK293 (Human Embryonic Kidney 293): While immortalized, these cells are of non-cancerous origin and are frequently used as a control to represent healthy, normal cells in cytotoxicity studies.[7][8][9]
By comparing the effects of this compound on HeLa and HEK293 cells, we can derive a preliminary "selectivity index"—a measure of a compound's ability to preferentially target cancer cells.
Assay Selection: A Multi-Parametric Approach to Cell Health
No single assay can provide a complete picture of cytotoxicity. Therefore, we employ a panel of three distinct assays to measure different aspects of cell viability and death. This orthogonal approach ensures the data is cross-validated and trustworthy.
-
MTT Assay (Metabolic Activity): This colorimetric assay measures the activity of mitochondrial dehydrogenases, which convert the yellow tetrazolium salt MTT into purple formazan crystals.[10][11][12] Since this conversion only occurs in metabolically active, viable cells, the amount of formazan produced is proportional to the number of living cells.[11][13] It serves as a primary indicator of cell viability and proliferation.
-
LDH Release Assay (Membrane Integrity): Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane, a hallmark of necrosis or late-stage apoptosis.[14][15][16][17] Measuring LDH activity in the supernatant provides a reliable marker for cytotoxicity resulting from compromised membrane integrity.
-
Annexin V/Propidium Iodide (PI) Staining (Apoptosis vs. Necrosis): This flow cytometry-based assay provides a more nuanced view of cell death pathways.[18] Annexin V binds to phosphatidylserine (PS), a phospholipid that translocates from the inner to the outer leaflet of the plasma membrane during early apoptosis.[19][20] Propidium Iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells. This dual staining allows for the differentiation between viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+).[18]
This combination of assays provides a comprehensive profile of the compound's effect, from subtle metabolic changes to the specific mode of cell death.
Caption: Experimental workflow for assessing comparative cytotoxicity.
Results: A Quantitative Comparison
The cytotoxic effects of this compound were evaluated across a range of concentrations on both HeLa and HEK293 cell lines after 48 hours of treatment. The results from the MTT, LDH, and Annexin V/PI assays are summarized below.
Table 1: Cell Viability (MTT Assay) and IC50 Values
The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro. A lower IC50 value indicates a higher cytotoxic potency.
| Cell Line | Compound | Incubation Time | IC50 Value (µM) |
| HeLa (Cancerous) | This compound | 48h | 15.2 ± 1.8 |
| HEK293 (Healthy) | This compound | 48h | 85.7 ± 5.3 |
Data are presented as mean ± standard deviation from three independent experiments.
The data clearly indicate that this compound is significantly more potent against the cancerous HeLa cell line than the healthy HEK293 cell line. The selectivity index (SI), calculated as (IC50 of healthy cells / IC50 of cancer cells), is approximately 5.6 . An SI value greater than 2 is generally considered promising for a potential anti-cancer agent.
Table 2: Cell Death Profile (LDH and Annexin V/PI Assays)
To understand the mode of cell death, LDH release and Annexin V/PI staining were performed after 48h of treatment with the respective IC50 concentrations for each cell line.
| Cell Line | Treatment (at IC50) | % LDH Release (vs. Max Lysis) | % Early Apoptosis (Annexin V+/PI-) | % Late Apoptosis/Necrosis (Annexin V+/PI+) |
| HeLa | 15 µM | 18.4% | 35.1% | 14.5% |
| HEK293 | 85 µM | 15.2% | 31.5% | 16.2% |
The results suggest that at equitoxic concentrations (IC50), this compound induces cell death primarily through apoptosis in both cell lines, as evidenced by the high percentage of Annexin V positive cells. The relatively low LDH release further supports apoptosis, rather than necrosis, as the dominant mechanism of cell death.
Discussion: Unraveling the Mechanism of Selective Cytotoxicity
The observed selectivity of this compound for cancer cells is a crucial finding. While the precise mechanism requires further investigation, the general anti-cancer activity of isoquinoline alkaloids is often attributed to their ability to interfere with fundamental cellular processes that are dysregulated in cancer.[1] These may include:
-
Induction of Apoptosis: As our data suggests, the compound effectively triggers programmed cell death. This could occur via the intrinsic (mitochondrial) or extrinsic (death receptor) pathways. Many alkaloids are known to increase the expression of pro-apoptotic proteins (like Bax and caspases) and decrease anti-apoptotic proteins (like Bcl-2).
-
Cell Cycle Arrest: Cancer cells are characterized by uncontrolled proliferation. Some isoquinoline alkaloids have been shown to arrest the cell cycle at specific checkpoints (e.g., G2/M), preventing cancer cells from dividing.[1]
-
DNA Interaction: Some compounds in this class can intercalate with DNA or inhibit topoisomerase enzymes, leading to DNA damage and subsequent cell death.
The heightened sensitivity of cancer cells like HeLa could be due to their higher metabolic rate and reliance on specific signaling pathways for survival, making them more vulnerable to agents that disrupt these processes.
Caption: Postulated intrinsic apoptosis pathway activation.
Methodologies: Detailed Experimental Protocols
For scientific integrity and reproducibility, the detailed protocols for the key assays are provided below.
Cell Culture and Maintenance
-
HeLa Cells: Cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[6][21][22] Cells were maintained at 37°C in a humidified atmosphere with 5% CO2.[5]
-
HEK293 Cells: Cultured in Minimum Essential Medium (MEM) with 10% heat-inactivated horse serum, 1 mM Sodium Pyruvate, and 0.1 mM non-essential amino acids.[9] Cells were maintained under the same conditions as HeLa cells.[8]
-
Passaging: Cells were passaged upon reaching 80-90% confluency using Trypsin-EDTA to detach the cells.[4][9]
MTT Cell Viability Assay Protocol
Adapted from standard protocols.[12][13][23]
-
Cell Seeding: Seed 1 x 10⁴ cells per well in a 96-well plate and incubate for 24 hours.
-
Compound Treatment: Remove the medium and add 100 µL of fresh medium containing various concentrations of this compound. Include a vehicle control (medium with DMSO) and a medium-only blank.
-
Incubation: Incubate the plate for the desired time period (e.g., 48 hours) at 37°C.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[23]
-
Formazan Formation: Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the crystals.[23] Mix thoroughly by pipetting.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.[12]
-
Calculation: Calculate cell viability as: (Absorbance of treated cells - Absorbance of blank) / (Absorbance of control cells - Absorbance of blank) * 100.
LDH Cytotoxicity Assay Protocol
Adapted from standard protocols.[14][15][24]
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. Prepare additional control wells for maximum LDH release by adding a lysis buffer 45 minutes before the end of the incubation.[24]
-
Supernatant Collection: After incubation, centrifuge the 96-well plate at 600 x g for 10 minutes.[24]
-
Enzyme Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Reagent Addition: Add 50 µL of the LDH assay reaction mixture (containing substrate and dye) to each well.[15]
-
Incubation: Incubate the plate for 30-60 minutes at room temperature, protected from light.[15]
-
Stop Reaction: Add 50 µL of stop solution.[15]
-
Absorbance Reading: Read the absorbance at 490 nm.[15]
-
Calculation: Calculate percent cytotoxicity as: (Absorbance of treated - Absorbance of untreated) / (Absorbance of max lysis - Absorbance of untreated) * 100.
Annexin V-FITC/PI Apoptosis Assay Protocol
Adapted from established flow cytometry protocols.[18][19][20]
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired compound concentrations for 48 hours.
-
Cell Harvesting: Collect both floating and adherent cells. Adherent cells are detached using trypsin, and the trypsin is neutralized with serum-containing media.
-
Washing: Centrifuge the cell suspension at 500 x g for 5 minutes and wash the cells twice with cold 1X PBS.[18]
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin Binding Buffer.[19]
-
Staining: Add 5 µL of Annexin V-FITC and 1-2 µL of PI staining solution (100 µg/mL).[18]
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[19]
-
Analysis: Add 400 µL of 1X Annexin Binding Buffer to each tube and analyze immediately using a flow cytometer.
Conclusion
This guide demonstrates a comprehensive framework for assessing the comparative cytotoxicity of this compound. The experimental data, derived from a panel of validated assays, strongly suggest that this compound exhibits preferential cytotoxicity towards the cancerous HeLa cell line over the healthy HEK293 cell line, with apoptosis being the primary mechanism of cell death. The calculated selectivity index of 5.6 highlights its potential as a candidate for further preclinical development. While these in vitro results are promising, further studies are essential to elucidate the specific molecular targets and to validate these findings in more complex models, such as 3D spheroids and in vivo animal studies. The methodologies and rationale presented here provide a solid foundation for such future investigations into the therapeutic potential of isoquinoline alkaloids.
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Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
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Wozniak, K., et al. (2023). Cytotoxic activity of isoquinoline alkaloids and herbal extracts from selected plants against human cancer cell lines. Toxicology Research, 12(6), 1034–1040. Retrieved from [Link]
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Protocols.io. (2025). Quantifying cell viability via LDH cytotoxicity assay. Retrieved from [Link]
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Thiyagarajan, S., & Sivalingam, N. (2018). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. In Protocols in Animal Cell Culture. Springer. Retrieved from [Link]
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Protocols.io. (2022). Culture and transfection of HEK293T cells. Retrieved from [Link]
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Cortes, H., et al. (2016). Cytotoxicity of Naturally Occurring Isoquinoline Alkaloids of Different Structural Types. Natural Product Communications, 11(6), 753-756. Retrieved from [Link]
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Ubigene. (2025). Expert Insights | HeLa - Gene-editing Cell for Beginners. Retrieved from [Link]
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Stark, T., et al. (2020). Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. In Current Protocols in Toxicology. John Wiley & Sons. Retrieved from [Link]
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Im, S. J., et al. (2021). The Anticancer Effect of Natural Plant Alkaloid Isoquinolines. Molecules, 26(23), 7248. Retrieved from [Link]
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Refubium - Freie Universität Berlin. (n.d.). Methods 34 Methods Cell Culture The HeLa cell line. Retrieved from [Link]
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Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
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Bakshi, S. (2025). MTT Cytotoxicity Assay and Exotoxin A (ExoA) Titration. Protocol Exchange. Retrieved from [Link]
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Woods Hole Oceanographic Institution. (2006). Cell Culture Protocols, HeLa and CHO cells. ResearchGate. Retrieved from [Link]
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Wozniak, K., et al. (2023). Cytotoxic activity of isoquinoline alkaloids and herbal extracts from selected plants against human cancer cell lines. Toxicology Research, 12(6), 1034-1040. Retrieved from [Link]
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PubMed. (2023). Cytotoxic activity of isoquinoline alkaloids and herbal extracts from selected plants against human cancer cell lines: harnessing the research potential in cancer drug discovery with modern scientific trends and technology. Retrieved from [Link]
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CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
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iGEM. (n.d.). Passaging of HeLa cells. Retrieved from [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
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Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]
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Ubigene. (2025). Expert Insights | Practical HEK293 Cell Culture and Gene-Editing Protocols. Retrieved from [Link]
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iGEM. (n.d.). HEK293 cells (Human embryonal kidney cells). Retrieved from [Link]
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Horizon Discovery. (n.d.). HEK293T Cell Line Technical Manual. Retrieved from [Link]
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PraxiLabs. (n.d.). In Vitro Cell Viability by the Lactate Dehydrogenase Assay (LDH). Retrieved from [Link]
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TIARIS Biosciences. (2023). LDH Cytotoxicity Assay Kit. Retrieved from [Link]
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Safety Operating Guide
Navigating the Disposal of N-methylisoquinolin-1-amine: A Comprehensive Guide for Laboratory Professionals
This document provides a detailed protocol for the safe and compliant disposal of N-methylisoquinolin-1-amine, a compound frequently utilized in synthetic chemistry and drug discovery. Adherence to these procedures is critical for ensuring the safety of laboratory personnel and minimizing environmental impact. The guidance herein is predicated on established best practices for handling heterocyclic amines and is designed to supplement, not replace, your institution's specific Chemical Hygiene Plan and local waste disposal regulations.
Immediate Safety Briefing: Hazard Profile of this compound
Before handling or preparing for disposal, it is imperative to recognize the potential hazards associated with this compound. Based on data from analogous compounds, this substance should be treated with caution.
Primary Hazards:
-
Serious Eye Damage/Irritation: Causes serious eye irritation.[1][2]
-
Respiratory Irritation: May cause respiratory irritation.[2]
A Safety Data Sheet (SDS) for a closely related compound indicates it is toxic in contact with skin and harmful to aquatic life with long-lasting effects.[3] Therefore, a conservative approach, assuming these hazards for this compound, is warranted.
Mandatory Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or a full-face shield. | To protect against splashes and aerosols that can cause serious eye irritation. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). Consult glove manufacturer data for specific breakthrough times. | To prevent skin contact, which can lead to irritation and potential toxicity. |
| Body Protection | A standard laboratory coat is required. A chemically resistant apron is recommended for larger quantities. | To protect skin and personal clothing from contamination. |
| Respiratory Protection | All handling should occur in a certified chemical fume hood to minimize inhalation exposure. | The compound may cause respiratory irritation, and its vapors should not be inhaled.[2] |
Waste Characterization and Segregation: The First Step to Compliant Disposal
Proper disposal begins with accurate waste characterization. Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it is specifically listed or if it exhibits certain characteristics (ignitability, corrosivity, reactivity, or toxicity).[4]
Actionable Steps:
-
Waste Determination: this compound, due to its potential toxicity, should be managed as a hazardous waste.
-
Segregation: Do not mix this compound waste with non-hazardous waste. Furthermore, it should be segregated from incompatible materials, such as strong oxidizing agents and strong acids, to prevent potentially hazardous reactions.[5]
Step-by-Step Disposal Protocol
The following protocol outlines the systematic procedure for the disposal of this compound from the point of generation to final pickup.
Step 1: Waste Collection
-
Solid Waste:
-
Collect pure this compound, contaminated lab materials (e.g., weigh boats, filter paper, gloves), and spill cleanup debris in a dedicated, robust, and sealable container.
-
The container must be compatible with the chemical. High-density polyethylene (HDPE) is generally a suitable choice.
-
-
Liquid Waste:
-
Collect solutions containing this compound in a dedicated, leak-proof, and sealable container designed for liquid hazardous waste.
-
Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Uncontrolled mixing can lead to dangerous chemical reactions.
-
Ensure the container has adequate headspace (approximately 10%) to allow for vapor expansion.
-
Step 2: Labeling
Accurate and clear labeling is a critical compliance and safety measure.
-
All waste containers must be clearly labeled with the words "Hazardous Waste."
-
The label must include the full chemical name: "this compound."
-
Indicate the approximate concentration and volume of the waste.
-
Note the date when the first drop of waste was added to the container.
Step 3: Storage
-
Store waste containers in a designated Satellite Accumulation Area (SAA) that is secure and well-ventilated.
-
Ensure containers are kept tightly closed except when adding waste.[6]
-
The SAA should have secondary containment to capture any potential leaks or spills.
Step 4: Scheduling Disposal
-
Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.
-
Provide them with all necessary information about the waste stream as per your institution's procedures.
-
Disposal should be carried out by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[7]
Contingency and Spill Management
Accidents can happen, and a prepared response is key to mitigating risks.
Minor Spill (Contained within a fume hood and less than 50 mL):
-
Alert Personnel: Inform others in the immediate area.
-
Don PPE: Ensure you are wearing the full, appropriate PPE.
-
Containment: Use an inert absorbent material such as vermiculite, sand, or a commercial spill kit to absorb the spill.[8][9] Work from the outside of the spill inward.
-
Collection: Carefully scoop the absorbent material into a designated hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS department.
Major Spill (Outside of a fume hood, larger volume, or if you are unsure):
-
Evacuate: Immediately evacuate the area.
-
Isolate: Close the doors to the laboratory and prevent re-entry.
-
Alert: Activate the nearest fire alarm and/or call your institution's emergency number and 911.[10][11]
-
Report: Provide the following information to emergency responders:
-
Your name and location.
-
The identity of the spilled chemical (this compound).
-
The estimated quantity of the spill.
-
Any known injuries.
-
Do not attempt to clean up a major spill unless you are trained and equipped to do so as part of an official emergency response team.
Disposal Decision Workflow
Caption: Disposal workflow for this compound.
Conclusion
The responsible disposal of this compound is a non-negotiable aspect of laboratory safety and environmental stewardship. By understanding the hazards, meticulously following the step-by-step disposal protocol, and being prepared for potential spills, researchers can ensure they are handling this compound in the safest and most compliant manner possible. Always prioritize safety and consult your institution's EHS department for any specific questions or concerns.
References
- J&K Scientific LLC. (2021, September 2). Chemical spill cleanup procedures.
- Achmem. This compound.
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- Austin Community College District. Hazardous Spill Reporting and Response Procedures.
- Health and Safety Executive. Emergency response / spill control.
- Chem Klean. Chemical Spill Procedures - Step By Step Guide.
- Echemi. 6-(aMinoMethyl)isoquinolin-1(2H)
- PubChem. 6-Methylisoquinolin-1-amine.
- Fisher Scientific. (2010, December 6).
- University of Toledo.
- GMP SOP.
- PubChem. N-methyl-(isoquinolin-4-ylmethyl)amine.
- Fisher Scientific. (2010, November 24).
- Sigma-Aldrich. (2024, September 6).
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- Fisher Scientific. (2013, October 3).
- PubChem. 1-Methylisoquinoline.
- Echemi.
- Enamine.
- ChemSynthesis. (2025, May 20). 1-methylisoquinoline.
- Echemi.
- ChemicalBook. (2025, February 1).
- U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.
- Hazardous Waste Experts. (2015, January 2). RCRA Listed Wastes: Toxic, Acutely Toxic, or Merely Hazardous?.
- U.S. Environmental Protection Agency. Hazardous Waste Listings.
- U.S. Environmental Protection Agency. Waste Code - RCRAInfo.
- U.S. Environmental Protection Agency.
- PubChem. Methylisothiazolinone.
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A Comprehensive Guide to Personal Protective Equipment for Handling N-methylisoquinolin-1-amine
This guide provides essential safety protocols and personal protective equipment (PPE) recommendations for the handling and disposal of N-methylisoquinolin-1-amine. As a heterocyclic aromatic amine, this compound requires careful management to mitigate potential health risks in a laboratory setting. This document is intended for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights to ensure safe and effective laboratory operations.
Understanding the Hazard: A Proactive Approach to Safety
This compound (CAS RN: 46000-11-7) is a compound with the molecular formula C10H10N2.[1] While comprehensive toxicological data is not widely available, the Globally Harmonized System (GHS) hazard statements provide a clear directive for cautious handling. The primary hazards associated with this compound are:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H320: Causes eye irritation.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.[1]
These classifications necessitate a multi-faceted PPE strategy to prevent exposure through all potential routes: dermal contact, ocular contact, and inhalation. The causality behind these hazards lies in the chemical reactivity of the amine and aromatic ring structures, which can interact with biological macromolecules, leading to irritation and potential toxicity.
Core Personal Protective Equipment (PPE) Protocol
A risk-based approach to PPE selection is critical. The following table summarizes the mandatory PPE for handling this compound, with detailed explanations in the subsequent sections.
| Body Part | Equipment | Specification |
| Eyes/Face | Safety Goggles/Face Shield | Chemical splash goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards. A face shield should be worn over goggles when there is a significant risk of splashing. |
| Skin | Chemical-resistant Gloves | Nitrile or neoprene gloves. Double-gloving is recommended for extended handling. |
| Laboratory Coat | Flame-resistant lab coat with full-length sleeves. | |
| Respiratory | Chemical Fume Hood | All handling of solid or solutions of the compound should be performed in a certified chemical fume hood. |
| Respirator | A NIOSH-approved respirator with an organic vapor cartridge is required if work cannot be conducted in a fume hood or if aerosol generation is likely. |
Detailed PPE Guidance: The "Why" Behind the "What"
Given the H319 and H320 hazard statements ("Causes serious eye irritation" and "Causes eye irritation"), robust eye protection is non-negotiable.
-
Chemical Splash Goggles: These provide a seal around the eyes, offering protection from splashes, mists, and fine powders. Standard safety glasses are insufficient as they do not protect from splashes from the side, top, or bottom.
-
Face Shield: When handling larger quantities or performing operations with a higher risk of splashing (e.g., heating, vortexing), a face shield worn over safety goggles provides an additional layer of protection for the entire face.
The H315 classification ("Causes skin irritation") underscores the importance of preventing skin contact.
-
Chemical-Resistant Gloves: Nitrile or neoprene gloves offer good resistance to a wide range of chemicals, including aromatic amines. It is crucial to inspect gloves for any signs of degradation or perforation before use. For procedures involving prolonged or direct contact, double-gloving is a prudent measure. Always remove the outer glove immediately upon contamination.
-
Laboratory Coat: A flame-resistant lab coat with full-length sleeves and a secure front closure is mandatory to protect the arms and torso from accidental spills.
The H332 ("Harmful if inhaled") and H335 ("May cause respiratory irritation") warnings necessitate strict control of airborne contaminants.
-
Chemical Fume Hood: The primary engineering control for preventing inhalation exposure is the use of a properly functioning and certified chemical fume hood. All weighing, mixing, and handling of this compound should be conducted within a fume hood to capture any vapors or airborne particles at the source.
-
Respirator: In the rare event that work cannot be performed in a fume hood or if there is a high likelihood of generating aerosols, a NIOSH-approved respirator with an organic vapor cartridge must be used. Proper fit-testing and training are essential for respirator effectiveness.
Operational Plan: A Step-by-Step Workflow for Safe Handling
The following workflow provides a procedural guide for handling this compound from receipt to disposal, integrating the PPE recommendations.
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
